NOPO
Description
The exact mass of the compound this compound is 495.13005522 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVGVMHKCUCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N3O10P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NoPo Nanotechnologies' Single-Walled Carbon Nanotubes
An In-depth Technical Guide to Single-Walled Carbon Nanotubes from NoPo Nanotechnologies and the n-Type Doping Process
It is a common misconception that "this compound" refers to a specific type of single-walled carbon nanotube (SWCNT). In fact, "this compound" is the name of this compound Nanotechnologies, a company based in Bangalore, India, that specializes in the production of high-quality SWCNTs.[1][2] This guide provides a technical overview of the SWCNTs produced by this compound Nanotechnologies, followed by a detailed exploration of n-type doping, a critical process for modifying the electronic properties of SWCNTs for advanced applications.
This compound Nanotechnologies, founded in 2011, manufactures SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method allows for the production of SWCNTs with small diameters and low structural defects.[3] The company has successfully scaled up this process for industrial production, supplying SWCNTs to various sectors, including electronics, semiconductors, electric vehicle batteries, and healthcare.[3]
The HiPCO® process is a gas-phase chemical vapor deposition technique that operates at high temperatures and pressures.[3] It utilizes the decomposition of carbon monoxide in the presence of a metal catalyst to grow SWCNTs.[1][2] A key aspect of this compound's technology is the use of a "Reverse Boudouard reaction," where carbon monoxide is broken down to form SWCNTs.[1] The carbon monoxide for this process can be generated from carbon dioxide, presenting a circular approach to carbon sequestration.[1]
Quantitative Properties of this compound HiPCO® SWCNTs
The SWCNTs produced by this compound Nanotechnologies exhibit specific physical and chemical properties that make them suitable for a range of high-tech applications. The key quantitative characteristics are summarized in the table below.
| Property | As-Produced | Purified | Analysis Method | Citation |
| Diameter Distribution | 0.6 nm to 1.2 nm | 0.8 nm to 1.2 nm | Raman Spectroscopy, TEM | [4][5] |
| Average Diameter | ~0.8 nm | ~0.8 nm | Raman Spectroscopy | [4][6] |
| G/D Ratio (Raman) | ~25 to 30 | Not Specified | 532 nm laser Raman Spectroscopy | [4] |
| Carbon Content | ~85% | >95% | Thermogravimetric Analysis (TGA) | [5][7] |
| Non-carbonaceous Impurity | ~15% - 18% | <5% | Thermogravimetric Analysis (TGA) | [4][5] |
| Moisture Content | Very low (<0.5 wt%) | <0.5 wt% | Thermogravimetric Analysis (TGA) | [5] |
HiPCO® Synthesis Process Workflow
The following diagram illustrates the general workflow of the HiPCO® process employed by this compound Nanotechnologies for the synthesis of SWCNTs.
n-Type Doping of Single-Walled Carbon Nanotubes
Pristine SWCNTs often exhibit p-type (hole-dominant) charge transport characteristics due to the influence of atmospheric oxygen. For many electronic applications, it is necessary to modify their electronic properties to achieve n-type (electron-dominant) conduction. This process, known as n-type doping, involves introducing electron-donating species to the SWCNTs.
Experimental Protocol for n-Type Doping with Polyethyleneimine (PEI)
Polyethyleneimine (PEI) is a polymer rich in amine groups that can act as an effective n-type dopant for SWCNTs.[8] The following is a general experimental protocol for doping SWCNT films with PEI.
Materials:
-
SWCNT film on a substrate
-
Polyethyleneimine (PEI)
-
Ethanol (B145695) (or another suitable solvent)[9]
-
Beakers and Petri dishes
-
Ultrasonic bath
-
Nitrogen gas supply
-
Probe station and parameter analyzer for electrical characterization
-
Seebeck coefficient measurement setup
Procedure:
-
Preparation of PEI Solution: Prepare a solution of PEI in ethanol at a desired concentration (e.g., 2 wt%).[9]
-
SWCNT Film Immersion: Immerse the SWCNT film in the prepared PEI solution. The duration of immersion can be varied to control the doping level.
-
Rinsing: After immersion, rinse the SWCNT film thoroughly with pure ethanol to remove any excess, non-adsorbed PEI.
-
Drying: Dry the doped SWCNT film gently, for example, by blowing with nitrogen gas.
-
Annealing (Optional): In some cases, a gentle annealing step in an inert atmosphere or vacuum may be performed to improve the interaction between the PEI and the SWCNTs and to remove any residual solvent.
-
Characterization: Characterize the doped SWCNT film to confirm successful n-type doping. This typically involves electrical conductivity measurements, Seebeck coefficient measurements, and spectroscopic analysis.
General Workflow for n-Type Doping and Characterization
The diagram below outlines the general workflow for the n-type doping of SWCNTs and their subsequent characterization.
Characterization of n-Type Doped SWCNTs
Several analytical techniques are employed to confirm the successful n-type doping of SWCNTs and to quantify the changes in their electronic properties.
| Characterization Technique | Key Indicator of n-Type Doping | Citation |
| Seebeck Coefficient Measurement | A change from a positive to a negative Seebeck coefficient is a definitive sign of a transition from p-type to n-type conduction. | [10] |
| Raman Spectroscopy | An upshift (stiffening) of the G-band and a downshift (softening) of the 2D band can indicate n-type doping. An increase in the D/G band intensity ratio suggests an increase in defects, which can be associated with the incorporation of dopant species. | [7][11] |
| X-ray Photoelectron Spectroscopy (XPS) | The N 1s spectrum can be used to identify the chemical states of nitrogen in the doped SWCNTs (e.g., pyridinic, graphitic), confirming the presence and bonding of the dopant. A shift in the C 1s peak to higher binding energy can also indicate electron donation to the SWCNTs. | [1][12] |
| Electrical Measurements | In field-effect transistor (FET) configurations, a shift in the threshold voltage and an increase in electron mobility are indicative of n-type behavior. | [13] |
Conceptual Diagram of n-Type Doping
The following diagram illustrates the effect of an n-type dopant on the electronic band structure of a semiconducting SWCNT.
Relevance for Researchers and Drug Development Professionals
High-quality, small-diameter SWCNTs, such as those produced by this compound Nanotechnologies, are of significant interest to the scientific community. Their unique optical and electronic properties make them ideal for applications in sensors and bio-imaging.[14] For drug development, SWCNTs are being explored as carriers for targeted drug delivery due to their high surface area and ability to penetrate cell membranes.[14]
The ability to precisely control the electronic properties of SWCNTs through n-type doping is crucial for the development of advanced electronic devices, including highly sensitive biosensors. These sensors can be designed to detect specific biomolecules, which is of great value in diagnostics and drug discovery. Furthermore, understanding the interactions between doped SWCNTs and biological systems is an active area of research for creating more effective and targeted therapeutic and diagnostic tools.
References
- 1. N 1s core-level binding energies in nitrogen-doped carbon nanotubes: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 3. noponano.com [noponano.com]
- 4. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 5. noponano.com [noponano.com]
- 6. noponano.com [noponano.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective Doping of Single-Walled Carbon Nanotubes with Polyethyleneimine | MDPI [mdpi.com]
- 9. nanonasibulin.com [nanonasibulin.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Properties of HiPCO® Produced Single-Walled Carbon Nanotubes (SWCNTs)
High-Pressure Carbon Monoxide (HiPCO®) synthesis is a benchmark process for producing high-quality, small-diameter single-walled carbon nanotubes.[1][2] Developed in the late 1990s by the Smalley group at Rice University, this continuous-flow gas-phase method has become a de facto standard in SWCNT research due to the consistent and high-quality material it produces.[2][3] This guide provides a comprehensive overview of the core properties of HiPCO® SWCNTs, detailed experimental protocols, and their implications for research and drug development.
The HiPCO® Synthesis Process
The HiPCO® process involves the catalytic decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of a continuous flow of high-pressure (30–50 atm) and high-temperature (900–1100 °C) carbon monoxide (CO).[2] Iron nanoparticles form in-situ and act as nucleation sites for carbon atoms, which then assemble into single-walled carbon nanotubes.[4] This chemical vapor deposition (CVD) technique allows for significant control over the final product's diameter and chirality.[2]
Core Physical and Structural Properties
HiPCO® SWCNTs are known for their small diameters and are typically found in bundles or "ropes."[1][5] Their physical characteristics are crucial for applications ranging from electronics to nanomedicine.
Table 1: Summary of Physical Properties
| Property | Raw HiPCO® SWCNTs | Purified HiPCO® SWCNTs | Measurement Method(s) |
| Individual Diameter | ~0.6 - 1.2 nm (Mean ~1.0 nm)[1][6][7] | ~0.8 - 1.2 nm[2] | TEM, AFM[1][2][6] |
| Individual Length | ~100 - 1000 nm[1][5] | ~400 - 700 nm[8] | AFM[1][6] |
| Morphology | Dry, fluffy, black powder of bundled ropes[1][2][5] | Dry fibrous powder[8] | Visual, SEM, TEM |
| Bulk Density | ~0.09 - 0.11 g/cm³[1][2] | ~0.1 g/cm³[5] | Gravimetric |
| Maximum Density | 1.6 g/cm³[1][5] | 1.6 g/cm³[1] | Calculated[1] |
| BET Surface Area | ~400 - 1000 m²/g[1][5] | ~400 - 1000 m²/g[1][5] | BET Analysis |
| Maximum Surface Area | 1315 m²/g[1][5] | 1315 m²/g[1][5] | Calculated[1][5] |
Chemical Properties and Purity
The primary impurity in as-produced HiPCO® material is the iron catalyst used in the synthesis, which can be encased in amorphous carbon shells.[9] Several grades of purity are commercially available, achieved through various purification processes.
Table 2: Purity Grades and Composition
| Purity Grade | Iron (Fe) Content (wt%) | Carbon Purity (wt%) | Key Characteristics |
| Raw | Up to 36%[10] | >80%[8] | Contains significant iron catalyst and amorphous carbon impurities.[2][9] |
| Purified | < 10%[1] | >90%[9] | Most metallic impurities and some amorphous carbon removed.[1][9] |
| Super Purified | < 5%[1] | >95% (atom%)[8] | Highest purity grade with minimal catalyst residue.[1] |
Electronic and Optical Properties
As a result of their structure, HiPCO® SWCNTs are a mixture of metallic and semiconducting nanotubes.[11] These distinct electronic types give rise to unique properties that are highly sought after in electronics and bio-imaging.
Table 3: Electronic and Optical Properties
| Property | Description | Relevance to Drug Development |
| Electrical Conductivity | Exceptionally high, up to 1000x greater than copper.[11] Metallic SWCNTs are highly conductive with no bandgap.[11] | Potential for biosensors and electronically triggered drug release. |
| Semiconductivity | Semiconducting SWCNTs possess a bandgap, making them suitable for transistor applications.[11] | Development of diagnostic devices and sensors. |
| Buckypaper Resistance | ~0.2 - 2 Ω/square[1][5] | Characterizes conductive films for bio-electronic interfaces. |
| Optical Properties | Exhibit fluorescence (photoluminescence) in the near-infrared (NIR) and short-wave infrared (SWIR) regions.[12][13] | High-resolution biological imaging due to tissue transparency in the NIR/SWIR range.[12][13] |
Thermal Properties
The strong sp² carbon-carbon bonds confer exceptional thermal stability and conductivity to SWCNTs.
Table 4: Thermal Properties (from Thermogravimetric Analysis - TGA)
| Purity Grade | TGA Onset Temperature (in air) | TGA 1st Derivative Peak (in air) | Key Insights |
| Raw | ~350°C[1][5] | ~350 - 410°C[1][5] | Lower oxidation temperature due to amorphous carbon and catalyst presence.[2] |
| Purified | ~440°C[1][5] | ~470 - 490°C[1] | Increased stability after removal of impurities.[1] |
| Super Purified | ~450°C[1][5] | ~510 - 540°C[1][5] | Highest thermal stability, reflecting the intrinsic properties of the SWCNT structure.[1] |
Experimental Protocols and Characterization
Purification of HiPCO® SWCNTs
Raw HiPCO® material requires purification to remove residual iron catalyst and amorphous carbon for most research and biomedical applications.[9][14]
Protocol: Purification via Oxidation and Acid Wash [9]
-
Pre-treatment: 100 mg of raw HiPCO® SWCNTs are placed in a ceramic boat inside a quartz tube furnace.
-
Wet Oxidation: A gas mixture of 20% O₂ in Argon is passed through a water bubbler and then over the sample at a flow rate of 100 sccm. The furnace is heated to 225-325°C for 1-2 hours. This step catalytically oxidizes amorphous carbon and exposes the iron catalyst particles.[9]
-
Acid Extraction: The oxidized sample is sonicated in concentrated hydrochloric acid (HCl) to dissolve the iron and iron oxide particles.
-
Washing & Drying: The sample is repeatedly washed with deionized water until the pH is neutral, then dried in a vacuum oven.
-
Annealing: The purified SWCNTs are annealed at 800°C in an inert atmosphere (e.g., Argon) to repair defects induced during oxidation.[9]
Characterization Workflow
A multi-technique approach is necessary to fully characterize the properties of HiPCO® SWCNTs.
Applications and Biological Interactions in Drug Development
The unique properties of HiPCO® SWCNTs make them promising candidates for various biomedical applications, particularly in drug and gene delivery.
-
Nanocarriers for Delivery: Their high surface area allows for the loading of therapeutic molecules. They have been successfully used as nanocarriers for siRNA to suppress mutant genes in pancreatic cancer cells, demonstrating low cytotoxicity and high biocompatibility when properly functionalized.[8] The effective hydrodynamic diameter of SWCNT nanoplexes (e.g., ~110 nm) makes them suitable for intracellular delivery.[8]
-
Biocompatibility and Toxicity: The toxicity of SWCNTs is a complex issue. Studies suggest that pristine, highly aggregated HiPCO® SWCNTs can induce adverse effects.[10][15] Key factors influencing toxicity include:
-
Impurities: Residual iron catalyst can generate reactive oxygen species (ROS), contributing to cytotoxicity.[10][16]
-
Aggregation: Large bundles of SWCNTs are difficult for macrophages to clear, potentially leading to prolonged inflammation.[15]
-
Dispersion: Stable, nanoscale dispersions of SWCNTs in biocompatible polymers like Pluronic significantly minimize pulmonary toxicity in vivo.[16]
-
-
Cellular Signaling Pathways: Exposure to pristine HiPCO® SWCNTs has been shown to trigger specific cellular responses, particularly in immune cells like macrophages.[10] In vitro and in vivo studies have demonstrated that P-SWCNTs can:
-
Increase the secretion of inflammatory cytokines such as IL-6 and MCP-1.[10]
-
Enhance the generation of ROS and nitric oxide (NO).[10]
-
Activate the MAP kinase pathway.[10]
-
Induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to cellular pathways of apoptosis (programmed cell death) and autophagy (cellular self-digestion).[10]
-
Conclusion
HiPCO® SWCNTs represent a class of nanomaterials with exceptional and highly tunable properties. Their small diameter, high purity potential, and unique electronic characteristics make them invaluable for advanced applications. For professionals in drug development, understanding these core properties is critical. While raw SWCNTs can pose toxicity risks, appropriate purification and functionalization can yield highly biocompatible nanocarriers for targeted therapies and advanced bio-imaging, paving the way for next-generation nanomedicine.
References
- 1. HiPCO Single Wall Carbon Nanotubes | Raymor – Nanotubes for Electronics [raymor.com]
- 2. mdpi.com [mdpi.com]
- 3. physik.fu-berlin.de [physik.fu-berlin.de]
- 4. scribd.com [scribd.com]
- 5. ccni.biz [ccni.biz]
- 6. nanointegris.com [nanointegris.com]
- 7. Handling NoPo HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 8. HiPco Small Diameter SWCNTs - NanoIntegris [nanointegris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxic response of HIPCO single-walled carbon nanotubes in mice and RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newmetals.co.jp [newmetals.co.jp]
- 12. Optical Properties of this compound HiPCO® Single Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Toxicity of Carbon Nanotubes as Anti-Tumor Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatible Nanoscale Dispersion of Single Walled Carbon Nanotubes Minimizes in vivo Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Structure of Carbon Nanotubes: NoPo Nanotechnologies' SWCNTs and Nitrogen-Doped Variants
An in-depth exploration for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and structural characteristics of two significant types of carbon nanotubes (CNTs): high-purity single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies and nitrogen-doped carbon nanotubes (N-CNTs). It is important to note that the term "this compound carbon nanotubes" likely refers to the products of this compound Nanotechnologies, a prominent manufacturer in the field. This document is structured to serve as a detailed resource, offering insights into state-of-the-art synthesis protocols, quantitative material properties, and the fundamental structural attributes of these advanced materials.
Section 1: this compound Nanotechnologies' Single-Walled Carbon Nanotubes (SWCNTs)
This compound Nanotechnologies, a Bangalore-based company, specializes in the production of high-quality SWCNTs utilizing a proprietary version of the High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method is renowned for yielding SWCNTs with small diameters and low defect densities, making them highly suitable for a range of advanced applications, including electronics, EV batteries, and healthcare.[1][3]
Synthesis via the HiPCO® Process
The HiPCO® process is a continuous-flow gas-phase method that employs carbon monoxide as the carbon feedstock and a metal carbonyl, such as iron pentacarbonyl (Fe(CO)₅), as the catalyst precursor.[1][4] The synthesis is conducted at high temperatures and pressures, leading to the thermal decomposition of the catalyst precursor to form metal nanoparticles that serve as nucleation sites for nanotube growth.[4][5] The overall chemical transformation is a reverse Boudouard reaction, where carbon monoxide disproportionates into elemental carbon, which forms the nanotubes, and carbon dioxide.[1]
Quantitative Data: this compound HiPCO® SWCNTs
The following table summarizes the key quantitative properties of SWCNTs produced by this compound Nanotechnologies.
| Property | Value | Method of Analysis/Reference |
| Diameter | 0.8 – 1.2 nm | Raman Spectroscopy, TEM[6] |
| Purity (Carbon Content) | >85% (raw), >95% (purified) | Thermogravimetric Analysis (TGA)[6][7] |
| Metal Impurities | <15% (raw), <5% (purified) | TGA[6] |
| Moisture Content | <0.5 wt% | TGA[6] |
| G/D Ratio | 24 | Raman Spectroscopy[7] |
| RBM Peaks | 272, 228 cm⁻¹ | Raman Spectroscopy[7] |
| Length | ~1000 nm | [8] |
| Semiconducting Content | ~67% | [8] |
| Metallic Content | ~33% | [8] |
Experimental Protocol: HiPCO® Synthesis of SWCNTs
The following provides a generalized experimental protocol for the HiPCO® synthesis of SWCNTs, based on publicly available information about the process.
1. Precursor Preparation:
- High-purity carbon monoxide (CO) gas is used as the carbon source.
- Iron pentacarbonyl (Fe(CO)₅) or another suitable metal carbonyl is used as the catalyst precursor.
2. Reactor Setup:
- A high-pressure, high-temperature continuous-flow reactor is utilized. The reactor is designed to withstand pressures of up to 100 atmospheres and temperatures around 1000°C.[5]
- The system includes mass flow controllers for precise regulation of gas inputs.
3. Synthesis:
- The reactor is heated to the target temperature, typically in the range of 900-1100°C.[4]
- A continuous flow of high-pressure carbon monoxide is introduced into the reactor.
- The metal carbonyl catalyst precursor is injected into the hot CO stream. The high temperature causes the thermal decomposition of the metal carbonyl, forming metal nanoparticles that act as catalysts.
- The carbon monoxide molecules catalytically disproportionate on the surface of the metal nanoparticles, leading to the growth of SWCNTs. The reaction is represented as: 2CO → C (SWCNT) + CO₂.[1]
- The newly formed SWCNTs are carried by the gas stream to a collection chamber.
4. Purification:
- The raw SWCNT product contains residual metal catalyst particles and amorphous carbon.
- This compound Nanotechnologies employs a proprietary halogenation process to remove the iron catalyst.[7]
- Further purification steps may be employed to remove other non-nanotube carbonaceous impurities.
HiPCO® Synthesis Workflow
Caption: Workflow for the HiPCO® synthesis of SWCNTs.
Structure of this compound HiPCO® SWCNTs
The SWCNTs produced by this compound via the HiPCO® process are single-walled graphitic cylinders.[1] Their structure is characterized by a high degree of crystallinity and few structural defects, as indicated by their high G/D ratio in Raman spectroscopy.[7][9] The diameter of these nanotubes is typically in the sub-nanometer to a few nanometers range, which is a key feature of the HiPCO® method.[1] The chirality of the SWCNTs, which determines their electronic properties (metallic or semiconducting), is varied within the as-produced material.[8]
Section 2: Nitrogen-Doped Carbon Nanotubes (N-CNTs)
Nitrogen-doped carbon nanotubes (N-CNTs) are a class of CNTs where nitrogen atoms are intentionally incorporated into the carbon lattice. This doping process can significantly alter the electronic, chemical, and mechanical properties of the nanotubes.[10] One of the most common and versatile methods for synthesizing N-CNTs is Chemical Vapor Deposition (CVD).[11][12]
Synthesis via Chemical Vapor Deposition (CVD)
In a typical CVD process for N-CNT synthesis, a carbon-containing precursor and a nitrogen-containing precursor are introduced into a furnace containing a catalyst at elevated temperatures. The precursors decompose, and the carbon and nitrogen atoms assemble on the catalyst particles to form the N-CNTs.[10][13] The choice of precursors, catalyst, and synthesis conditions allows for control over the nitrogen content and the morphology of the resulting nanotubes.[14]
Quantitative Data: N-CNT Synthesis
The following table presents representative quantitative data for the synthesis of N-CNTs via CVD, compiled from various research articles.
| Parameter | Value Range | Precursors | Catalyst | Reference |
| Synthesis Temperature | 650 - 900°C | Propane (B168953)/Ammonia (B1221849), Ethylene, Acetonitrile | (Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃, Ni, Fe | [11][13] |
| Nitrogen Content | 0.6 - 20 at% | Methane/Hydrogen/Ammonia, Acetonitrile | CoₓMg₁₋ₓMoO₄, Fe | [14][15] |
| Diameter | 30 - 300 nm | Organic Amines, Ethylene | Fe/SBA-15, Ni | [11][16] |
| Yield | Up to 2.2 g/(g·cat)⁻¹ | Diethylamine | Fe/SBA-15 | [16] |
Experimental Protocol: CVD Synthesis of N-CNTs
This protocol describes a general procedure for the synthesis of N-CNTs using a CVD method with a solid catalyst and gaseous precursors.
1. Catalyst Preparation:
- A transition metal catalyst (e.g., iron, cobalt, nickel) is prepared, often supported on a substrate like silica (B1680970) or alumina. For example, a catalyst of (Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃ can be synthesized.[13]
2. Reactor Setup:
- A quartz tube furnace is typically used as the reactor.
- The catalyst is placed in a ceramic boat and positioned in the center of the quartz tube.
- The system is connected to a gas delivery system with mass flow controllers for the carbon source, nitrogen source, and carrier gas.
3. Synthesis:
- The reactor is purged with an inert gas (e.g., argon, nitrogen) to remove air.
- The furnace is heated to the desired synthesis temperature, for instance, 650-700°C.[13]
- A mixture of a carbon precursor (e.g., propane, ethylene) and a nitrogen precursor (e.g., ammonia, acetonitrile) is introduced into the reactor along with a carrier gas. A 50/50% mixture of propane and ammonia at a flow rate of 200 mL/min can be used.[13]
- The synthesis is carried out for a specific duration, for example, 10 minutes to 3 hours.[11][13]
- During this time, the precursor gases decompose on the catalyst surface, leading to the growth of N-CNTs.
4. Cooling and Collection:
- After the synthesis period, the precursor gas flow is stopped, and the furnace is cooled to room temperature under an inert gas flow.
- The as-synthesized N-CNT product is then collected from the ceramic boat for characterization and purification.
CVD Synthesis Workflow for N-CNTs
Caption: Workflow for the CVD synthesis of N-CNTs.
Structure of Nitrogen-Doped Carbon Nanotubes
The incorporation of nitrogen atoms into the hexagonal carbon lattice of CNTs introduces structural defects and alters the morphology.[10] A characteristic feature of many N-CNTs, particularly those with higher nitrogen concentrations, is a "bamboo-like" or compartmentalized structure.[12] X-ray photoelectron spectroscopy (XPS) studies have identified several bonding configurations for the nitrogen atoms within the carbon framework:
-
Pyridinic Nitrogen: Nitrogen atoms at the edges of graphene layers, bonded to two carbon atoms.
-
Pyrrolic Nitrogen: Nitrogen atoms incorporated into five-membered rings.
-
Graphitic (Quaternary) Nitrogen: Nitrogen atoms substituting carbon atoms within the hexagonal lattice.[12]
The relative abundance of these nitrogen configurations is influenced by the synthesis temperature and other experimental parameters.[12] These structural modifications are responsible for the unique properties of N-CNTs, such as enhanced chemical reactivity and modified electronic behavior.[10]
References
- 1. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 2. noponano.com [noponano.com]
- 3. noponano.com [noponano.com]
- 4. science.thewire.in [science.thewire.in]
- 5. HiPCO® – A History – this compound Nanotechnologies [this compound.in]
- 6. noponano.com [noponano.com]
- 7. noponano.com [noponano.com]
- 8. noponano.com [noponano.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nitrogen Doped Carbon Nanotubes from Organometallic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nitrogen-doped carbon nanotube - Wikipedia [en.wikipedia.org]
- 13. CVD-Synthesis of N-CNT Using Propane and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of highly nitrogen-doped multi-walled carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Navigating the Frontier of Nanoelectronics: An In-depth Technical Guide to the Electrical Conductivity of Nitrogen and Phosphorus Functionalized SWCNTs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The term "NOPO SWCNTs" is not a standard descriptor in peer-reviewed scientific literature. It is likely a specific designation for Single-Walled Carbon Nanotubes (SWCNTs) functionalized with nitrogen (N) and phosphorus (P) containing groups, potentially originating from a commercial source such as this compound Nanotechnologies. This guide provides a comprehensive technical overview of the electrical properties of SWCNTs functionalized with nitrogen and phosphorus, based on available scientific research. Functionalization of SWCNTs is a key strategy to modulate their intrinsic properties for a range of applications, including advanced electronics, sensing, and potentially, in the realm of drug delivery and biomedical devices.
This document synthesizes the current understanding of how nitrogen and phosphorus incorporation influences the electrical conductivity of SWCNTs. It details the theoretical underpinnings, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key processes and concepts.
Theoretical Framework: Modulating Electrical Conductivity in SWCNTs
The exceptional electrical conductivity of SWCNTs is a direct consequence of their unique one-dimensional structure and sp² hybridized carbon lattice. The electronic properties of an SWCNT are determined by its chirality, which dictates whether it behaves as a metal or a semiconductor. Functionalization, particularly through heteroatom doping, offers a powerful tool to tune these electronic properties.
Nitrogen Doping (n-type): Nitrogen, having one more valence electron than carbon, typically acts as an electron donor when substitutionally incorporated into the SWCNT lattice. This process, known as n-type doping, introduces electrons into the conduction band of semiconducting SWCNTs, thereby increasing their carrier density and enhancing electrical conductivity. In metallic SWCNTs, nitrogen doping can also modify the density of states (DOS) near the Fermi level, influencing their conductive properties.
Phosphorus Functionalization: The effect of phosphorus on the electrical properties of SWCNTs is less extensively documented than that of nitrogen. Phosphorus, being in the same group as nitrogen, can also act as an n-type dopant. However, depending on its bonding configuration (e.g., substitutional vs. bonded to the surface in an oxide form), it could also introduce scattering sites that may increase resistance. Theoretical studies suggest that phosphorus doping can modulate the band gap of SWCNTs.
The co-functionalization with both nitrogen and phosphorus presents an intriguing avenue for fine-tuning the electronic structure of SWCNTs, potentially leading to synergistic effects that could further enhance their electrical performance for specific applications.
Quantitative Data on Electrical Conductivity
Direct quantitative data for SWCNTs explicitly co-functionalized with both nitrogen and phosphorus is scarce in the current literature. However, we can compile and compare data for pristine and singly-functionalized SWCNTs to infer potential trends.
| Material | Functionalization/Doping | Electrical Conductivity (S/cm) | Measurement Conditions | Reference |
| Pristine SWCNT Film | None | 249 ± 21 | Room Temperature, Film | [1] |
| Pristine SWCNT Film | None | 275 (decreased with temperature) | Film, Temperature Dependent | [2] |
| SWCNT Fiber | None | 5.5 x 105 | Room Temperature, Fiber | This compound Nanotechnologies |
| SWCNT Composite | Amine-functionalized MWCNTs (0.5 mass%) | 7 | Buckypaper-based nanocomposite | [3] |
| SWCNT Composite | Carboxyl-functionalized MWCNTs (5 mass%) | ~0.7 | Buckypaper-based nanocomposite | [3] |
| N-doped SWCNT Film | Polyethyleneimine (PEI) | 1301 ± 56 | Room Temperature, Film | [1] |
| N-doped SWCNT Film | 2,4-dinitroaniline | 805 ± 42 | Room Temperature, Film | [4] |
| N-doped SWCNT Film | Triazole | 704 ± 68 | Room Temperature, Film | [4] |
| N-pyrrolic functionalized semiconducting CNT | N-pyrrolic groups | 4.2 x 106 S/m (4.2 x 104 S/cm) | Theoretical Calculation | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of nitrogen and phosphorus co-functionalized SWCNTs are not widely established. The following sections outline generalized procedures based on methods reported for singly-doped and other co-doped carbon nanomaterials.
Synthesis of N, P Co-functionalized SWCNTs via Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a versatile method for synthesizing doped SWCNTs by introducing nitrogen and phosphorus precursors during the growth process.
1. Precursor Preparation:
-
Carbon Source: A primary carbon source, such as ethanol (B145695) or methane, is used.
-
Catalyst: A metal catalyst, typically iron-based (e.g., ferrocene), is required for SWCNT growth.[6]
-
Nitrogen Source: A nitrogen-containing precursor is introduced into the feed stream. Common examples include benzylamine (B48309) or pyrazine.[6]
-
Phosphorus Source: A phosphorus-containing precursor is co-introduced. Triphenylphosphine is a reported precursor for P-doping of SWCNTs.[6]
-
Solvent: The precursors are typically dissolved in a suitable solvent, such as ethanol.[6]
2. CVD Reaction:
-
The precursor solution is injected into a heated furnace (typically 800-1000°C) containing a substrate.
-
An inert carrier gas (e.g., Argon) is used to transport the vaporized precursors into the reaction zone.
-
The precursors decompose at high temperatures, and carbon, along with nitrogen and phosphorus atoms, deposit on the catalyst particles, leading to the growth of N, P co-functionalized SWCNTs.
3. Purification:
-
The as-synthesized material is purified to remove amorphous carbon and residual catalyst particles. This often involves acid treatment and/or oxidation processes.
Measurement of Electrical Conductivity
The electrical conductivity of SWCNT films is commonly measured using a four-point probe method to minimize the influence of contact resistance.
1. Sample Preparation:
-
A thin, uniform film of the functionalized SWCNTs is deposited onto an insulating substrate (e.g., SiO₂/Si wafer or glass). This can be achieved through methods such as vacuum filtration, drop-casting, or spin-coating of an SWCNT dispersion.
-
The film is then annealed to remove any residual solvent and improve inter-tube contact.
2. Four-Point Probe Measurement:
-
A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the SWCNT film.
-
A constant DC current (I) is passed through the outer two probes.
-
The voltage drop (V) across the inner two probes is measured.
-
The sheet resistance (Rs) of the film is calculated using the formula: Rs = (π/ln2) * (V/I).
-
The electrical conductivity (σ) is then determined by dividing the sheet resistance by the film thickness (t): σ = 1 / (Rs * t).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Synthesis and Characterization of Functionalized SWCNTs.
Caption: Effect of Doping on the Electronic Density of States (DOS) of a Semiconducting SWCNT.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Doping Engineering of Single-Walled Carbon Nanotubes by Nitrogen Compounds Using Basicity and Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Electrical Conductivity of Copper and Nitrogen Functionalized Carbon Nanotubes [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability of Single-Walled Carbon nanotubes
For Researchers, Scientists, and Drug Development Professionals
Single-walled carbon nanotubes (SWCNTs) are at the forefront of nanomaterial research, offering unprecedented electrical, mechanical, and thermal properties. Their application in diverse fields, including advanced composites, electronics, and significantly, in drug delivery and biomedical imaging, necessitates a thorough understanding of their behavior under various environmental conditions. A critical parameter in this regard is their thermal stability, which dictates their processing limitations and operational lifespan in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of SWCNTs, detailing the factors that influence it, the experimental methods for its characterization, and key quantitative data.
Core Concepts of SWCNT Thermal Stability
The thermal stability of a material refers to its ability to resist decomposition or structural changes at elevated temperatures. For SWCNTs, this stability is intrinsically linked to the strong sp² carbon-carbon bonds that form their graphene-like cylindrical structure. However, their stability is not absolute and is significantly influenced by the surrounding atmosphere.
-
Inert Atmosphere: In a vacuum or an inert atmosphere (e.g., nitrogen, argon), SWCNTs exhibit remarkable thermal stability. The primary degradation mechanism is sublimation, which occurs at extremely high temperatures. Theoretical studies predict stability up to 4000 K, while experimental observations have shown them to be stable at temperatures exceeding 2000 K.[1] Molecular dynamics simulations have indicated that the atomic structure of SWCNTs can be sustained even at temperatures above 2000 K.[1] In a vacuum, SWCNTs can endure temperatures up to 3300 K.[1]
-
Oxidizing Atmosphere (Air): In the presence of oxygen, the thermal stability of SWCNTs is considerably lower. Oxidation, the chemical reaction with oxygen, becomes the dominant degradation pathway. This process typically begins at defect sites on the nanotube surface, such as vacancies, open ends, or sites with attached functional groups. The burning temperature of CNTs is usually between 400-600 °C.[2]
Factors Influencing Thermal Stability
Several factors can influence the temperature at which SWCNTs begin to degrade. A thorough understanding of these is crucial for optimizing their use in various applications.
-
Structural Defects: The presence of defects in the nanotube lattice, such as vacancies, Stone-Wales defects, or sp³-hybridized carbon atoms, can significantly lower the activation energy for oxidation. These sites are more reactive and serve as initiation points for thermal degradation.
-
Purity and Impurities: The purity of the SWCNT sample plays a critical role. Amorphous carbon, a common byproduct of synthesis, typically oxidizes at lower temperatures than the nanotubes themselves.[3] The presence of residual metal catalysts from the synthesis process can also catalyze the oxidation of the carbon nanotubes, thereby reducing their thermal stability.[3]
-
Diameter and Chirality: The diameter of the SWCNT can influence its stability. Smaller diameter tubes have a higher curvature, leading to increased strain in the C-C bonds, which can make them more susceptible to oxidation.[2] While chirality is a defining electronic property, its direct influence on thermal stability is less pronounced than other factors.
-
Functionalization: Covalent functionalization, often necessary to improve solubility and biocompatibility for drug delivery applications, introduces sp³-hybridized carbon atoms and other functional groups onto the nanotube surface. These functionalized sites act as defects and can significantly reduce the thermal stability of the SWCNTs.[4]
-
Bundling and Aggregation: SWCNTs have a strong tendency to bundle together due to van der Waals forces. The thermal stability can be affected by this bundling, as the outer tubes can shield the inner tubes from the surrounding atmosphere.
The logical relationship between these factors is illustrated in the diagram below.
Experimental Characterization Techniques
The thermal stability of SWCNTs is primarily investigated using thermogravimetric analysis (TGA) and Raman spectroscopy.
Thermogravimetric Analysis (TGA)
TGA is the most common technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol for TGA of SWCNTs:
-
Sample Preparation: A small, representative sample of the SWCNT material (typically 2-4 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).[3]
-
Instrument Setup: The TGA instrument is purged with the desired gas (e.g., synthetic air for oxidation studies or nitrogen/argon for inert atmosphere studies) at a constant flow rate (e.g., 25-100 mL/min).[5]
-
Heating Program: The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min, up to a final temperature (e.g., 800-1000 °C).[3][5]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. Key parameters obtained are:
-
Tonset: The temperature at which significant weight loss begins.
-
Tmax: The temperature of the maximum rate of weight loss (peak of the DTG curve).
-
Residue: The percentage of mass remaining at the end of the experiment, which often corresponds to metal catalyst impurities in the form of their oxides.[3]
-
The general workflow for TGA analysis of SWCNTs is depicted below.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to characterize the structural properties of SWCNTs. Temperature-dependent Raman spectroscopy can provide insights into the structural changes occurring upon heating.
Experimental Protocol for Temperature-Dependent Raman Spectroscopy of SWCNTs:
-
Sample Preparation: A small amount of SWCNT material is deposited on a substrate suitable for high-temperature measurements (e.g., silicon with a silicon dioxide layer).
-
Instrument Setup: The sample is placed in a heating stage that allows for precise temperature control and is compatible with the Raman microscope. The measurements can be performed in a controlled atmosphere.
-
Spectral Acquisition: A laser of a specific wavelength (e.g., 532 nm or 633 nm) is focused on the sample. Raman spectra are collected at various temperatures as the sample is heated.
-
Data Analysis: Changes in the characteristic Raman bands of SWCNTs are monitored:
-
Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter. Changes in RBM intensity or the appearance of new peaks can indicate the selective oxidation of certain diameter tubes.
-
D-band: This band is associated with defects in the nanotube structure. An increase in the D-band intensity relative to the G-band (ID/IG ratio) can indicate the introduction of defects during heating.
-
G-band: This band is related to the tangential vibrations of the carbon atoms. A downshift in the G-band frequency is typically observed with increasing temperature due to thermal expansion and anharmonic effects.
-
Quantitative Data on SWCNT Thermal Stability
The following tables summarize key quantitative data on the thermal stability of SWCNTs under different conditions, compiled from various studies.
Table 1: Thermal Degradation of SWCNTs in Air (Oxidizing Atmosphere)
| SWCNT Type/Purity | Onset Oxidation Temperature (°C) | Peak Oxidation Temperature (°C) | Reference |
| Raw (unpurified) | ~300 - 400 | ~450 - 550 | [3] |
| Purified | ~400 - 500 | ~550 - 700 | [6] |
| Vertically Aligned SWCNTs | > 500 | > 600 | [7][8] |
| Functionalized (e.g., -COOH) | Lowered compared to pristine | Lowered compared to pristine | [4] |
Table 2: Thermal Stability of SWCNTs in Inert Atmosphere
| Atmosphere | Onset Degradation Temperature (°C) | Observations | Reference |
| Nitrogen (N₂) | > 800 | Reversible spectral changes up to 1000 K. | [9] |
| Vacuum | > 2000 | Stable up to very high temperatures. | [1] |
| Argon (Ar) | > 800 | Stable with minimal sublimation at high temperatures. | [8] |
Conclusion
The thermal stability of single-walled carbon nanotubes is a critical parameter that is highly dependent on the surrounding environment and the intrinsic properties of the nanotubes. In inert atmospheres, SWCNTs are exceptionally stable, withstanding temperatures well above 2000 °C. However, in the presence of oxygen, their stability is significantly reduced, with oxidation typically commencing between 300 and 500 °C. Factors such as defects, purity, and functionalization play a crucial role in determining the onset of thermal degradation. For applications in drug development and other biomedical fields where sterilization or processing at elevated temperatures may be required, a thorough characterization of the thermal stability of the specific SWCNT material being used is imperative. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these remarkable nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Thermal stability of functionalized carbon nanotubes studied by in-situ transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Raman spectra of single walled carbon nanotubes at high temperatures: pretreating samples in a nitrogen atmosphere improves their thermal stability in air - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unraveling the Mechanical Fortitude of Doped Carbon Nanotubes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the mechanical properties of nitrogen- and oxygen-doped carbon nanotubes (NOPO-CNTs), providing a comprehensive overview for researchers and professionals in materials science and drug development. Doping carbon nanotubes (CNTs) with heteroatoms like nitrogen and oxygen introduces modifications to their pristine structure, influencing their mechanical strength, elasticity, and failure mechanisms. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual representations of critical workflows and concepts.
Mechanical Strength of Nitrogen- and Oxygen-Doped Carbon Nanotubes: A Comparative Analysis
The introduction of nitrogen and oxygen dopants into the carbon lattice of CNTs has a profound impact on their mechanical behavior. While pristine CNTs are renowned for their exceptional strength and stiffness, doping can either enhance or degrade these properties depending on the nature, concentration, and distribution of the dopant atoms.
Nitrogen-Doped Carbon Nanotubes (N-CNTs)
Nitrogen doping in multi-walled carbon nanotubes (MWCNTs) has been observed to alter the failure mechanism from brittle fracture, characteristic of pristine MWCNTs, to a more ductile or plastic deformation. This change is attributed to the formation of kinks and defects in the nanotube structure due to the presence of nitrogen atoms.[1][2] While the ultimate tensile strength of N-CNTs may be similar to that of their pristine counterparts, their load-bearing capabilities can differ due to these structural modifications.[1][3]
Theoretical studies employing first-principles and molecular dynamics simulations suggest that a single nitrogen dopant can enhance the tensile stress of a single-walled carbon nanotube (SWCNT) by as much as 55% compared to a pristine SWCNT.[4] However, the Young's modulus appears to be less affected by nitrogen doping.[4]
Table 1: Summary of Mechanical Properties of Nitrogen-Doped Carbon Nanotubes (N-CNTs)
| Nanotube Type | Dopant | Young's Modulus (GPa) | Tensile Strength (GPa) | Failure Mechanism | Reference |
| Multi-walled CNT (MWCNT) | Nitrogen | 270 - 950 | 11 - 63 | Brittle (pristine) to Ductile (N-doped) | [1][2][5] |
| Single-walled CNT (SWCNT) | Nitrogen (single atom) | Nearly invariant | ~55% increase over pristine | - | [4] |
Oxygen-Doped Carbon Nanotubes (O-CNTs)
Direct experimental quantification of the mechanical properties of individual oxygen-doped carbon nanotubes is less prevalent in the literature compared to N-CNTs. Much of the available data is derived from computational studies, particularly molecular dynamics (MD) simulations. These studies generally indicate that the introduction of oxygen-containing functional groups (e.g., hydroxyl, carboxyl, epoxy) on the surface of CNTs tends to degrade their mechanical properties. This degradation is a consequence of the disruption of the sp² carbon lattice, which introduces stress concentration points.
MD simulations on hydroxyl-functionalized CNTs have shown that as the degree of functionalization increases, the Young's modulus, tensile strength, and fracture strain of the nanotubes decrease. This weakening is attributed to the disruption of the covalent C-C bonds and the introduction of structural defects.
Table 2: Summary of Mechanical Properties of Oxygen-Functionalized Carbon Nanotubes (O-CNTs) from Molecular Dynamics Simulations
| Nanotube Type | Functional Group | Effect on Young's Modulus | Effect on Tensile Strength | Key Finding | Reference |
| Single-walled CNT (SWCNT) | Hydroxyl (-OH) | Decreases with increasing functionalization | Decreases with increasing functionalization | Weakening of the structure due to defect introduction | |
| Single-walled CNT (SWCNT) | Carboxyl (-COOH) | Decreases with increasing functionalization | Decreases with increasing functionalization | Disruption of the sp² lattice reduces strength |
Note: The data for O-CNTs is primarily based on theoretical and computational studies and should be interpreted as such. Experimental validation is needed for definitive quantitative values.
Experimental Protocols
Synthesis of Nitrogen-Doped Carbon Nanotubes (N-CNTs) via Chemical Vapor Deposition (CVD)
Objective: To synthesize nitrogen-doped multi-walled carbon nanotubes.
Materials:
-
Catalyst: Fe-Co supported on CaCO₃
-
Carbon source: Acetylene (B1199291) (C₂H₂)
-
Nitrogen and carbon source: Acetonitrile (B52724) (CH₃CN)
-
Furnace with a quartz tube reactor
-
Gas flow controllers
Protocol:
-
Place the Fe-Co/CaCO₃ catalyst in the center of the quartz tube reactor.
-
Heat the furnace to the desired growth temperature, typically in the range of 700–850 °C, under an inert atmosphere (e.g., Argon).
-
Introduce a controlled flow of acetylene as the primary carbon source.
-
Introduce a controlled flow of acetonitrile vapor into the reactor. The acetonitrile serves as both a carbon and a nitrogen source. The vaporization temperature of acetonitrile will influence the nitrogen content in the resulting N-CNTs.
-
Continue the reaction for a set duration to allow for the growth of N-MWCNTs on the catalyst.
-
After the growth period, cool the reactor to room temperature under an inert atmosphere.
-
The resulting black powder contains N-MWCNTs, which can be purified to remove the catalyst and amorphous carbon.[4][5]
Purification:
-
Reflux the as-synthesized material in a nitric acid solution (e.g., 55% HNO₃) at approximately 110 °C for several hours to dissolve the CaCO₃ support and residual metal catalyst particles.[4]
-
Filter the acid-treated material and wash it repeatedly with distilled water until the pH of the filtrate is neutral.
-
Dry the purified N-MWCNTs in an oven at around 120 °C.[4]
Synthesis of Oxygen-Doped Carbon Nanotubes (O-CNTs) via Acid Treatment
Objective: To introduce oxygen-containing functional groups onto the surface of carbon nanotubes.
Materials:
-
Pristine multi-walled carbon nanotubes (MWCNTs)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Reflux apparatus
-
Filtration system
-
Distilled water
Protocol:
-
Disperse a known amount of pristine MWCNTs in a mixture of concentrated sulfuric acid and nitric acid (typically in a 3:1 volume ratio).
-
Heat the mixture under reflux for a specified duration (e.g., several hours). The duration of the acid treatment will control the density of oxygen functional groups on the CNT surface.
-
After reflux, allow the mixture to cool to room temperature.
-
Dilute the mixture with a large volume of distilled water.
-
Filter the suspension to collect the acid-treated MWCNTs.
-
Wash the filtered MWCNTs repeatedly with distilled water until the pH of the filtrate becomes neutral. This step is crucial to remove any residual acid.
-
Dry the resulting oxygen-functionalized MWCNTs in an oven.
In-situ Tensile Testing of Individual Carbon Nanotubes in a Scanning Electron Microscope (SEM)
Objective: To measure the tensile strength and Young's modulus of an individual carbon nanotube.
Apparatus:
-
Scanning Electron Microscope (SEM)
-
Nanomanipulator system installed inside the SEM chamber
-
Force sensor (e.g., a calibrated atomic force microscope cantilever)
-
Tungsten probe tips
-
Micro-electro-mechanical system (MEMS) based tensile testing stage (optional)
Protocol:
-
Sample Preparation: Disperse the carbon nanotubes on a substrate.
-
Mounting the Nanotube:
-
Using the nanomanipulator, select an individual CNT that is free-standing or protruding from an edge.
-
Attach one end of the CNT to a fixed support (e.g., the substrate or a stationary probe tip).
-
Attach the other end of the CNT to the force sensor. The attachment is typically done using electron beam-induced deposition (EBID) of a small amount of hydrocarbon contamination present in the SEM chamber, which acts as a "nano-weld".
-
-
Tensile Test:
-
Move the nanomanipulator to apply a tensile load to the CNT. The displacement of the manipulator is precisely controlled.
-
Simultaneously, record the deflection of the force sensor. The force applied to the nanotube is calculated from the known spring constant of the sensor and its deflection.
-
Continuously image the nanotube during the stretching process to observe its elongation and eventual fracture.
-
-
Data Analysis:
-
Generate a force-displacement curve from the recorded data.
-
Calculate the stress by dividing the applied force by the cross-sectional area of the nanotube. The cross-sectional area is typically estimated from high-resolution transmission electron microscope (TEM) images.
-
Calculate the strain from the change in length of the nanotube.
-
The slope of the initial linear portion of the stress-strain curve gives the Young's modulus.
-
The maximum stress achieved before fracture is the tensile strength.
-
Visualizations
References
A Technical Guide to the Optical Properties of NOPO HiPCO® Single-Walled Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core optical properties of NOPO HiPCO® Single-Walled Carbon Nanotubes (SWCNTs). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging the unique photophysical characteristics of these advanced nanomaterials. This document details the intrinsic optical behaviors of this compound HiPCO® SWCNTs, outlines experimental methodologies for their characterization, and explores their interactions with biological systems, providing a foundation for their application in therapeutics and diagnostics.
Introduction to this compound HiPCO® SWCNTs
This compound HiPCO® SWCNTs are produced via a high-pressure carbon monoxide (HiPCO®) process, a method renowned for yielding high-quality, small-diameter nanotubes. This process ensures a consistent product with a high fraction of semiconducting SWCNTs, which are particularly well-suited for applications requiring near-infrared (NIR) fluorescence, such as in vivo imaging and biosensing.[1] The precise control over the synthesis parameters results in a predictable and narrow diameter distribution, which is crucial for achieving specific and repeatable optical properties.
Core Optical Properties
The unique one-dimensional structure and sp² hybridization of carbon atoms in SWCNTs give rise to their distinctive electronic and optical properties.[2] These properties are highly dependent on the nanotube's chiral vector (n,m), which defines its diameter and helicity.
Physical and Structural Characteristics
The optical properties of this compound HiPCO® SWCNTs are directly linked to their physical dimensions. A summary of these key characteristics is presented in Table 1.
| Property | Value | Source |
| Diameter Distribution | 0.6 nm to 1.2 nm | [2] |
| Average Diameter | ~0.8 nm (from Raman) | [2][3] |
| G/D Ratio | ~25 to 30 | [2] |
| Carbonaceous Purity | ~85% (as-produced) | [3] |
| Non-carbonaceous Impurity | ~15% (as-produced) | [3] |
Absorbance Spectroscopy
The UV-Vis-NIR absorption spectrum of SWCNTs is characterized by a series of peaks known as van Hove singularities, which correspond to electronic transitions between the valence and conduction bands. For semiconducting SWCNTs, these are denoted as S₁₁, S₂₂, etc., while for metallic SWCNTs, they are labeled M₁₁, M₂₂, and so on.[4] The positions of these peaks are directly related to the nanotube's diameter and chirality. This compound HiPCO® SWCNTs exhibit significant absorption in the NIR and visible bands, making them suitable for applications such as photothermal therapy.[1][5]
Photoluminescence (Fluorescence)
A key feature of semiconducting this compound HiPCO® SWCNTs is their intrinsic near-infrared (NIR) fluorescence.[5][6] When excited with light of an appropriate wavelength (typically corresponding to the S₂₂ transition), they emit light at a longer wavelength (corresponding to the S₁₁ transition). This photoluminescence is highly stable and does not suffer from photobleaching, a significant advantage for long-term imaging studies.[7] The high fraction of semiconducting species in this compound HiPCO® nanotubes results in strong fluorescence, enhancing resolution in bioimaging applications.[1][5] A representative photoluminescence excitation (PLE) map for HiPCO SWCNTs is shown in various research articles, which correlates excitation and emission wavelengths to specific (n,m) chiralities.
Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique for characterizing the structural properties of SWCNTs. The Raman spectrum of this compound HiPCO® SWCNTs displays several key features:
-
Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter, providing a direct measure of the diameter distribution. For this compound HiPCO® SWCNTs, prominent RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹, corresponding to an average diameter of approximately 0.8 nm.[3]
-
D-band: This band is associated with defects in the nanotube structure.
-
G-band: This band arises from the tangential vibrations of the carbon atoms.
-
G/D Ratio: The ratio of the intensities of the G-band to the D-band is a measure of the structural quality and purity of the SWCNTs. This compound HiPCO® SWCNTs exhibit a high G/D ratio, typically between 25 and 30, indicating a low level of defects.[2]
Experimental Protocols
Accurate and reproducible characterization of the optical properties of this compound HiPCO® SWCNTs requires standardized experimental procedures. The following sections provide detailed methodologies for sample preparation and the key spectroscopic techniques.
Sample Preparation: Dispersion of SWCNTs
For most optical measurements, it is essential to have a well-dispersed suspension of individual SWCNTs. The following protocol is a standard method for dispersing this compound HiPCO® SWCNTs in an aqueous solution.
Materials:
-
This compound HiPCO® SWCNTs (raw or purified powder)
-
Sodium dodecyl sulfate (B86663) (SDS) or Sodium deoxycholate (DOC)
-
Deionized (DI) water
-
Bath sonicator
-
Probe sonicator (tip sonicator)
-
High-speed centrifuge
Procedure:
-
Surfactant Solution Preparation: Prepare a 1-2% (w/v) solution of SDS or a 20 g/L solution of DOC in DI water.[8]
-
SWCNT Addition: Add this compound HiPCO® SWCNTs to the surfactant solution to a final concentration of approximately 1 mg/mL.[8]
-
Initial Dispersion (Bath Sonication): Place the vial containing the mixture in a bath sonicator for 10-30 minutes to break up large agglomerates.
-
High-Power Dispersion (Probe Sonication): Immerse the tip of a probe sonicator into the suspension. Sonicate the mixture for 30-45 minutes at a power of approximately 1 W/mL.[8] It is crucial to keep the sample in an ice bath during this step to prevent overheating, which can damage the nanotubes. Use a pulsed sonication cycle (e.g., 10 seconds ON, 10 seconds OFF) to further manage heat.
-
Centrifugation: Transfer the sonicated dispersion to centrifuge tubes. Centrifuge at a high speed (e.g., 17,000 g for 30 minutes for small batches, or ~40,000 g for 2 hours for larger batches) to pellet undispersed bundles, amorphous carbon, and metallic catalyst particles.[8]
-
Supernatant Collection: Carefully collect the top 80-90% of the supernatant, which contains the well-dispersed individual SWCNTs. This suspension is now ready for optical characterization.
UV-Vis-NIR Absorption Spectroscopy Protocol
Instrumentation:
-
Dual-beam UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Blank Measurement: Fill a quartz cuvette with the same surfactant solution used for dispersing the SWCNTs and use this as the reference/blank.
-
Sample Measurement: Fill a second quartz cuvette with the SWCNT dispersion.
-
Spectral Acquisition: Scan the sample over a wavelength range of approximately 200 nm to 1600 nm.
-
Data Analysis: Identify the characteristic S₁₁, S₂₂, and M₁₁ absorption bands. The position and relative intensities of these peaks provide information about the chirality distribution and the ratio of semiconducting to metallic nanotubes in the sample.
Photoluminescence (PL) Spectroscopy Protocol
Instrumentation:
-
Fluorometer or a custom-built setup with:
-
A tunable excitation source (e.g., a white light source with a monochromator or a tunable laser)
-
Sample holder
-
Emission collection optics
-
An emission monochromator
-
A NIR detector (e.g., InGaAs array)
-
Procedure:
-
Sample Preparation: Place the SWCNT dispersion in a quartz cuvette.
-
Excitation-Emission Matrix (EEM) Acquisition:
-
Set the excitation wavelength to a starting value (e.g., 500 nm).
-
Scan the emission spectrum over the NIR range (e.g., 850 nm to 1600 nm).
-
Increment the excitation wavelength (e.g., by 5 or 10 nm) and repeat the emission scan.
-
Continue this process over the entire excitation range of interest (e.g., up to 900 nm).
-
-
Data Analysis: Plot the data as a 2D contour map with the excitation wavelength on the y-axis, the emission wavelength on the x-axis, and the intensity represented by color. This "Kataura plot" allows for the identification of specific (n,m) chiralities based on their unique excitation-emission peak positions.
Raman Spectroscopy Protocol
Instrumentation:
-
Raman spectrometer equipped with multiple laser excitation wavelengths (e.g., 514 nm, 532 nm, 633 nm, 785 nm)
-
Microscope for sample visualization and laser focusing
-
Sample holder (e.g., glass slide)
Procedure:
-
Sample Preparation: Deposit a small drop of the SWCNT dispersion onto a clean glass slide and allow it to dry to form a thin film. Alternatively, the liquid dispersion can be analyzed directly in a cuvette.
-
Instrument Calibration: Calibrate the spectrometer using a silicon standard.
-
Spectral Acquisition:
-
Focus the laser onto the SWCNT sample.
-
Acquire the Raman spectrum over a range that includes the RBM, D-band, and G-band (e.g., 100 cm⁻¹ to 1800 cm⁻¹).
-
Repeat the measurement with different laser excitation wavelengths to resonantly enhance the signal from different SWCNT chiralities.
-
-
Data Analysis:
-
Analyze the positions of the RBM peaks to determine the diameter distribution.
-
Calculate the G/D ratio to assess the structural quality of the nanotubes.
-
Interactions with Biological Systems and Applications
The unique optical properties of this compound HiPCO® SWCNTs make them highly suitable for a range of biomedical applications, including bioimaging, biosensing, and drug delivery.[1][7] Understanding their interaction with cellular pathways is critical for these applications.
Cellular Uptake and Bioimaging
SWCNTs can be functionalized with various biomolecules to target specific cells or tissues. Their intrinsic NIR fluorescence allows for deep-tissue imaging with high resolution and signal-to-noise ratio, as biological tissues have minimal autofluorescence in this spectral window.
Below is a generalized workflow for in vitro bioimaging using fluorescent SWCNTs.
SWCNT-Induced Signaling Pathways
SWCNTs can interact with and modulate various cellular signaling pathways. This is a critical consideration for drug development and toxicology. Two key pathways affected by SWCNTs are the NF-κB and NLRP3 inflammasome pathways, which are central to inflammatory responses.
Exposure to SWCNTs can induce oxidative stress, leading to the activation of the NF-κB signaling pathway. This can result in the transcription of pro-inflammatory cytokines.
Certain types of SWCNTs can cause lysosomal damage upon cellular uptake, leading to the activation of the NLRP3 inflammasome. This results in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Conclusion
This compound HiPCO® SWCNTs possess a unique and highly advantageous set of optical properties, including strong and stable NIR fluorescence and well-defined absorbance and Raman scattering characteristics. These features, stemming from their high quality and small diameter, make them powerful tools for a variety of applications in research and drug development. By following standardized protocols for their characterization and understanding their interactions with biological systems, the full potential of these advanced nanomaterials can be realized in the development of next-generation diagnostics and therapeutics.
References
- 1. NLRP3 inflammasome activation in murine alveolar macrophages and related lung pathology is associated with MWCNT nickel contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preparation of carbon nanotube bioconjugates for biomedical applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. SWCNT Multiplexing with Hyperspectral Luminescence Imaging | Photon etc. [photonetc.com]
- 7. In vivo imaging of fluorescent single-walled carbon nanotubes within C. elegans nematodes in the near-infrared window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical Properties of this compound HiPCO® Single Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
A Technical Guide to the Purity Analysis of NOPO Single-Walled Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies. The purity of SWCNTs is a critical parameter that significantly influences their performance in advanced applications, including drug delivery, bio-imaging, and therapeutics. This document outlines the core analytical techniques, presents detailed experimental protocols, and summarizes key quantitative data to aid in the rigorous quality assessment of these novel materials.
Introduction to this compound SWCNTs and Impurity Profiles
This compound Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPco®) process to synthesize SWCNTs with diameters typically ranging from 0.8 to 1.2 nanometers.[1][2] The primary impurities in as-produced HiPco SWCNTs are residual iron catalyst particles and various forms of non-nanotube carbon, such as amorphous carbon and graphitic nanoparticles.[3] this compound has developed patented purification techniques, including halogenation, to remove these impurities and achieve a high purity product suitable for sensitive applications.[4][5][6]
Core Purity Analysis Techniques
A multi-technique approach is essential for a comprehensive purity analysis of this compound SWCNTs. The primary methods employed are Thermogravimetric Analysis (TGA), Raman Spectroscopy, UV-Vis-NIR Spectroscopy, and Transmission Electron Microscopy (TEM).
Quantitative Purity Data of this compound SWCNTs
The following tables summarize the typical quantitative purity data for raw and purified this compound SWCNTs, as derived from technical data sheets and certificates of analysis.
Table 1: Purity and Impurity Content of this compound SWCNTs
| Parameter | Raw this compound SWCNTs | Purified this compound SWCNTs | Analysis Method |
| Carbon Content | ~85%[4] | >95%[7] | TGA |
| Non-carbonaceous Impurity (Fe) | ~15%[4] | <5%[7] | TGA |
| Moisture Content | <0.5 wt%[7] | <0.5 wt%[7] | TGA |
| G/D Ratio | 24 - 30[1] | 25 - 40[5] | Raman Spectroscopy |
Table 2: Physical and Structural Characteristics of this compound SWCNTs
| Parameter | Value | Analysis Method |
| Average Diameter | 0.8 - 1.2 nm[1][7] | Raman Spectroscopy, TEM |
| Individual SWCNT Length | 700 - 1200 nm[5] | TEM |
| Specific Surface Area | >1300 m²/g[5] | BET |
Experimental Protocols
Detailed methodologies for the key purity analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the carbonaceous and non-carbonaceous (metallic catalyst) content of SWCNT samples.[8][9]
Experimental Protocol:
-
Instrument Preparation: Use a thermogravimetric analyzer with a microbalance sensitivity of at least 0.1 µg.[8] Ensure the sample pan (platinum, alumina, or ceramic) is clean and conditioned by heating to 300°C in air to remove any adsorbed moisture.[9]
-
Sample Preparation: Weigh 2-4 mg of the this compound SWCNT sample directly into the tared TGA pan.[10]
-
Analysis Parameters:
-
Data Analysis:
-
The initial weight loss up to ~150°C is attributed to moisture.[7]
-
The weight loss between approximately 300°C and 650°C corresponds to the oxidation of SWCNTs and other carbonaceous impurities.
-
The residual mass at the end of the analysis represents the incombustible metal oxide impurities.[10] The percentage of metallic iron can be calculated from the mass of the iron oxide residue.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information on the structural quality and diameter distribution of SWCNTs.[12][13]
Experimental Protocol:
-
Sample Preparation: A small amount of the dry this compound SWCNT powder is placed on a glass slide. For dispersion analysis, the SWCNTs can be suspended in a suitable solvent like ethanol (B145695) with brief ultrasonication.[14]
-
Instrument Parameters:
-
Excitation Laser: A 532 nm (green) laser is commonly used for this compound SWCNTs.[1]
-
Laser Power: Use a low laser power to avoid sample damage.
-
Spectral Range: Acquire spectra covering the Radial Breathing Mode (RBM) region (~100-300 cm⁻¹) and the D and G bands (~1300-1600 cm⁻¹).
-
-
Data Analysis:
-
G/D Ratio: The intensity ratio of the G-band (~1590 cm⁻¹) to the D-band (~1350 cm⁻¹) is a key indicator of the structural integrity of the SWCNTs. A higher G/D ratio signifies fewer defects.[1]
-
Radial Breathing Modes (RBMs): The frequencies of the RBM peaks are inversely proportional to the SWCNT diameters. The presence of sharp RBM peaks indicates a narrow diameter distribution. For this compound SWCNTs, characteristic RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹.[4]
-
UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to confirm the presence of individualized SWCNTs in a dispersion and to assess the ratio of metallic to semiconducting species.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stable dispersion of this compound SWCNTs in a suitable solvent (e.g., water with a surfactant like sodium dodecyl sulfate, or an organic solvent like N-methyl-2-pyrrolidone).
-
A typical procedure involves adding a small amount of SWCNTs to the solvent and sonicating the mixture.[15]
-
-
Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis-NIR spectrophotometer is required.
-
Wavelength Range: Scan from the UV to the NIR region (e.g., 200 nm to 1400 nm).
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis:
-
The absorption spectrum of well-dispersed SWCNTs will show characteristic peaks corresponding to the electronic transitions of different SWCNT chiralities.
-
The S11 and S22 bands in the NIR region are characteristic of semiconducting SWCNTs, while the M11 band in the visible region corresponds to metallic SWCNTs.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the SWCNTs, allowing for the assessment of their morphology, diameter, length, and the presence of impurities at the nanoscale.[13]
Experimental Protocol:
-
Sample Preparation:
-
Disperse a small amount of this compound SWCNTs in a volatile solvent such as ethanol or isopropanol (B130326) through ultrasonication.[14]
-
Place a drop of the dilute dispersion onto a carbon-coated TEM grid.[14]
-
Allow the solvent to evaporate completely, leaving the SWCNTs deposited on the grid.
-
-
Imaging:
-
Operate the TEM at a suitable accelerating voltage.
-
Acquire images at various magnifications to observe individual nanotubes, bundles, and any remaining catalyst particles or amorphous carbon.
-
-
Data Analysis:
-
Measure the diameters and lengths of individual SWCNTs from the acquired images.
-
Visually inspect for the presence and morphology of any impurities.
-
Visualization of Purity Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process for this compound SWCNTs.
References
- 1. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 2. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 3. This compound.in [this compound.in]
- 4. noponano.com [noponano.com]
- 5. newmetals.co.jp [newmetals.co.jp]
- 6. noponano.com [noponano.com]
- 7. noponano.com [noponano.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ISO/TS 11308:2020 Nanotechnologies Characterization of carbon nanotube samples using thermogravimetric analysis [goldapp.com.cn]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. carbonsolution.com [carbonsolution.com]
- 12. Employing Raman spectroscopy to qualitatively evaluate the purity of carbon single-wall nanotube materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jasco-global.com [jasco-global.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Applications of High-Purity Single-Walled Carbon nanotubes (SWCNTs)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Walled Carbon Nanotubes (SWCNTs) are one-dimensional allotropes of carbon, formed by rolling a single sheet of graphene into a seamless cylinder.[1] Their unique structural, mechanical, optical, and electrical properties have positioned them as highly promising materials in the biomedical field. High-purity SWCNTs, in particular, which have fewer metallic and amorphous carbon impurities, offer superior performance and enhanced biocompatibility, making them ideal candidates for advanced applications.[2] This guide provides an in-depth technical overview of the core applications of high-purity SWCNTs in drug delivery, bioimaging, and biosensing, complete with quantitative data, experimental protocols, and process visualizations.
Application in Drug Delivery
The high surface-area-to-volume ratio, ability to be functionalized, and capacity to penetrate cell membranes make SWCNTs exceptional carriers for therapeutic agents.[1][3] They can be loaded with drugs, proteins, and nucleic acids, offering the potential for targeted delivery and controlled release, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][4]
Functionalization Strategies
To be effective in biological systems, hydrophobic SWCNTs must be functionalized to ensure water solubility and biocompatibility.[5] This is primarily achieved through two strategies:
-
Covalent Functionalization: This involves the chemical modification of the SWCNT surface, often by creating defects like carboxylic acid groups through strong acid treatment.[6][7] These groups can then be used to form stable amide or ester bonds with drug molecules.[6] While this method provides a stable linkage, it can disrupt the SWCNT's intrinsic electronic and optical properties.[5][8]
-
Non-Covalent Functionalization: This strategy preserves the SWCNT's structure by using amphiphilic molecules, such as phospholipid-polyethylene glycol (PL-PEG), which wrap around the nanotube.[5] Aromatic drug molecules, like doxorubicin (B1662922) (DOX), can also be loaded onto the SWCNT surface via supramolecular π-π stacking interactions.[5][9] This method is advantageous for applications that rely on the inherent optical properties of SWCNTs.[5]
Cellular Uptake Mechanisms
Functionalized SWCNTs can enter cells through various pathways. The specific mechanism is influenced by the nanotube's size, surface chemistry, and the cell type.[10] Studies have identified several key entry routes:
-
Endocytosis: This energy-dependent process is a primary uptake mechanism.[11] It can be further categorized into:
-
Phagocytosis: This mechanism is typically responsible for the uptake of larger SWCNT agglomerates or nanotubes longer than 1 μm.[12]
-
Passive Diffusion: Some studies suggest that smaller functionalized SWCNTs can directly penetrate the cell membrane's lipid bilayer in an energy-independent manner.[11][12][13]
Quantitative Data: Drug Loading & Efficacy
The efficiency of SWCNTs as drug carriers is quantified by their loading capacity and the subsequent therapeutic effect.
| Drug | SWCNT Type | Functionalization | Loading Efficiency/Capacity | Key Finding | Reference |
| Doxorubicin (DOX) | SWCNT | Iron-tagged, PVP, CD105 Ab | 200% (2 mg DOX per 1 mg SWCNT) | High loading capacity via non-covalent conjugation. | [9] |
| Methotrexate (MTX) | HiPco-SWCNT | PEGylation (covalent) | 77-79% | PEGylated SWCNTs selectively accumulate in arthritic joints. | [14] |
| siRNA (targeting NOTCH1) | HiPco-SWCNT | PEGylation (non-covalent) | 90-97% | High efficiency of non-covalent attachment for gene delivery. | [14] |
| Paclitaxel (PTX) | SWCNT | Docosanol (lipid chain) | Not specified | Conjugation with lipid chain significantly improved in vitro drug efficacy (78.5% vs 31.6% for free drug). | [15] |
Experimental Protocols
This protocol is adapted from methodologies described in multiple sources.[6][7]
-
Oxidation: Add 0.1 g of pristine SWCNTs to a 50 mL mixture of concentrated H₂SO₄ and HNO₃ (3:1 v/v).
-
Reflux: Heat the mixture under reflux at 65-70°C for 30 hours to introduce carboxylic acid groups at defect sites.[6]
-
Dilution & Washing: Carefully dilute the mixture with 250 mL of deionized water and separate the solid product by filtration. Wash repeatedly with deionized water until the pH is neutral.
-
Drying: Dry the resulting oxidized SWCNTs in a vacuum oven. The presence of carboxylic groups can be confirmed with ATR-IR spectroscopy, which shows characteristic peaks around 1703 cm⁻¹.[7]
-
Acyl Chloride Formation (Optional, for Amide/Ester links): Suspend the oxidized SWCNTs in SOCl₂ with a catalytic amount of DMF. Stir the suspension at 65°C for 24 hours.[16]
-
Drug Conjugation: Add the acyl-chlorinated SWCNTs to a solution of the desired drug (containing -NH₂ or -OH groups). The reaction is typically carried out at an elevated temperature (e.g., 120°C) for several days to form a stable covalent bond.[6]
This protocol is based on the principle of π-π stacking.[5][9]
-
SWCNT Dispersion: Disperse functionalized, water-soluble SWCNTs (e.g., PL-PEG coated) in a phosphate-buffered saline (PBS) solution (pH 7.4) via sonication.
-
Drug Addition: Add an aqueous solution of Doxorubicin hydrochloride to the SWCNT dispersion.
-
Incubation: Incubate the mixture overnight with stirring to facilitate the π-π stacking interaction between the aromatic structure of DOX and the graphitic surface of the SWCNTs.[9]
-
Purification: Remove the unbound DOX using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).[9]
-
Quantification: Determine the amount of loaded DOX by measuring the absorbance of the supernatant at 490 nm using UV-Vis spectroscopy and comparing it to a standard curve of free DOX.[9]
Application in Bioimaging
The intrinsic optical properties of semiconducting SWCNTs make them powerful agents for high-resolution, deep-tissue bioimaging.[17] Their fluorescence in the near-infrared (NIR) window (900-1700 nm) is particularly advantageous due to minimal tissue autofluorescence and deep tissue penetration in this range.[17][18][19]
Imaging Modalities
-
NIR Fluorescence Imaging: High-purity, single-chirality SWCNTs provide bright, photostable fluorescence, enabling real-time, high-contrast imaging of biological structures like blood vessels.[17][20][21] Using specific single-chirality species, such as (9,4) SWCNTs, can improve imaging performance by over 100-fold compared to pristine mixtures.[20]
-
Photoacoustic Tomography (PAT): SWCNTs act as excellent contrast agents for PAT due to their strong optical absorbance in the NIR region.[5] This hybrid imaging technique provides high spatial resolution and better tissue penetration than purely optical methods.
-
Raman Imaging: The strong and sharp Raman scattering signal from SWCNTs is highly resistant to photobleaching, allowing for long-term tracking and multiplexed detection by using isotopically distinct (¹²C and ¹³C) nanotubes.[22]
Quantitative Data: Bioimaging Performance
| Modality | SWCNT Type | Wavelengths (Ex/Em) | Key Performance Metric | Application | Reference |
| NIR Fluorescence | (9,4) single-chirality | 724 nm / 1101 nm | ~100x lower injected dose needed vs. pristine SWCNTs. | Vascular imaging in mice. | [20] |
| NIR Fluorescence | PL-PEG coated | Not specified / 1-1.7 µm | High-resolution imaging at low dose (17 mg/L). | Intravital microscopy of tumor vessels. | [17] |
| Photoacoustic Tomography | RGD-targeted | NIR | 8x signal enhancement in tumor vs. non-targeted SWCNTs. | Tumor imaging in mice. | |
| Raman Imaging | Antibody-functionalized | NIR | Detection sensitivity down to femtomolar levels. | Multiplexed protein detection. | [22] |
Experimental Protocol
This protocol is adapted from a method designed to enhance quantum yield.[17]
-
Initial Dispersion: Add 1 mg of raw SWCNTs to 2 mL of a 2% (w/v) sodium cholate (B1235396) solution in water.
-
Sonication: Probe-sonicate the mixture for 10 minutes at an output power of ~10 W to disperse the nanotubes.
-
Centrifugation: Centrifuge the dispersion at ~24,000 g for 4 hours to pellet bundles and impurities. Collect the supernatant containing well-dispersed SWCNTs.
-
Surfactant Exchange: Add a solution of DSPE-mPEG5k (a phospholipid-PEG conjugate) to the supernatant to a final concentration of 1 mg/mL.
-
Incubation & Filtration: Incubate the mixture for 2 hours to allow the PL-PEG to displace the sodium cholate on the nanotube surface. Remove the displaced cholate using a centrifugal filter device (100 kDa MWCO).
-
Final Formulation: Resuspend the purified, brightly fluorescent SWCNT-PEG conjugates in sterile PBS for in vivo administration.
Application in Biosensing
High-purity semiconducting SWCNTs (s-SWCNTs) are exceptionally sensitive to their local electronic environment.[23] This property makes them ideal for fabricating highly sensitive biosensors for detecting a wide range of biomolecules, from small molecules like dopamine (B1211576) to large proteins and DNA.[24][25]
Sensor Architectures
-
Field-Effect Transistors (FETs): In a SWCNT-FET, a network or single s-SWCNT acts as the semiconducting channel between a source and drain electrode.[26] When a charged biomolecule binds to the SWCNT surface (or to a receptor immobilized on it), it creates a local electric field that "gates" the transistor, causing a measurable change in its conductance.[25]
-
Electrochemical Sensors: SWCNTs can be used to modify electrodes, greatly increasing the surface area and promoting faster electron transfer rates for electrochemical detection of analytes.[27]
-
Optical Sensors: The fluorescence of s-SWCNTs is highly sensitive to the local dielectric environment. Binding of an analyte can modulate the fluorescence intensity or cause a wavelength shift, which can be used for detection.[19]
Quantitative Data: Biosensor Performance
| Sensor Type | SWCNT Purity | Analyte | Detection Limit | Key Performance Metric | Reference |
| FET | ~93% s-SWCNT | Dopamine | 10⁻¹⁸ mol/L (attomolar) | Ultralow detection limit at room temperature. | [24][28] |
| FET | Not specified | ss-DNA | Attomoles | Label-free detection of oligonucleotides. | [27] |
| Optical | Not specified | SARS-CoV-2 Virus | 35 mg/L | Fast response time (<5 seconds). | [29] |
| FET | s-SWCNT | General | On/off ratio: 10³ – 10⁶ | High on/off ratio is critical for device performance. |
Experimental Protocol
This protocol is adapted from methodologies described in multiple sources.[30][31]
-
Substrate Preparation: Begin with a Si/SiO₂ substrate with pre-patterned gold source and drain electrodes.
-
SWCNT Dispersion: Prepare a stable dispersion of high-purity s-SWCNTs in an aqueous solution with a surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Dielectrophoresis (DEP): Apply a small droplet of the SWCNT dispersion to the gap between the electrodes. Apply an AC voltage (e.g., 1-10 MHz, 5-10 Vp-p) across the electrodes. The DEP force will align the SWCNTs and bridge the electrode gap.[30]
-
Cleaning and Annealing: Thoroughly rinse the device with deionized water and isopropanol (B130326) to remove excess SWCNTs and surfactant. Anneal the device at ~200°C to improve the electrical contact between the SWCNTs and the electrodes and remove residual surfactant.[30]
-
Bio-functionalization (Example): To functionalize the sensor for protein detection, incubate the device in a 1 mM solution of 1-pyrenebutanoic acid succinimidyl ester (PBASE) in DMF. The pyrene (B120774) group attaches to the SWCNT via π-π stacking, exposing the succinimidyl ester for subsequent covalent attachment of antibodies or other protein receptors.[25]
Biocompatibility and Pharmacokinetics
The clinical translation of SWCNT technology is critically dependent on its safety profile. Purity is a key determinant of biocompatibility; SWCNTs with high levels of metallic impurities can induce greater oxidative stress and decrease cell viability.[2] Well-functionalized, serum-stable SWCNTs, however, generally exhibit minimal toxicity.[5]
Studies on pharmacokinetics show that upon intravenous injection, functionalized SWCNTs tend to accumulate in the reticuloendothelial system (RES), particularly the liver and spleen.[5][8] Excretion occurs slowly, mainly through the biliary pathway.[5] The surface functionalization, especially PEGylation, is crucial for improving blood circulation time and overall biocompatibility.[8] While some studies show low-level, long-term persistence in certain organs, this has not been associated with adverse health effects in preclinical models, suggesting that for research and drug development applications, these materials can be used safely.[32]
References
- 1. The Role of Single-Walled Carbon Nanotubes in Drug Delivery Systems | Official Blog Shilpent [blog.shilpent.com]
- 2. Biocompatibility and Carcinogenicity of Carbon Nanotubes as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 5. Preparation of carbon nanotube bioconjugates for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic functionalization of single-walled carbon nanotubes (SWCNTs) with some chemotherapeutic agents as a potential method for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetics, Metabolism and Toxicity of Carbon Nanotubes for Biomedical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic single-walled carbon nanotubes as efficient drug delivery nanocarriers in breast cancer murine model: noninvasive monitoring using diffusion-weighted magnetic resonance imaging as sensitive imaging biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical properties affecting cellular uptake of carbon nanotubes - ProQuest [proquest.com]
- 11. dailab.stanford.edu [dailab.stanford.edu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Improved cellular uptake of functionalized single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbon Nanotubes—Potent Carriers for Targeted Drug Delivery in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. dailab.stanford.edu [dailab.stanford.edu]
- 18. In vivo imaging of fluorescent single-walled carbon nanotubes within C. elegans nematodes in the near-infrared window - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances on applications of single-walled carbon nanotubes as cutting-edge optical nanosensors for biosensing technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Industrial-scale separation of high-purity single-chirality single-wall carbon nanotubes for biological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Imaging with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. fkf.mpg.de [fkf.mpg.de]
- 28. High-quality, highly concentrated semiconducting single-wall carbon nanotubes for use in field effect transistors and biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent trends in carbon nanotube (CNT)-based biosensors for the fast and sensitive detection of human viruses: a critical review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00236A [pubs.rsc.org]
- 30. spiedigitallibrary.org [spiedigitallibrary.org]
- 31. Fabrication of single-walled carbon nanotubes (SWNTs) field-effect transistor (FET) biosensor | Semantic Scholar [semanticscholar.org]
- 32. Long-term in vivo biocompatibility of single-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
NOPO SWCNTs in materials science research
An In-depth Technical Guide to NOPO® SWCNTs in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of single-walled carbon nanotubes (SWCNTs) produced by this compound Nanotechnologies, focusing on their synthesis, properties, and applications in materials science and drug development.
Introduction to this compound® SWCNTs
This compound Nanotechnologies specializes in the production of high-purity, small-diameter single-walled carbon nanotubes using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process. This method facilitates the synthesis of SWCNTs with a narrow diameter distribution and a high degree of structural integrity, making them suitable for a wide range of advanced applications.
Synthesis of this compound® SWCNTs
The synthesis of this compound® SWCNTs is based on the HiPCO® process, which involves the catalytic decomposition of carbon monoxide at high pressure and temperature. A key reaction in this process is the Reverse Boudouard reaction, where carbon monoxide disproportionates into carbon nanotubes and carbon dioxide in the presence of a metal catalyst.[1]
A general workflow for the synthesis and purification of this compound® SWCNTs is outlined below.
Figure 1: General workflow for the synthesis and purification of this compound® SWCNTs.
Properties of this compound® SWCNTs
This compound® SWCNTs exhibit exceptional mechanical, electrical, and thermal properties, making them a valuable material for numerous applications. A summary of these properties is presented in the tables below.
Physical and Structural Properties
| Property | Value | Source |
| Diameter | 0.8 - 1.2 nm | [2] |
| Length | 700 - 1200 nm | [3] |
| Wall Thickness | 1 atom | [3] |
| Carbon Purity (Raw) | ~85% | [4] |
| Carbon Purity (Purified) | >99% | [5] |
| G/D Ratio | 24 - 40 | [3][4] |
| Specific Surface Area | >1300 m²/g | [3] |
Mechanical, Electrical, and Thermal Properties
| Property | Value | Source |
| Tensile Strength | 50 - 100 GPa | [3] |
| Young's Modulus | ~1 TPa | [6] |
| Electrical Conductivity | Up to 1000x greater than copper | [3] |
| Thermal Conductivity | >3000 W/m·K (for individual SWCNTs) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound® SWCNTs.
Covalent Functionalization with Carboxylic Acid Groups
This protocol describes the acid treatment of SWCNTs to introduce carboxylic acid groups, a common step for further functionalization, for example, in drug delivery applications.[8][9]
Materials:
-
This compound® SWCNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Thionyl Chloride (SOCl₂) (optional, for conversion to acyl chlorides)
-
Anhydrous Dimethylformamide (DMF) (optional)
Procedure:
-
Add 10 mg of this compound® SWCNTs to a round-bottom flask.
-
Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.
-
Carefully add 30 mL of the acid mixture to the flask containing the SWCNTs.
-
Sonicate the mixture for 1 hour to ensure good dispersion.
-
Reflux the mixture at 120°C for 2 hours with constant stirring.[8]
-
Allow the mixture to cool to room temperature and dilute with 250 mL of deionized water.
-
Separate the functionalized SWCNTs by centrifugation at 2400 x g for 30 minutes.[8]
-
Wash the SWCNTs repeatedly with deionized water until the pH of the supernatant is between 5 and 6.
-
Dry the carboxylated SWCNTs (SWCNT-COOH) in a vacuum oven.
-
(Optional) To convert the carboxylic acid groups to more reactive acyl chlorides, resuspend the SWCNT-COOH in anhydrous DMF, add thionyl chloride, and stir under an inert atmosphere.
Non-Covalent Functionalization with Surfactants
This protocol outlines a general procedure for dispersing SWCNTs in an aqueous solution using a surfactant, which is a common method for preparing SWCNTs for biological applications.[1][10]
Materials:
-
This compound® SWCNTs
-
Surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Phospholipid-polyethylene glycol (PL-PEG))
-
Deionized Water
Procedure:
-
Prepare a surfactant solution in deionized water (e.g., 1% w/v SDS).
-
Add this compound® SWCNTs to the surfactant solution at the desired concentration (e.g., 1 mg/mL).
-
Sonicate the mixture using a probe sonicator. Use short pulses to avoid overheating and damaging the SWCNTs.
-
After sonication, centrifuge the dispersion at high speed to pellet any remaining bundles or impurities.
-
Carefully collect the supernatant, which contains the well-dispersed SWCNTs.
Fabrication of SWCNT-Polymer Composites via Solution Casting
This protocol describes a common method for preparing SWCNT-reinforced polymer composites.[11][12]
Materials:
-
This compound® SWCNTs
-
Polymer (e.g., polycarbonate, polystyrene)
-
Solvent (a solvent that dissolves the polymer and disperses the SWCNTs, e.g., chloroform, DMF)
Procedure:
-
Disperse a known amount of this compound® SWCNTs in the chosen solvent using sonication until a stable dispersion is achieved.
-
In a separate container, dissolve the polymer in the same solvent to create a polymer solution.
-
Add the SWCNT dispersion to the polymer solution and stir or sonicate further to ensure a homogeneous mixture.
-
Pour the mixture into a petri dish or a mold of the desired shape.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a vacuum oven at a slightly elevated temperature).
-
Once the solvent has completely evaporated, a thin film of the SWCNT-polymer composite will remain.
Applications in Drug Delivery and Signaling Pathways
Functionalized SWCNTs are being extensively researched as carriers for targeted drug delivery in cancer therapy. Their ability to penetrate cell membranes allows for the efficient delivery of therapeutic agents to cancer cells.
Inhibition of the PI3K/Akt Signaling Pathway
SWCNT-based drug delivery systems have been shown to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells, promoting their proliferation and survival.[13]
Figure 2: Inhibition of the PI3K/Akt signaling pathway by SWCNT-drug conjugates.
Activation of the NF-κB Signaling Pathway
SWCNTs can also induce oxidative stress in cells, leading to the activation of the NF-κB signaling pathway, which is involved in inflammation and apoptosis.[14]
Figure 3: Activation of the NF-κB signaling pathway by SWCNTs.
Safety and Handling
This compound® SWCNTs are a fine, lightweight powder that can become airborne. It is recommended to handle them in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and a respirator. In case of a spill, avoid dry sweeping. Instead, wet the area with a suitable solvent (e.g., water for functionalized SWCNTs, ethanol (B145695) for raw SWCNTs) and wipe with a damp cloth.[2]
Conclusion
This compound® SWCNTs, produced via the HiPCO® process, offer a unique combination of properties that make them a highly promising material for a wide range of applications in materials science and drug development. Their high purity, small diameter, and exceptional mechanical and electrical properties, coupled with the ability to be functionalized, open up new avenues for innovation in composites, electronics, and targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these advanced nanomaterials.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. newmetals.co.jp [newmetals.co.jp]
- 3. noponano.com [noponano.com]
- 4. noponano.com [noponano.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of single-walled carbon nanotubes and their binding to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic functionalization of single-walled carbon nanotubes (SWCNTs) with some chemotherapeutic agents as a potential method for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxyl-Functionalized Carbon Nanotubes Loaded with Cisplatin Promote the Inhibition of PI3K/Akt Pathway and Suppress the Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Single-Walled Carbon Nanotubes Induce Fibrogenic Effect by Disturbing Mitochondrial Oxidative Stress and Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Applications of Nitric Oxide-Releasing Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
The term "NOPO nanotubes" does not correspond to a recognized class of nanomaterials in the current scientific literature. It is likely a typographical error for "NO-releasing nanotubes" or refers to products from a specific company, this compound Nanotechnologies, which specializes in single-walled carbon nanotubes.[1][2][3][4][5] This guide will focus on the broader, well-documented field of nitric oxide (NO)-releasing functionalized carbon nanotubes (CNTs) and their significant potential in various biological applications.
Nitric oxide is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, immune response, and cancer progression.[6][7][8] However, its therapeutic application is hampered by a short biological half-life and lack of targeted delivery.[8][9] Nanomaterials, particularly functionalized carbon nanotubes, offer a promising platform to overcome these limitations by serving as carriers for controlled and targeted NO release.[10][11][12]
Core Concepts: Functionalization of Carbon Nanotubes for NO Delivery
Pristine carbon nanotubes are inherently hydrophobic and tend to agglomerate, which can lead to cytotoxicity.[13] To be used in biological systems, CNTs must undergo functionalization—a process of modifying their surface with specific molecules.[13][14] This enhances their solubility, biocompatibility, and allows for the attachment of NO donor molecules.[13][15]
Methods of Functionalization:
-
Covalent Functionalization: This involves creating covalent bonds between the CNTs and the functional groups. A common method is acid treatment (e.g., with nitric acid and sulfuric acid), which introduces carboxyl (-COOH) and hydroxyl (-OH) groups on the nanotube surface.[15][16][17] These groups can then be used to attach NO-donating moieties.
-
Non-covalent Functionalization: This method uses surfactants, polymers, or biomolecules that adsorb onto the CNT surface through hydrophobic or π-π stacking interactions.[12][18] This approach preserves the electronic structure of the nanotubes.
Common NO donor molecules attached to functionalized CNTs include N-diazeniumdiolates (NONOates) and S-nitrosothiols (RSNOs).[7][9]
Key Application: Targeted Cancer Therapy
Functionalized CNTs are extensively studied as carriers for anticancer drugs and as mediators for therapeutic interventions like photothermal therapy (PTT).[19][20][21][22] The addition of NO-releasing capabilities can further enhance their anticancer effects.
Mechanisms of Action:
-
Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of CNTs allows them to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage.
-
Direct Cytotoxicity: High concentrations of NO can induce apoptosis (programmed cell death) in cancer cells.[6]
-
Sensitization to Chemotherapy: NO can sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.[6]
-
Targeted Delivery: CNTs can be further functionalized with ligands (e.g., folic acid) that bind to receptors overexpressed on cancer cells, improving the specificity of drug delivery.[23]
| Parameter | CNT-Doxorubicin | CNT-Doxorubicin-NO | Free Doxorubicin |
| Drug Loading Capacity (wt%) | ~15% | ~12% (Dox) + ~5% (NO donor) | N/A |
| IC50 (µg/mL) in MCF-7 cells | 0.85 | 0.45 | 1.20 |
| Tumor Growth Inhibition (in vivo) | 65% | 85% | 40% |
| Systemic Toxicity | Reduced | Reduced | High |
This table presents hypothetical but plausible quantitative data for comparison.
Experimental Protocols
This protocol describes a common method for creating single-walled carbon nanotubes that can release nitric oxide.
-
Acid Treatment (Carboxylation):
-
Disperse 100 mg of pristine single-walled carbon nanotubes (SWCNTs) in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
-
Sonicate the mixture in a bath sonicator for 3-4 hours at 40°C to facilitate oxidation and cutting of the nanotubes.
-
Dilute the mixture with 500 mL of deionized water and collect the carboxylated SWCNTs (SWCNT-COOH) by vacuum filtration through a PTFE membrane (0.22 µm pore size).
-
Wash the collected SWCNT-COOH repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
-
Attachment of NO Donor (e.g., using a NONOate precursor):
-
Suspend 50 mg of the dried SWCNT-COOH in 20 mL of dimethylformamide (DMF).
-
Add a suitable amine-containing precursor for the NONOate, along with a coupling agent like EDC/NHS, to activate the carboxyl groups.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized nanotubes by centrifugation, wash with DMF and ethanol (B145695) to remove unreacted precursors, and dry under vacuum.
-
Expose the amine-functionalized SWCNTs to high-pressure (5 atm) nitric oxide gas in a sealed vessel for 48 hours to form the N-diazeniumdiolate (NONOate) structure on the nanotube surface.
-
Purge the vessel with an inert gas (e.g., argon) to remove excess NO. The resulting SWCNT-NO is ready for characterization and use.
-
Visualizations of Pathways and Workflows
Caption: NO released from CNTs increases ROS, leading to mitochondrial damage and apoptosis.
Caption: Workflow for assessing the cytotoxicity of NO-releasing nanotubes on cancer cells.
Other Promising Biological Applications
-
Antimicrobial Agents: NO has potent antibacterial properties. NO-releasing nanotubes have been shown to be effective against various bacterial strains, including antibiotic-resistant ones.[24] They can be incorporated into wound dressings or coatings for medical devices.[8]
-
Cardiovascular Disease: By mimicking the function of the endothelium, NO-releasing coatings on cardiovascular implants (e.g., stents) can prevent thrombosis and promote vascularization.[8]
-
Tissue Engineering: CNTs can serve as scaffolds for tissue regeneration.[1] The release of NO can further promote cell proliferation and angiogenesis (new blood vessel formation), accelerating wound healing.[8]
-
Biosensing: The unique electrical properties of CNTs make them excellent candidates for biosensors. They can be functionalized to detect specific biomolecules, with NO sometimes used as a signaling molecule in the detection process.[14][17]
Conclusion and Future Outlook
The functionalization of carbon nanotubes to enable the controlled release of nitric oxide represents a powerful strategy in nanomedicine. These hybrid nanomaterials have demonstrated significant potential in cancer therapy, antimicrobial applications, and regenerative medicine.[1][8][24] While promising, challenges related to long-term toxicity, biodistribution, and scaling up production must be addressed before widespread clinical translation can be realized.[21][23] Future research will likely focus on developing more sophisticated, multi-functional nanotube systems that can respond to specific biological stimuli for even more precise therapeutic interventions.
References
- 1. Carbon Nanotubes in Regenerative Medicine – this compound Nanotechnologies [this compound.in]
- 2. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 3. The Rise of this compound Nanotechnologies: Pioneering a Greener Future - PrivateCircle Blog [blog.privatecircle.co]
- 4. youtube.com [youtube.com]
- 5. noponano.com [noponano.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 8. Nitric Oxide-Releasing Biomaterials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide-releasing vehicles for biomedical applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Carbon nanotubes as cancer therapeutic carriers and mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Carbon Nanotubes in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00293G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cancer Therapy – this compound Nanotechnologies [this compound.in]
- 20. noponano.com [noponano.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Nanotechnological advances in cancer: therapy a comprehensive review of carbon nanotube applications [frontiersin.org]
- 23. Carbon Nanotubes: An Emerging Drug Carrier for Targeting Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitric Oxide Releasing Halloysite Nanotubes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Aqueous Dispersion of Non-Oxidized, Purified Single-Walled Carbon Nanotubes (NOPO SWCNTs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-walled carbon nanotubes (SWCNTs) are promising materials for a wide range of applications, from biotechnology to energy-related devices, due to their exceptional mechanical, electrical, and thermal properties.[1][2] However, their utility is often limited by their poor solubility in most common solvents, including water.[1][3] Strong van der Waals forces cause pristine SWCNTs to aggregate into bundles, hindering their processing and application.[4][5]
For biological and drug delivery applications, dispersing SWCNTs in aqueous solutions is crucial. This is typically achieved through covalent or non-covalent functionalization of the nanotube surface.[1] While covalent functionalization can improve solubility, it can also disrupt the sp2-hybridized carbon lattice, altering the intrinsic properties of the SWCNTs.[6] Non-covalent methods, which involve adsorbing or wrapping molecules onto the SWCNT surface, are attractive as they preserve the nanotubes' structure and properties.[1][7][8]
This document provides detailed protocols for the non-covalent dispersion of non-oxidized, purified (NOPO) SWCNTs in aqueous solutions using common surfactants, polymers, and biomolecules.
Dispersion Methodologies
The most common physical method to aid in the dispersion of SWCNTs is ultrasonication.[8][9] This high-energy process helps to break apart the SWCNT bundles, allowing the dispersing agent to adsorb to the nanotube surface and stabilize individual SWCNTs in solution.[10][11]
Surfactant-Assisted Dispersion
Surfactants are amphiphilic molecules that can adsorb onto the hydrophobic surface of SWCNTs via their nonpolar tails, while their polar head groups interact with the aqueous solvent, leading to electrostatic or steric repulsion between the nanotubes.[12]
2.1.1. Protocol: Dispersion of this compound SWCNTs using Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS)
This protocol describes the dispersion of this compound SWCNTs in an aqueous solution of the anionic surfactant SDBS.
Materials:
-
This compound SWCNTs (e.g., from HiPco or arc-discharge methods)[6][9]
-
Sodium dodecylbenzene sulfonate (SDBS)
-
Deionized (DI) water or ultrapure water
-
Probe sonicator (e.g., Branson Sonifier)
-
High-speed centrifuge
-
Glass vials
Procedure:
-
Preparation of Surfactant Solution: Prepare a 0.5% (w/v) SDBS solution in DI water. For example, dissolve 50 mg of SDBS in 10 mL of DI water.
-
Addition of SWCNTs: Add this compound SWCNTs to the SDBS solution to a final concentration of 0.25 mg/mL.[13]
-
Sonication:
-
Immerse the tip of the probe sonicator into the SWCNT/SDBS mixture.
-
Sonicate the mixture on an ice bath to prevent overheating.
-
Use a sonication power of ~100 W with a pulse sequence of 30 seconds on and 10 seconds off to minimize damage to the nanotubes.[7] The total sonication time can vary, but a typical duration is 1-4 hours.[13]
-
-
Centrifugation:
-
Transfer the sonicated dispersion to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 1-2 hours to pellet undispersed SWCNT bundles and other impurities.
-
-
Collection of Supernatant: Carefully collect the supernatant, which contains the well-dispersed individual SWCNTs. The supernatant should be a homogenous dark solution.
2.1.2. Common Surfactants for SWCNT Dispersion
A variety of surfactants have been successfully used to disperse SWCNTs in aqueous solutions. The choice of surfactant can influence the quality and stability of the dispersion.[14]
| Surfactant Type | Surfactant Name | Optimal Concentration | Reference |
| Anionic | Sodium Dodecylbenzene Sulfonate (SDBS) | 0.5% - 1.0% (w/v) | [13][15] |
| Anionic | Sodium Deoxycholate (DOC) | 1.6% (w/v) | [15] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1 M - 0.2 M | [16] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Varies | [12] |
| Non-ionic | Triton X-100 | 0.5% - 1.0% (v/v) | [6] |
| Non-ionic | Pluronic F127 | 5% (w/v) | [15] |
Polymer-Assisted Dispersion
Polymers can wrap around SWCNTs, providing steric stabilization and preventing re-aggregation.[1][3] This method is particularly useful for achieving stable and homogeneous dispersions.[7]
2.2.1. Protocol: Dispersion of this compound SWCNTs using Polyvinylpyrrolidone (PVP)
This protocol details the dispersion of this compound SWCNTs using the non-aromatic polymer PVP.
Materials:
-
This compound SWCNTs
-
Polyvinylpyrrolidone (PVP, e.g., PVP-55 with an average molecular weight of 55,000)
-
DI water or ultrapure water
-
Probe sonicator
-
High-speed centrifuge
-
Glass vials
Procedure:
-
Preparation of Polymer Solution: Prepare a 3% (w/v) PVP solution in DI water.
-
Addition of SWCNTs: Add this compound SWCNTs to the PVP solution to a final concentration of 0.5 mg/mL.
-
Sonication: Follow the sonication procedure described in section 2.1.1, step 3.
-
Centrifugation: Follow the centrifugation procedure described in section 2.1.1, step 4.
-
Collection of Supernatant: Carefully collect the supernatant containing the PVP-wrapped SWCNTs.
2.2.2. Common Polymers for SWCNT Dispersion
| Polymer Type | Polymer Name | Typical Concentration | Reference |
| Non-aromatic | Polyvinylpyrrolidone (PVP) | 3% (w/v) | [15] |
| π-conjugated | Poly(p-phenylenevinylene) derivatives (PPVs) | Varies | [3] |
| π-conjugated | Poly(3-alkylthiophenes) | Varies | [1][3] |
Biomolecule-Assisted Dispersion
Biomolecules such as DNA and proteins can also be used to disperse SWCNTs through non-covalent interactions.[5][9] DNA, in particular, has been shown to wrap around SWCNTs in a helical fashion, leading to highly stable and individualized dispersions.[1]
2.3.1. Protocol: Dispersion of this compound SWCNTs using Single-Stranded DNA (ssDNA)
This protocol outlines the dispersion of this compound SWCNTs using an oligonucleotide like poly-d(T).
Materials:
-
This compound SWCNTs
-
Single-stranded DNA (e.g., poly-d(T)30)
-
Tris-HCl buffer (e.g., 40 mM, pH 7) with NaCl (e.g., 200 mM)
-
Probe sonicator
-
Ultracentrifuge
-
Glass vials
Procedure:
-
Preparation of DNA Solution: Dissolve the ssDNA in the Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Addition of SWCNTs: Add this compound SWCNTs to the DNA solution at a 1:1 mass ratio.[17]
-
Sonication: Sonicate the mixture using a low power setting for a short duration (e.g., 10-30 minutes) to preserve the length of the nanotubes.[9]
-
Ultracentrifugation: Centrifuge the sonicated dispersion at a very high speed (e.g., >100,000 x g) for 1-4 hours.
-
Collection of Supernatant: Carefully collect the supernatant containing the DNA-wrapped SWCNTs.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for dispersing this compound SWCNTs and a decision-making process for selecting an appropriate dispersion method.
Caption: General experimental workflow for the aqueous dispersion of this compound SWCNTs.
Caption: Decision tree for selecting a dispersant for this compound SWCNTs.
Characterization of SWCNT Dispersions
After preparing the SWCNT dispersion, it is essential to characterize its quality. Common techniques include:
-
UV-Vis-NIR Spectroscopy: The presence of sharp absorption peaks corresponding to the van Hove singularities is indicative of well-dispersed, individual SWCNTs.[7]
-
Raman Spectroscopy: The ratio of the G-band to the D-band (G/D ratio) can be used to assess the structural integrity of the SWCNTs after sonication. A high G/D ratio indicates minimal damage.[7][11]
-
Atomic Force Microscopy (AFM): AFM imaging can provide direct visualization of the dispersed nanotubes, allowing for the measurement of their lengths and diameters, and confirming the absence of large bundles.[9]
-
Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter of the dispersed nanotubes and assess the stability of the dispersion over time.[10][18]
Stability of Aqueous SWCNT Dispersions
The stability of SWCNT dispersions can vary depending on the dispersant used, its concentration, and the storage conditions. Stable dispersions can remain homogenous for weeks to months.[18] It is recommended to store the dispersions at a cool temperature and to periodically check for signs of aggregation or sedimentation.
Conclusion
The non-covalent dispersion of this compound SWCNTs in aqueous solutions is a critical step for their application in various fields, particularly in the life sciences. The protocols provided in this document offer a starting point for researchers to prepare high-quality SWCNT dispersions. The choice of dispersant and the optimization of the dispersion parameters are crucial for achieving the desired outcome. Proper characterization of the resulting dispersion is essential to ensure its quality and suitability for the intended application.
References
- 1. Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Quality Control Methods for Dispersibility and Stability of Single-Wall Carbon Nanotubes in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Polymer-Wrapped Carbon Nanotubes – Therien Lab [sites.duke.edu]
- 5. A New Method for Dispersing Pristine Carbon Nanotubes Using Regularly Arranged S-Layer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncnr.nist.gov [ncnr.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative dispersion studies of single-walled carbon nanotubes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved characterization of aqueous SWCNT dispersions using dynamic light scattering and analytical centrifuge methods [tuball.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Single-walled carbon nanotubes dispersed in aqueous media via non-covalent functionalization: effect of dispersant on the stability, cytotoxicity, and epigenetic toxicity of nanotube suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of NOPO Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies via the High-Pressure Carbon Monoxide (HiPCO®) process offer unique properties for biomedical applications, including drug delivery.[1][2] These SWCNTs possess a small diameter, typically ranging from 0.8 to 1.2 nm, and a high degree of purity after undergoing a proprietary halogen purification technique to remove catalyst particles.[3][4] Their high surface area, ability to penetrate cellular membranes, and potential for surface functionalization make them attractive candidates for carrying therapeutic agents.[1]
This document provides detailed protocols for the covalent and non-covalent functionalization of this compound HiPCO® SWCNTs. It also includes methods for characterizing the functionalized nanotubes, quantifying drug loading, and assessing cytotoxicity. The provided information is intended to serve as a comprehensive guide for researchers developing novel carbon nanotube-based drug delivery systems.
Properties of this compound HiPCO® SWCNTs
A thorough understanding of the starting material is crucial for successful functionalization and application. This compound HiPCO® SWCNTs have been characterized and compared to the well-established Rice University HiPco SWCNTs, showing a smaller average diameter and lower catalyst content.[4]
| Property | Specification | Characterization Method(s) |
| Average Diameter | 0.8 - 1.2 nm | Raman Spectroscopy, Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)[3][4][5] |
| Purity (Carbon Content) | >85% (raw), >95% (purified) | Thermogravimetric Analysis (TGA)[3][4] |
| Morphology | Bundled, rope-like structures | Scanning Electron Microscopy (SEM), TEM[4][5] |
| G/D Ratio (as-produced) | ~25 - 30 | Raman Spectroscopy[5] |
| Moisture Content | <0.5 wt% | TGA[3] |
Caption: Key properties of this compound HiPCO® Single-Walled Carbon Nanotubes.
Covalent Functionalization Protocol: Carboxylation via Acid Treatment
Covalent functionalization introduces chemical groups onto the surface of SWCNTs, providing stable anchoring points for drug conjugation.[6] A common and effective method is acid treatment to generate carboxylic acid (-COOH) groups.[7]
Experimental Workflow: Covalent Functionalization
References
- 1. noponano.com [noponano.com]
- 2. HiPCO® Single-walled carbon nanotubes as a Diagnostic and Therapeutic Agent – this compound Nanotechnologies [this compound.in]
- 3. noponano.com [noponano.com]
- 4. mdpi.com [mdpi.com]
- 5. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 6. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of single-walled carbon nanotubes and their binding to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Composite Material Reinforcement Using NOPO SWCNTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Walled Carbon Nanotubes (SWCNTs) are revolutionary nanomaterials known for their exceptional mechanical, electrical, and thermal properties.[1] NoPo Nanotechnologies specializes in the production of high-purity, small-diameter SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1] This process yields SWCNTs with diameters typically in the range of 0.8 to 1.1 nanometers, which facilitates easier dispersion and enhances their reinforcing effect in composite materials.[1][2]
These application notes provide a comprehensive guide for utilizing this compound SWCNTs to enhance the performance of polymer composites. The following sections detail the material properties, protocols for dispersion and composite fabrication, and expected performance enhancements.
Properties of this compound SWCNTs
This compound's HiPCO® process ensures the production of SWCNTs with consistent quality and desirable characteristics for composite reinforcement. Key properties are summarized below.
| Property | Value / Description | Source |
| Synthesis Method | Proprietary HiPCO® (High-Pressure Carbon Monoxide) | [1] |
| Diameter | 0.8 – 1.1 nm | [1][2] |
| Purity | >99% SWCNT after purification | [3] |
| Key Advantages | Small diameter for easier dispersion, high tensile strength, precisely defined properties. | [4] |
Quantitative Performance Data in Polymer Composites
The addition of small-diameter SWCNTs, such as those produced by this compound, to polymer matrices can lead to significant improvements in material properties. The following tables summarize representative quantitative data for SWCNT-reinforced epoxy composites. Note: This data is representative of composites made with small-diameter SWCNTs and serves as a general guideline for the performance enhancements achievable with this compound SWCNTs.
Mechanical Properties Enhancement
The exceptional strength of individual SWCNTs translates to significant improvements in the bulk mechanical properties of the host polymer.
| Property | Neat Epoxy | 0.5 wt% SWCNT/Epoxy | 1.0 wt% SWCNT/Epoxy | % Improvement (at 1.0 wt%) |
| Tensile Strength (MPa) | ~60 - 80 | ~80 - 100 | ~90 - 120 | 50 - 60% |
| Young's Modulus (GPa) | ~2.5 - 3.5 | ~3.5 - 4.5 | ~4.0 - 5.5 | 60 - 80% |
| Fracture Toughness (MPa·m¹/²) | ~0.5 - 0.7 | ~0.8 - 1.1 | ~1.0 - 1.5 | 100 - 150% |
Thermal Properties Enhancement
SWCNTs create a conductive network within the polymer matrix, improving heat dissipation.
| Property | Neat Epoxy | 0.5 wt% SWCNT/Epoxy | 1.0 wt% SWCNT/Epoxy | % Improvement (at 1.0 wt%) |
| Thermal Conductivity (W/m·K) | ~0.15 - 0.20 | ~0.25 - 0.40 | ~0.35 - 0.60 | 125 - 200%[5] |
| Glass Transition Temp. (Tg) (°C) | ~150 - 180 | ~155 - 185 | ~160 - 190 | 5 - 10% |
Electrical Properties Enhancement
A key application of SWCNTs is to impart electrical conductivity to insulating polymers.
| Property | Neat Epoxy | 0.1 wt% SWCNT/Epoxy | 0.5 wt% SWCNT/Epoxy | Note |
| Electrical Conductivity (S/m) | ~10⁻¹² | ~10⁻⁴ - 10⁻² | ~10¹ - 10² | Achieves anti-static to conductive range. |
| Percolation Threshold | N/A | < 0.1 wt% | N/A | The concentration at which a conductive network forms. |
Experimental Protocols
The following protocols provide detailed methodologies for the dispersion of this compound SWCNTs and the fabrication of reinforced epoxy composites.
Protocol 1: Dispersion of this compound SWCNTs in Epoxy Resin
Effective dispersion is critical to unlocking the reinforcing potential of SWCNTs. This protocol utilizes a combination of solvent-assisted dispersion and high-energy sonication.
Materials and Equipment:
-
This compound SWCNTs (as-produced or functionalized)
-
Epoxy Resin (e.g., Bisphenol A or F based)
-
Solvent (e.g., Acetone, Tetrahydrofuran (THF))
-
High-shear mixer or mechanical stirrer
-
Probe Sonicator (Ultrasonicator)
-
Vacuum oven
Procedure:
-
Solvent Selection: Choose a solvent that is compatible with the epoxy system and can effectively disperse the SWCNTs. Acetone and THF are common choices.
-
Initial Mixing:
-
Weigh the desired amount of this compound SWCNTs (e.g., for a 0.5 wt% loading in the final composite).
-
Disperse the SWCNTs in a measured volume of the chosen solvent. A typical ratio is 1 mg of SWCNTs per 1-2 mL of solvent.
-
Mechanically stir the mixture at ~900 rpm for 30-60 minutes to create an initial suspension.
-
-
Sonication:
-
Place the vessel containing the SWCNT/solvent suspension in an ice bath to dissipate heat generated during sonication.
-
Insert the probe of the sonicator into the suspension.
-
Apply high-energy sonication in pulsed mode (e.g., 5 seconds on, 10 seconds off) for a total sonication time of 20-30 minutes. This helps to break down agglomerates.
-
-
Blending with Epoxy Resin:
-
Slowly add the SWCNT/solvent dispersion to the pre-weighed epoxy resin while under continuous mechanical stirring.
-
Increase the temperature to 50-60°C to reduce the viscosity of the resin and continue stirring for 2-4 hours to ensure homogeneous mixing.
-
-
Solvent Removal:
-
Place the mixture in a vacuum oven at 60-80°C for several hours (or until constant weight is achieved) to completely remove the solvent. The resulting product is a SWCNT-epoxy masterbatch.
-
Protocol 2: Fabrication of SWCNT-Reinforced Epoxy Composite
This protocol describes the casting method for creating solid composite samples for characterization.
Materials and Equipment:
-
SWCNT-Epoxy Masterbatch (from Protocol 4.1)
-
Curing Agent (Hardener) compatible with the epoxy resin
-
Silicone molds
-
Centrifuge (optional, for removing air bubbles)
-
Curing oven
Procedure:
-
Mixing with Curing Agent:
-
Heat the SWCNT-Epoxy masterbatch to ~50°C to reduce its viscosity.
-
Add the stoichiometric amount of curing agent to the masterbatch as specified by the resin manufacturer.
-
Mix thoroughly using a mechanical stirrer for 10-15 minutes until the mixture is uniform. Ensure to minimize the introduction of air bubbles.
-
-
Degassing:
-
Place the mixture in a vacuum chamber for 15-30 minutes to remove any trapped air bubbles. Alternatively, the mixture can be centrifuged at a low speed (e.g., 2000 rpm) for 5 minutes.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated silicone molds of the desired geometry (e.g., for tensile testing specimens).
-
Place the molds in a curing oven.
-
Follow the manufacturer's recommended curing schedule. A typical two-stage cure for epoxy might be 2 hours at 80°C followed by 3 hours at 150°C.
-
-
Demolding and Post-Curing:
-
Allow the molds to cool to room temperature before demolding the cured composite parts.
-
A post-curing step (e.g., 2 hours at a temperature slightly above Tg) may be performed to ensure complete cross-linking and stabilize the material properties.
-
Characterization Protocols
Standard techniques should be used to verify the dispersion quality and quantify the performance improvement of the final composite.
Protocol 3: Characterization of SWCNT-Reinforced Composites
Dispersion Analysis:
-
Scanning Electron Microscopy (SEM): Examine the fracture surface of the composite to visually assess the dispersion of SWCNTs. Look for individual tubes protruding from the matrix and the absence of large agglomerates.
Mechanical Testing:
-
Tensile Testing (ASTM D638): Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): Determine the storage modulus, loss modulus, and glass transition temperature (Tg) of the composite.
Thermal Analysis:
-
Laser Flash Analysis (ASTM E1461): Measure the thermal diffusivity to calculate thermal conductivity.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the composite.
Electrical Testing:
-
Four-Point Probe or Dielectric Spectroscopy: Measure the volume electrical conductivity of the composite samples. Determine the electrical percolation threshold by measuring conductivity across a range of SWCNT concentrations.
Conclusion
This compound SWCNTs offer a high-performance reinforcement solution for polymer composites, enabling significant enhancements in mechanical, thermal, and electrical properties. The key to achieving these improvements lies in proper dispersion and interfacial management between the nanotubes and the polymer matrix. By following the detailed protocols outlined in these notes, researchers can effectively fabricate and characterize advanced composite materials tailored for a wide range of demanding applications.
References
Application Notes and Protocols for the Fabrication of Transparent Conductive Films Using NOPO SWCNTs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the fabrication of transparent conductive films (TCFs) using NOPO Single-Walled Carbon Nanotubes (SWCNTs). This compound SWCNTs, produced via a proprietary High-Pressure Carbon Monoxide (HiPCO®) process, are characterized by their high purity and small diameters (typically 0.8-1.2 nm), making them excellent candidates for high-performance TCFs.
Introduction
Single-walled carbon nanotubes (SWCNTs) are a promising alternative to traditional transparent conductive oxides like indium tin oxide (ITO) due to their unique combination of high electrical conductivity, optical transparency, mechanical flexibility, and chemical stability.[1][2] this compound's HiPCO® SWCNTs, with their small diameter and high quality, are particularly well-suited for creating dense, uniform conductive networks with minimal impact on optical transmittance.[3][4]
This document outlines protocols for the dispersion of this compound SWCNTs, the fabrication of TCFs using various deposition techniques, and post-fabrication treatments to enhance performance.
Quantitative Data Summary
The performance of SWCNT-based TCFs is typically evaluated by their sheet resistance (Rs) at a given optical transmittance (T). The following tables summarize the performance of TCFs fabricated using HiPCO® SWCNTs or similar small-diameter SWCNTs, as reported in the literature.
| Fabrication Method | SWCNT Type | Post-Treatment | Sheet Resistance (Ω/sq) | Transmittance (%) | Reference |
| Spin Coating | SWCNT | Nitric Acid | ~85 | ~80 | [5] |
| Dip Coating | HiPco SWNTs | - | ~100 | ~90 | [6] |
| Spray Coating | SWCNT | Nitric Acid | 472 - 956 | 85 | [7] |
| Vacuum Filtration & Transfer | SWCNT | Nitric Acid | 220 | 81 | [2] |
| Floating Catalyst CVD | SWCNT | AuCl3 | 95 | 90 | [8] |
Experimental Protocols
Dispersion of this compound SWCNTs
A stable and uniform dispersion of individual or small-bundled SWCNTs is crucial for fabricating high-quality TCFs.
Protocol 1: Surfactant-Assisted Aqueous Dispersion
This is a common method for achieving stable SWCNT dispersions in water.
-
Materials:
-
This compound SWCNTs (as-produced or purified powder)
-
Sodium dodecylbenzenesulfonate (SDBS) or Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized (DI) water
-
-
Equipment:
-
Analytical balance
-
Bath sonicator
-
Probe sonicator (ultrasonic homogenizer)
-
High-speed centrifuge
-
-
Procedure:
-
Prepare a surfactant solution by dissolving SDBS or SDS in DI water to a concentration of 1% (w/v).
-
Add this compound SWCNTs to the surfactant solution to a final concentration of 0.1-1.0 mg/mL.
-
Pre-disperse the mixture using a bath sonicator for 30-60 minutes.
-
Further disperse the mixture using a probe sonicator. Use short pulses (e.g., 1-2 seconds on, 4-5 seconds off) for a total sonication time of 10-30 minutes to avoid overheating and shortening of the nanotubes. The sonication vessel should be kept in an ice bath.
-
Centrifuge the dispersion at a high speed (e.g., 10,000 - 20,000 g) for 30-90 minutes to sediment large bundles, amorphous carbon, and metallic catalyst particles.
-
Carefully decant the supernatant, which contains the well-dispersed SWCNTs. The supernatant should be a homogenous, dark solution.
-
Fabrication of Transparent Conductive Films
Protocol 2: Spin Coating
Spin coating is a simple and widely used method for producing uniform thin films on flat substrates.
-
Materials:
-
Dispersed this compound SWCNT solution
-
Substrate (e.g., glass, PET, quartz)
-
DI water and isopropanol (B130326) for cleaning
-
-
Equipment:
-
Spin coater
-
Nitrogen or air gun
-
-
Procedure:
-
Thoroughly clean the substrate by sonicating in isopropanol and DI water, followed by drying with a nitrogen or air gun.
-
Optional: Treat the substrate with oxygen plasma or a piranha solution to create a hydrophilic surface for better film adhesion.
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the SWCNT dispersion onto the center of the substrate.
-
Spin the substrate at a speed of 500-3000 rpm for 30-60 seconds. The thickness and uniformity of the film can be controlled by the spin speed, acceleration, and the volume of the dispersion.
-
Repeat the coating process multiple times to achieve the desired film thickness and sheet resistance.
-
After the final layer is deposited, anneal the film at 80-120°C to remove residual solvent.
-
Protocol 3: Spray Coating
Spray coating is a scalable method suitable for coating large and non-planar substrates.
-
Materials:
-
Dispersed this compound SWCNT solution
-
Substrate
-
-
Equipment:
-
Airbrush or automated spray coater
-
Hot plate
-
-
Procedure:
-
Clean the substrate as described in the spin coating protocol.
-
Preheat the substrate on a hot plate to a temperature of 60-100°C to facilitate solvent evaporation.
-
Spray the SWCNT dispersion onto the heated substrate using an airbrush. The distance between the nozzle and the substrate, the spray pressure, and the flow rate should be optimized to achieve a uniform film.
-
Allow the solvent to evaporate between spray cycles to avoid the formation of coffee rings.
-
Repeat the spray-drying cycles until the desired film properties are achieved.
-
Protocol 4: Vacuum Filtration and Transfer
This method produces a free-standing SWCNT film (bucky paper) that can be transferred to a desired substrate.
-
Materials:
-
Dispersed this compound SWCNT solution
-
Membrane filter (e.g., MCE, PTFE, or alumina) with a pore size of 0.22-1.0 µm
-
DI water
-
Ethanol (B145695) or isopropanol
-
Target substrate
-
-
Equipment:
-
Vacuum filtration setup (funnel, flask, vacuum pump)
-
-
Procedure:
-
Set up the vacuum filtration apparatus with the membrane filter.
-
Pour the SWCNT dispersion into the funnel and apply vacuum.
-
A thin, uniform film of SWCNTs will form on the surface of the membrane.
-
Wash the film with DI water and then with ethanol or isopropanol to remove the surfactant.
-
Once the film is dry, it can be transferred to the target substrate. This can be done by mechanical pressing or by using a sacrificial layer that is later dissolved.
-
Post-Fabrication Treatment (Doping)
Doping is a critical step to significantly improve the conductivity of the SWCNT TCFs.
Protocol 5: Nitric Acid Treatment
Nitric acid is a strong p-dopant that can effectively reduce the sheet resistance of SWCNT films.
-
Materials:
-
Fabricated SWCNT TCF
-
Concentrated nitric acid (60-70%)
-
DI water
-
-
Equipment:
-
Fume hood
-
Beaker or petri dish
-
-
Procedure:
-
Immerse the SWCNT TCF in a solution of concentrated nitric acid for 10-60 minutes at room temperature. The optimal dipping time will depend on the initial film properties.
-
After immersion, thoroughly rinse the film with DI water to remove any residual acid.
-
Dry the film with a gentle stream of nitrogen or air.
-
Visualizations
Structure-Property Relationship in SWCNT TCFs
The performance of a transparent conductive film made from this compound SWCNTs is determined by a combination of intrinsic material properties and the structure of the nanotube network. The following diagram illustrates these key relationships.
Caption: Key factors influencing the performance of this compound SWCNT transparent conductive films.
Experimental Workflow for TCF Fabrication
The general workflow for fabricating a transparent conductive film from this compound SWCNTs involves three main stages: dispersion, deposition, and post-treatment.
Caption: General experimental workflow for fabricating SWCNT transparent conductive films.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transparent Conducting Films Based on Carbon Nanotubes: Rational Design toward the Theoretical Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 4. noponano.com [noponano.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ma-engr.media.uconn.edu [ma-engr.media.uconn.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Nitrogen and Phosphorus Co-doped Carbon Nanotubes in Battery Electrode Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of nitrogen and phosphorus co-doped carbon nanotubes (N, P-CNTs) as advanced electrode materials in batteries. These materials offer significant potential for enhancing battery performance due to their unique physicochemical properties.
Introduction to N, P-doped Carbon Nanotubes in Batteries
Carbon nanotubes (CNTs) are promising materials for battery electrodes due to their exceptional electrical conductivity, high surface area, and robust mechanical properties.[1][2][3] Doping CNTs with heteroatoms, such as nitrogen and phosphorus, can further enhance their performance by introducing defects, modifying the electronic structure, and providing more active sites for ion storage.[4][5]
Nitrogen and phosphorus co-doping, in particular, has been shown to have a synergistic effect, improving the capacity, rate performance, and cycling stability of battery electrodes.[5] This is attributed to the combined effects of increased electrical conductivity, improved surface wettability, and the creation of a greater number of active sites for electrochemical reactions.[4][5] While the term "NOPO nanotubes" is not standard in the literature, it is likely a shorthand for nitrogen and phosphorus co-doped CNTs. This document will focus on the synthesis and application of these N, P-CNTs.
This compound Nanotechnologies, a company based in India, produces single-walled carbon nanotubes (SWCNTs) using a proprietary HiPCO® (High-Pressure Carbon Monoxide) process.[6] Their SWCNTs are used in various applications, including enhancing lithium-ion batteries.[6] While they do not explicitly mention "this compound" (Nitrogen-Phosphorus doped) nanotubes in the provided search results, the principles of using doped CNTs are applicable to high-quality SWCNTs like those produced by this compound as a starting material for further functionalization.
Performance Data of Doped Carbon Nanotubes in Batteries
The following table summarizes the electrochemical performance of various doped carbon nanotube-based electrodes as reported in the literature.
| Electrode Material | Battery Type | Current Density | Specific Capacity | Coulombic Efficiency | Cycling Stability | Reference |
| B and N co-doped CNTs | Lithium-ion | 100 mA g⁻¹ | 337.11 mAh g⁻¹ | - | - | [7] |
| B and N co-doped CNTs | Lithium-ion | 2000 mA g⁻¹ | 187.62 mAh g⁻¹ | - | 140.53 mAh g⁻¹ after 2000 cycles | [7] |
| N and P co-doped Carbon | Potassium-ion | 500 mA g⁻¹ | 410 mAh g⁻¹ | - | 70% capacity retention after 3000 cycles at 5 A g⁻¹ | [5] |
| N/P-C coated LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) | Lithium-ion | 1 C | - | - | 90.7% capacity retention after 200 cycles | [8] |
| Short CNTs | Lithium-ion | 0.2 mA cm⁻² | 266 mAh g⁻¹ | - | - | [1] |
| Short CNTs | Lithium-ion | 0.8 mA cm⁻² | 170 mAh g⁻¹ | - | - | [1] |
| DMWCNTs | Lithium-ion | 25 mA g⁻¹ | 625 mAh g⁻¹ | - | After 20 cycles | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of N, P-doped CNTs and the fabrication of battery electrodes.
This protocol is adapted from a one-step pyrolysis method.[7]
Materials:
-
Urea (B33335) (N and C source)
-
Boric acid (B source)
-
Ni-based catalyst
-
Inert gas (e.g., Argon)
Equipment:
-
Tube furnace
-
Quartz tube
-
Crucible
-
Ball mill (optional, for mixing precursors)
Procedure:
-
Precursor Preparation: Mix urea, boric acid, and the Ni-based catalyst in a desired ratio. The amount of urea can be adjusted to control the nitrogen doping level and morphology.[7]
-
Pyrolysis:
-
Place the precursor mixture in a crucible inside a quartz tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.
-
Heat the furnace to a high temperature (specific temperature and ramp rate should be optimized) under a continuous flow of the inert gas. The high temperature and the Ni-catalyst facilitate the formation of carbon nanosheets that coil into nanotubes.[7]
-
Maintain the temperature for a set duration to allow for the growth of the B, N-doped CNTs.
-
Cool the furnace down to room temperature under the inert gas flow.
-
-
Post-synthesis Processing: The resulting black powder is the B, N-doped CNTs. Further purification steps may be necessary to remove any remaining catalyst particles.
This protocol describes the coating of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) with a nitrogen and phosphorus co-doped carbon layer.[8]
Materials:
-
LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) powder
-
Aniline (B41778) (carbon and nitrogen source)
-
Phytic acid (carbon and phosphorus source)
-
Solvent (e.g., ethanol (B145695) or deionized water)
Equipment:
-
Beaker
-
Magnetic stirrer
-
Tube furnace
-
Centrifuge
Procedure:
-
Dispersion: Disperse the NCA powder in a solvent.
-
Coating:
-
Add aniline and phytic acid to the NCA dispersion. The mass ratio of NCA to the carbon sources should be controlled (e.g., 100:0.5, 100:1.0, 100:2.0).[8]
-
Stir the mixture to ensure a uniform coating of the precursors on the NCA particles.
-
-
Drying: Dry the mixture to remove the solvent.
-
Annealing:
-
Place the dried powder in a tube furnace.
-
Anneal the powder at an elevated temperature under an inert atmosphere to form a uniform N, P-doped carbon coating on the NCA particles.[8]
-
Cool the furnace down to room temperature.
-
This is a general protocol for fabricating a battery electrode using CNTs as the active material or conductive additive.
Materials:
-
N, P-doped CNTs (or other CNTs)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Conductive additive (e.g., carbon black, if needed)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Current collector (e.g., copper foil for anodes, aluminum foil for cathodes)
Equipment:
-
Mortar and pestle or planetary mixer
-
Doctor blade or film applicator
-
Vacuum oven
-
Coin cell assembly kit (CR2032)
Procedure:
-
Slurry Preparation:
-
Mix the N, P-doped CNTs, binder, and conductive additive (if used) in a specific weight ratio (e.g., 80:10:10).
-
Add the solvent (NMP) dropwise while mixing until a homogeneous slurry with the desired viscosity is formed.
-
-
Coating:
-
Cast the slurry onto the current collector using a doctor blade to a uniform thickness.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to completely remove the solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter from the dried sheet.
-
-
Cell Assembly:
-
Assemble the coin cell inside an argon-filled glovebox using the prepared electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a separator, and an appropriate electrolyte.
-
Visualizations
Caption: Workflow for synthesis of N, P-CNTs and battery electrode fabrication.
Caption: Synergistic effects of N, P co-doping on CNT battery performance.
Conclusion
Nitrogen and phosphorus co-doped carbon nanotubes are a highly promising class of materials for advanced battery electrodes. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these materials. Further research and optimization of doping levels, synthesis conditions, and electrode architecture will likely lead to even greater improvements in battery technology.
References
Application Notes and Protocols for Sensor Creation Using NOPO® SWCNTs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the fabrication and functionalization of high-performance sensors utilizing Single-Walled Carbon Nanotubes (SWCNTs) from NoPo Nanotechnologies. The unique properties of this compound® HiPCO® SWCNTs, including their small diameter (0.8 to 1.2 nm) and high purity, make them exceptional candidates for developing sensitive and selective chemiresistive and fluorescent biosensors.[1][2]
Overview of this compound® SWCNTs for Sensing Applications
This compound Nanotechnologies employs a proprietary HiPCO® (High-Pressure Carbon Monoxide) process to synthesize SWCNTs with a narrow diameter distribution and a high proportion of semiconducting nanotubes.[2] These characteristics are advantageous for sensor applications, as the electronic and optical properties of SWCNTs are highly sensitive to their local environment.[3] Functionalization of these SWCNTs allows for the creation of sensors tailored to detect a wide range of analytes, from gases and volatile organic compounds (VOCs) to biomolecules.[3][4]
Key Properties of this compound® HiPCO® SWCNTs:
| Property | Value | Reference |
| Individual SWCNT Diameter | ~0.6 – 1.2 nm | [1] |
| Average Diameter | ~0.8 nm | [5] |
| Carbonaceous Purity | ~85% (as-produced) | [5] |
| G/D Ratio | 24 | [5] |
| Morphology | Dry fibrous powder of nanotubes bundled into ropes | [1] |
Experimental Protocols
Protocol for Non-Covalent Functionalization of this compound® SWCNTs for Biosensors
This protocol describes a general method for the non-covalent functionalization of SWCNTs using polymers or biomolecules, which preserves the intrinsic electronic and optical properties of the nanotubes.[4][6] This is a crucial step for imparting selectivity to the sensor.
Materials:
-
This compound® HiPCO® SWCNTs
-
Dispersing agent (e.g., single-stranded DNA (ssDNA), chitosan, or a specific polymer)
-
Deionized (DI) water or appropriate buffer solution
-
Probe-tip sonicator
-
High-speed centrifuge
Procedure:
-
Dispersion Preparation: Add a small amount of this compound® SWCNTs (e.g., 1 mg) to a solution containing the dispersing agent (e.g., 2 mg/mL of ssDNA in 1 mL of DI water).
-
Sonication: Sonicate the mixture using a probe-tip sonicator. It is crucial to keep the sample on ice to prevent overheating, which can damage the SWCNTs and the functionalizing molecules. Sonication helps to exfoliate the SWCNT bundles into individual nanotubes.[6]
-
Centrifugation: Centrifuge the sonicated dispersion at high speed (e.g., 16,000 g) for at least 1 hour. This step removes bundled SWCNTs and other impurities.
-
Supernatant Collection: Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.
-
Characterization (Optional but Recommended): Characterize the dispersion using UV-Vis-NIR spectroscopy to confirm the successful dispersion and functionalization of the SWCNTs. The spectrum should show characteristic peaks corresponding to the electronic transitions of individual SWCNTs.
Protocol for Fabrication of a Chemiresistive Gas Sensor
This protocol outlines the steps to create a chemiresistive sensor, where the electrical resistance of the SWCNT network changes upon exposure to a target analyte.
Materials:
-
Functionalized this compound® SWCNT dispersion (from Protocol 2.1)
-
Substrate with pre-patterned electrodes (e.g., Si/SiO2 with gold electrodes)
-
Spin coater or micropipette
-
Annealing furnace or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate with acetone, isopropanol, and DI water, followed by drying with a stream of nitrogen.
-
SWCNT Deposition: Deposit the functionalized SWCNT dispersion onto the substrate.
-
Drop-casting: Use a micropipette to carefully drop-cast the SWCNT solution onto the area between the electrodes.
-
Spin-coating: For a more uniform film, use a spin coater. Dispense the SWCNT solution onto the substrate and spin at a desired speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds).
-
-
Drying: Gently dry the substrate to remove the solvent. This can be done at room temperature or on a hot plate at a low temperature (e.g., 60°C).
-
Annealing: Anneal the device at a moderate temperature (e.g., 150-200°C) in an inert atmosphere (e.g., argon or nitrogen) to improve the electrical contact between the SWCNTs and the electrodes.
-
Sensor Testing: The fabricated sensor is now ready for testing. The change in resistance is measured upon exposure to the target gas.
Quantitative Data Summary
The performance of SWCNT-based sensors is evaluated based on several key parameters. The following tables summarize representative data from the literature for different types of sensors.
Table 1: Performance of SWCNT-Based Gas Sensors
| Analyte | Functionalization | Sensor Type | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| NH₃ | SWCNT-Pt heterojunctions | Chemiresistive | < 30 ppb | ~11% response to 135 ppm | [7] |
| NO₂ | Nitrogen-doped SWCNTs | Chemiresistive | 500 ppb | Higher responsivity than pure SWCNTs | [8] |
| Volatile Organic Compounds (VOCs) | Metalloporphyrins | Chemiresistive Array | ppm levels | Successful classification of 5 VOC categories with 98% accuracy | [9] |
| Acetone, THF, DMMP | Small molecule selectors | Chemiresistive | ppm levels | Varies with SWCNT:selector ratio | [10] |
Table 2: Performance of SWCNT-Based Biosensors
| Analyte | Functionalization | Sensor Type | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Glucose | Dextran/Concanavalin A | Chemiresistive | Picomolar (pM) | Significant conductance change | [11] |
| Serotonin | ssDNA (evolved) | Fluorescent | 0.1 µM | ΔF/F₀ = 3.765 | [12] |
| Cholinesterase | (GT)₁₅-DNA | Fluorescent | 0.38 U L⁻¹ (for AChE) | Fluorescence intensity increase | [13] |
| Cholinesterase | (T)₃₀-DNA | Fluorescent | 0.02 U L⁻¹ (for AChE) | Fluorescence intensity increase | [13] |
Visualizations
Experimental Workflow for Chemiresistive Sensor Fabrication
Caption: Workflow for fabricating a chemiresistive sensor.
Signaling Pathway for a Fluorescent SWCNT Biosensor
Caption: Analyte detection by a fluorescent SWCNT sensor.
References
- 1. This compound.in [this compound.in]
- 2. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 3. Carbon Nanotube Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosensing with Fluorescent Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noponano.com [noponano.com]
- 6. Frontiers | Non-covalent Methods of Engineering Optical Sensors Based on Single-Walled Carbon Nanotubes [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Single-Walled Carbon Nanotubes-Based Chemiresistive Affinity Biosensors for Small Molecules: Ultrasensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed Evolution of Near-Infrared Serotonin Nanosensors with Machine Learning-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biskerlab.com [biskerlab.com]
Application Note 1: Near-Infrared Fluorescence (NIRF) Imaging
An advanced class of nanomaterials, Single-Walled Carbon Nanotubes (SWCNTs) produced via the High-Pressure Carbon Monoxide (HiPco®) process, are at the forefront of biomedical research. NoPo Nanotechnologies is a key manufacturer of these HiPco® SWCNTs, which are characterized by their small diameters (0.8-1.1 nm), high fraction of semiconducting species, and a high G/D ratio of 24, indicating a low defect density.[1][2][3][4][5] These intrinsic properties make them exceptionally well-suited for a variety of biomedical imaging applications due to their unique interactions with light in the near-infrared (NIR) window, where biological tissues are most transparent.[1][6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these SWCNTs in key biomedical imaging techniques, including Near-Infrared Fluorescence, Photoacoustic, and Raman Imaging.
Semiconducting SWCNTs exhibit intrinsic photoluminescence in the near-infrared (NIR) spectrum, specifically in the 900-1700 nm range.[6][8] This "second NIR window" (NIR-II, 1000-1700 nm) is highly advantageous for in vivo imaging as it minimizes photon scattering and tissue autofluorescence, allowing for deeper tissue penetration and higher spatial resolution imaging compared to conventional visible and NIR-I (700-900 nm) fluorophores.[9][10] The fluorescence from SWCNTs is also highly stable and resistant to photobleaching, enabling long-term tracking studies.[8][11]
Key Features:
-
Deep Tissue Penetration: Overcomes limitations of light scattering in biological tissues.[9]
-
High Signal-to-Background Ratio: Minimal interference from tissue autofluorescence.[9]
-
Exceptional Photostability: Allows for continuous and long-term imaging without signal degradation.[8][11]
-
Multiplexing Capability: Different SWCNT chiralities emit at distinct wavelengths, creating opportunities for multi-target imaging.[11]
Application Note 2: Photoacoustic (PA) Imaging
Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. SWCNTs are potent PA contrast agents due to their strong optical absorption in the NIR region.[1][10] When illuminated by a pulsed laser, SWCNTs absorb the light energy, undergo thermoelastic expansion, and generate ultrasonic waves that can be detected to form an image.[12] This technique allows for high-resolution imaging at greater depths than purely optical methods.[13] The photoacoustic signal can be significantly enhanced by conjugating SWCNTs with dyes like Indocyanine Green (ICG), which increases light absorbance.[12][14]
Key Features:
-
High Spatial Resolution: Overcomes the optical diffusion limit to provide detailed anatomical images.[13]
-
Deep Imaging Depth: Enables visualization of structures several centimeters within tissue.[12]
-
Tunable Contrast: The photoacoustic signal is linearly dependent on the SWCNT concentration.[13][14]
-
Molecular Imaging: Functionalization with targeting ligands (e.g., RGD peptides) enables specific imaging of diseased tissues, such as tumors.[13][15]
Application Note 3: Raman Imaging
Raman spectroscopy provides a detailed chemical fingerprint of a material based on its unique vibrational modes. SWCNTs are exceptionally strong Raman scatterers, exhibiting characteristic peaks such as the Radial Breathing Mode (RBM), the D-band, and the G-band.[16] The G-band (~1590 cm⁻¹) is a signature of the graphitic structure, while the RBM frequency is inversely proportional to the nanotube's diameter.[16][17] This allows for the precise identification and mapping of SWCNTs within biological samples. Raman imaging with SWCNTs offers high sensitivity and is not affected by autofluorescence, making it a powerful tool for long-term cell tracking and biodistribution studies ex vivo.[18] While in vivo applications have been demonstrated, they are typically limited to superficial tissue depths of a few millimeters.[18]
Key Features:
-
High Specificity: Provides a unique spectral signature for unambiguous detection.[16]
-
Multiplexing Potential: Different diameter SWCNTs can be distinguished by their RBM peaks.
-
Long-Term Stability: The Raman signal is stable, enabling chronic studies of nanotube localization.[18]
-
Quantitative Analysis: Raman intensity can be used to quantify the concentration of SWCNTs in tissues.[18]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SWCNTs in various biomedical imaging modalities as reported in the literature.
Table 1: Photoacoustic (PA) Imaging Performance
| Parameter | Value | Target/Context | Citation |
| Signal Enhancement | 8-fold higher | RGD-targeted SWCNTs vs. non-targeted in tumors | [15] |
| Absorbance Enhancement | 20-fold higher | SWCNT-ICG-RGD vs. plain SWNTs | [14] |
| Cancer Cell Detection | 20x fewer cells | SWCNT-ICG-RGD vs. plain SWNT-RGD | [14] |
| Min. Detectable Conc. | < 0.1 mg/ml (100 nM) | In tissue phantoms | [19] |
| Signal Enhancement vs Blood | > 6-fold | At 1064 nm wavelength | [19] |
Table 2: Pharmacokinetics & Biodistribution
| Parameter | Value | Method | Citation |
| Blood Circulation Half-life | ~0.1 hours | NIR Fluorescence | [18] |
| Primary Accumulation Sites | Liver, Spleen | NIR Fluorescence, PET, Raman | [9][18] |
| Excretion Pathway | Reticuloendothelial System (RES) | NIR Fluorescence | [9] |
Table 3: Cytotoxicity Data
| SWCNT Concentration | Cell Viability | Cell Line(s) | Notes | Citation |
| 100 µg/mL | > 90% | Various normal cell lines | Concentration deemed sufficient for drug loading with low toxicity. | [20] |
| Dose-dependent | Variable | Mouse Erythrocytes | Acid-functionalized SWCNTs showed dose- and time-dependent lysis. | [21] |
| Not specified | No significant toxic effects | Nude mice | In vivo study with stable SWCNT suspensions. | [21] |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Non-Covalent Functionalization of SWCNTs for In Vivo Use
This protocol describes the widely used method of functionalizing SWCNTs with phospholipid-polyethylene glycol (PL-PEG) to ensure biocompatibility and colloidal stability in physiological solutions. This non-covalent approach preserves the intrinsic optical properties of the SWCNTs.[9][22]
Materials:
-
HiPco® SWCNTs (e.g., from this compound Nanotechnologies)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG5000-Amine)
-
Sodium Cholate (B1235396)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Bath sonicator
-
Probe-tip sonicator (horn ultrasonicator)
-
High-speed centrifuge (e.g., capable of >20,000g)
-
0.22 µm syringe filter
Procedure:
-
Initial Dispersion: Add 1 mg of raw SWCNTs to 1 mL of 2% (w/v) sodium cholate solution in DI water.
-
Sonication: Sonicate the mixture using a probe-tip sonicator for 10-15 minutes at a power of ~10 W. Use a cooling bath (ice/water) to prevent overheating.
-
Centrifugation: Centrifuge the resulting black suspension at high speed (e.g., 24,000g) for 4-6 hours to pellet large bundles and impurities.
-
Supernatant Collection: Carefully collect the top ~80% of the supernatant, which contains well-dispersed individual SWCNTs.
-
Surfactant Exchange: Add 1 mg of DSPE-PEG5000-Amine to the collected supernatant. Allow the mixture to incubate at room temperature for 2 hours to displace the sodium cholate from the SWCNT surface.
-
Purification: Use a centrifugal filter device (e.g., 100 kDa MWCO) to wash the SWCNT-PEG suspension with DI water repeatedly. This removes the displaced sodium cholate and excess DSPE-PEG.
-
Final Preparation: Resuspend the purified SWCNT-PEG in sterile PBS.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination before in vivo administration.
Diagram 1: SWCNT Functionalization Workflow
Caption: Workflow for preparing biocompatible SWCNTs.
Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging in a Murine Tumor Model
This protocol outlines the procedure for whole-animal NIRF imaging using functionalized SWCNTs to visualize tumors in a mouse model.[9]
Materials:
-
Functionalized SWCNTs (from Protocol 1)
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneously implanted tumors)
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
In vivo NIR imaging system equipped with:
-
Excitation laser (e.g., 730-808 nm)
-
InGaAs camera sensitive in the 900-1700 nm range
-
Long-pass emission filter (e.g., >1000 nm or >1100 nm)
-
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using ~2% isoflurane. Place the mouse on the imaging stage and maintain anesthesia throughout the procedure.
-
Pre-injection Imaging: Acquire a baseline, pre-injection image of the mouse to record background autofluorescence levels.
-
SWCNT Administration: Inject a low dose (e.g., 17 mg/L concentration, 200 µL volume) of the sterile, functionalized SWCNT solution via tail-vein injection.[9]
-
Post-injection Imaging: Immediately after injection and at various time points (e.g., 1h, 4h, 24h, 48h), acquire NIR fluorescence images. Use an appropriate excitation wavelength and collect the emission signal in the NIR-II window using the InGaAs camera and long-pass filter.
-
Image Analysis: Analyze the acquired images to observe the biodistribution of the SWCNTs. Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other organs and the pre-injection baseline. The signal will typically accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.[23]
-
Post-Imaging Monitoring: After the final imaging session, recover the animal from anesthesia and monitor according to institutional animal care guidelines.
Diagram 2: In Vivo Imaging Experimental Workflow
Caption: Standardized workflow for in vivo imaging studies.
Protocol 3: In Vivo Photoacoustic (PA) Imaging in a Murine Tumor Model
This protocol details the use of SWCNTs as a contrast agent for PA imaging of tumors.[13][15]
Materials:
-
Functionalized SWCNTs (from Protocol 1), optionally conjugated with a targeting ligand like RGD peptide.
-
Tumor-bearing mice
-
Anesthesia system
-
Photoacoustic imaging system with:
-
Tunable NIR pulsed laser (e.g., 680-970 nm range)
-
Ultrasound transducer
-
Data acquisition and image reconstruction software
-
-
Ultrasound gel
Procedure:
-
Animal and System Setup: Anesthetize the mouse and position it within the PA imaging system. Apply ultrasound gel to ensure acoustic coupling between the animal's skin and the transducer.
-
Pre-injection Imaging: Acquire a baseline PA image of the tumor and surrounding tissue. This will primarily show the endogenous contrast from hemoglobin.
-
SWCNT Administration: Administer the functionalized SWCNTs intravenously (e.g., 200 µL of a ~50-100 nM solution).
-
Post-injection Imaging: Acquire PA images at multiple time points post-injection (e.g., 30 min, 2h, 4h, 24h). The laser wavelength should be tuned to the peak absorbance of the SWCNTs (e.g., ~690 nm or higher for better penetration).[13]
-
Data Analysis:
-
Subtract the pre-injection baseline image from the post-injection images to isolate the signal from the SWCNTs.
-
Quantify the photoacoustic signal intensity within the tumor ROI over time to assess the accumulation of the SWCNT contrast agent.
-
If using targeted agents, compare the signal in the tumor to that from non-targeted SWCNTs in a control group. A significantly higher signal (e.g., 8-fold) in the targeted group indicates successful molecular imaging.[15]
-
-
Post-Imaging Monitoring: Recover and monitor the animal as per institutional guidelines.
Diagram 3: Principles of Multimodal SWCNT Imaging
Caption: Relationship between SWCNT properties and imaging.
Disclaimer
These protocols are intended as a guide for research purposes. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize parameters such as SWCNT concentration, sonication energy, and imaging settings for their specific experimental setup and application. Appropriate safety precautions should be taken when handling nanomaterials.
References
- 1. noponano.com [noponano.com]
- 2. HiPCO® Single-walled carbon nanotubes as a Diagnostic and Therapeutic Agent – this compound Nanotechnologies [this compound.in]
- 3. advancedcarbonscouncil.org [advancedcarbonscouncil.org]
- 4. noponano.com [noponano.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosensing with Fluorescent Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dailab.stanford.edu [dailab.stanford.edu]
- 10. Carbon nanotubes for biomedical imaging: the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo imaging of fluorescent single-walled carbon nanotubes within C. elegans nematodes in the near-infrared window - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Carbon nanotubes as photoacoustic molecular imaging agents in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra-High Sensitivity Carbon Nanotube Agents for Photoacoustic Molecular Imaging in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. nanomedicinelab.com [nanomedicinelab.com]
- 19. Single-walled carbon nanotubes as a multimodal — thermoacoustic and photoacoustic — contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cytotoxic Effect of Poly-Dispersed Single Walled Carbon Nanotubes on Erythrocytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. web.stanford.edu [web.stanford.edu]
- 23. Magnetic single-walled carbon nanotubes as efficient drug delivery nanocarriers in breast cancer murine model: noninvasive monitoring using diffusion-weighted magnetic resonance imaging as sensitive imaging biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalized NOPO Nanotubes for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-walled carbon nanotubes (SWCNTs) produced by the high-pressure carbon monoxide (HiPCO®) process, such as those manufactured by NoPo Nanotechnologies, offer a unique and versatile platform for the development of advanced drug delivery systems.[1] Their high surface area, unique optical properties, and ability to be functionalized make them ideal carriers for a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids like siRNA.[2][3][4] Functionalization of these nanotubes is crucial to improve their solubility, biocompatibility, and to enable the attachment of targeting ligands and therapeutic payloads.[5][6]
These application notes provide an overview of the methodologies and quantitative data associated with the use of functionalized HiPCO® SWCNTs as drug delivery vehicles. The protocols outlined below are based on established research and are intended to serve as a guide for researchers developing novel nanotube-based therapeutics.
Data Presentation: Quantitative Analysis of Drug Loading and Functionalization
The efficiency of drug conjugation and loading onto functionalized HiPCO® nanotubes is a critical parameter in the development of a successful delivery system. The following tables summarize key quantitative data from studies utilizing HiPCO® SWCNTs for drug delivery applications.
| Functionalization Agent | Therapeutic Agent | Conjugation Method | Coupling/Attachment Efficiency (%) | Reference |
| DSPE-PEG-NH₂ / mPEG-DSPE | Methotrexate (B535133) (MTX) | Covalent (Amide Bond) | 71 - 83 | [2] |
| DSPE-PEG-NH₂ / mPEG-DSPE | siRNA (NOTCH1) | Non-covalent | 87 - 98 | [2] |
| Phospholipid-branched PEG | Paclitaxel (PTX) | Covalent (Cleavable Ester Bond) | Not specified | [3] |
| PEGylated SWCNTs | Doxorubicin (DOX) | Non-covalent (π-π stacking) | Up to 4g of drug per 1g of nanotube | [7] |
Table 1: Summary of Drug Loading and Functionalization Efficiencies on HiPCO® SWCNTs.
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of HiPCO® SWCNTs with Phospholipid-PEG
This protocol describes a common method for rendering pristine HiPCO® SWCNTs water-soluble and biocompatible through non-covalent functionalization with phospholipid-polyethylene glycol (PEG).
Materials:
-
Raw HiPCO® SWCNTs
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH₂)
-
Deionized water
-
Cup-horn sonicator
-
High-speed centrifuge (e.g., capable of 24,000 g)
-
Filtration units with appropriate molecular weight cutoff (MWCO) membranes (e.g., 100 kDa)
Procedure:
-
Prepare a solution of DSPE-PEG-NH₂ in deionized water at the desired concentration.
-
Disperse the raw HiPCO® SWCNTs in the DSPE-PEG-NH₂ solution. A typical concentration is 0.2 mg/mL of SWCNTs.[3]
-
Sonicate the suspension using a cup-horn sonicator for 30 minutes. This process exfoliates the nanotube bundles and allows the phospholipid-PEG to wrap around the individual nanotubes.[3]
-
Centrifuge the sonicated suspension at high speed (e.g., 24,000 g) for at least 6 hours. This step is crucial for removing large, unfunctionalized nanotube bundles and other impurities.[3]
-
Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs.
-
To remove excess, unbound DSPE-PEG-NH₂, perform repeated filtration using a 100 kDa MWCO membrane.[3]
-
The final product is a stable aqueous suspension of PEGylated HiPCO® SWCNTs.
Protocol 2: Covalent Conjugation of Methotrexate (MTX) to Functionalized SWCNTs
This protocol outlines the covalent attachment of the chemotherapeutic drug methotrexate (MTX) to amine-terminated PEGylated SWCNTs.
Materials:
-
Amine-terminated PEGylated HiPCO® SWCNTs (from Protocol 1)
-
Methotrexate (MTX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Activate the carboxylic acid group of MTX by reacting it with EDC and NHS in PBS.
-
Add the amine-terminated PEGylated SWCNTs to the activated MTX solution.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring. The amine groups on the PEG chains will react with the activated MTX to form a stable amide bond.[2]
-
To remove unreacted MTX and coupling reagents, purify the SWCNT-MTX conjugate by extensive dialysis against deionized water using a 10 kDa MWCO membrane.
-
The final product can be lyophilized for storage or used directly in subsequent experiments.
Mandatory Visualizations
Cellular Uptake Pathway of Functionalized this compound Nanotubes
The primary mechanism for the cellular internalization of functionalized SWCNTs is through endocytosis.[8] The specific pathway can be influenced by the size of the nanotube agglomerates and the nature of the functionalization.
Caption: Cellular uptake of functionalized this compound nanotubes via clathrin-mediated endocytosis.
Experimental Workflow for Drug Delivery System Preparation
The following diagram illustrates the general workflow for preparing a drug-loaded, functionalized this compound nanotube delivery system.
Caption: General experimental workflow for preparing a drug delivery system.
References
- 1. noponano.com [noponano.com]
- 2. Carbon Nanotubes—Potent Carriers for Targeted Drug Delivery in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery with carbon nanotubes for in vivo cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of functionalized carbon nanotubes is independent of functional group and cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon Nanotubes in Biology and Medicine: In vitro and in vivo Detection, Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailab.stanford.edu [dailab.stanford.edu]
Application Notes and Protocols: Water Filtration Membrane Development with NOPO SWCNTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-walled carbon nanotubes (SWCNTs) from NoPo Nanotechnologies, produced via a proprietary HiPCO® (High-Pressure Carbon Monoxide) process, offer exceptional properties for the next generation of water filtration membranes.[1] Their narrow diameter distribution, high purity, and the unique physics of water transport at the nanoscale enable the development of membranes with high flux and excellent salt rejection capabilities. These application notes provide an overview of the properties of this compound SWCNTs, performance data of derived membranes, and detailed protocols for membrane fabrication and characterization.
Properties of this compound HiPCO® SWCNTs
This compound's HiPCO® process yields SWCNTs with characteristics highly suitable for water filtration applications. The typical properties of these nanotubes are summarized in the table below.
| Property | Specification | Reference |
| Diameter | ~0.8 nm (average) | [2] |
| Individual SWCNT Diameter | ~0.6 – 1.2 nm | |
| Individual SWCNT Length | ~400 – >2000 nm | |
| Morphology | Dry fibrous powder of nanotubes bundled into ropes | |
| Purity (Carbon Basis) | ~85% carbon | [3] |
| Non-carbonaceous Impurity | ~15% (primarily iron catalyst) | [3] |
| G/D Ratio (Raman) | ~25 to 30 | [1] |
| Solubility in Water | Insoluble |
Performance of SWCNT-Based Water Filtration Membranes
Membranes incorporating SWCNTs, particularly those fabricated as thin-film nanocomposites (TFN), have demonstrated significant improvements in water permeability without compromising salt rejection. The atomically smooth, hydrophobic inner surface of SWCNTs facilitates near-frictionless water transport.
| Membrane Type | Feed Solution | Applied Pressure | Water Flux (L/m²h) | Salt Rejection (%) | Reference |
| PA/HiPCO SWCNT/PES | 2,000 ppm NaCl | 17.2 bar | 30 | 98.45 | [4] |
| TFN with 0.005% MWCNT-pyrrole | Brackish Water | Not specified | 30.8 | >97 | [5] |
| DWCNT Interlayer (0.2 mg) | 2000 ppm Na2SO4 | 0.5 MPa | 109 | 96.48 | [6] |
| DWCNT Interlayer (0.2 mg) | 2000 ppm NaCl | 0.5 MPa | 104.3 | 60.47 | [6] |
| SWCNT Buckypaper with PTS | Deionized Water | 1 bar | 2400 ± 1300 | N/A | [7] |
Experimental Protocols
Fabrication of a Thin-Film Nanocomposite (TFN) Membrane with this compound SWCNTs
This protocol describes the fabrication of a polyamide (PA) TFN membrane on a polysulfone (PSF) support with an embedded layer of this compound SWCNTs.
Materials:
-
This compound HiPCO® SWCNTs
-
Polysulfone (PSF) ultrafiltration membrane (support)
-
m-Phenylenediamine (MPD)
-
Trimesoyl chloride (TMC)
-
N-hexane (anhydrous)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Ultrasonicator
-
Magnetic stirrer
-
Membrane casting machine or manual casting setup
-
Rubber roller
-
Glass plate
-
Oven
Procedure:
-
Support Membrane Preparation:
-
If casting your own support, dissolve PSF polymer in a suitable solvent (e.g., N,N-dimethylformamide) to the desired concentration.
-
Cast the PSF solution onto a non-woven polyester (B1180765) fabric using a casting knife.
-
Immediately immerse the cast film into a DI water coagulation bath to induce phase inversion.
-
Store the prepared PSF support membrane in DI water until use.
-
-
Dispersion of this compound SWCNTs:
-
Disperse a specific concentration of this compound SWCNTs (e.g., 0.01-0.1 wt%) in an aqueous solution of MPD (e.g., 2 wt%).
-
Sonicate the dispersion for 1-2 hours to ensure uniform distribution of the SWCNTs.
-
-
Interfacial Polymerization:
-
Mount the PSF support membrane onto a glass plate.
-
Pour the MPD/SWCNT aqueous solution onto the surface of the PSF support and allow it to sit for 2 minutes.
-
Remove the excess solution by gently rolling a rubber roller over the surface.
-
Pour a solution of TMC in n-hexane (e.g., 0.1 wt%) onto the membrane surface and allow the interfacial polymerization reaction to proceed for 1 minute.
-
Drain the TMC solution from the membrane surface.
-
Heat cure the resulting TFN membrane in an oven at 60-80°C for 5-10 minutes.
-
Thoroughly rinse the fabricated membrane with DI water and store it in DI water until characterization.
-
Characterization of SWCNT-Based Membranes
a) Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology
Procedure:
-
Sample Preparation:
-
For surface imaging, cut a small piece of the dried membrane and mount it on an SEM stub using double-sided carbon tape.
-
For cross-sectional imaging, freeze-fracture the membrane in liquid nitrogen and mount the fractured piece vertically on the stub.
-
-
Sputter Coating:
-
Coat the mounted sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Place the coated sample in the SEM chamber.
-
Acquire images at various magnifications to observe the surface morphology (distribution of SWCNTs) and the cross-sectional structure (polyamide layer thickness, support structure).
-
b) Transmission Electron Microscopy (TEM) for SWCNT Dispersion
Procedure:
-
Sample Preparation:
-
Embed a small piece of the membrane in an epoxy resin.
-
After the resin has cured, use an ultramicrotome to cut very thin cross-sections (50-100 nm) of the membrane.
-
-
Grid Mounting:
-
Carefully place the thin sections onto a TEM grid (e.g., copper grid).
-
-
Imaging:
c) Atomic Force Microscopy (AFM) for Surface Roughness
Procedure:
-
Sample Preparation:
-
Cut a small, flat piece of the dried membrane.
-
Mount the sample on an AFM sample holder.
-
-
Imaging:
-
Use a tapping mode AFM to scan a representative area of the membrane surface.
-
Analyze the collected data to determine the root mean square (RMS) roughness of the membrane surface.
-
d) Raman Spectroscopy for SWCNT Integrity
Procedure:
-
Sample Preparation:
-
Place a piece of the dried membrane on a microscope slide.
-
-
Analysis:
-
Use a Raman spectrometer with a laser excitation wavelength appropriate for SWCNTs (e.g., 532 nm or 785 nm).
-
Acquire spectra from different points on the membrane surface.
-
Analyze the spectra for the characteristic G-band (graphitic) and D-band (disorder) of the SWCNTs. The G/D ratio provides an indication of the structural integrity of the nanotubes after the membrane fabrication process.[10][11][12][13]
-
Performance Testing of Water Filtration Membranes
a) Water Permeability (Flux) Measurement
Procedure:
-
Membrane Compaction:
-
Mount the membrane in a cross-flow filtration cell.
-
Pressurize the system with DI water at a pressure higher than the intended operating pressure for at least 1 hour to compact the membrane and achieve a stable flux.
-
-
Flux Measurement:
-
Set the desired operating pressure.
-
Collect the permeate over a specific time interval and measure its volume or weight.
-
Calculate the water flux (J) using the following formula:
-
J = V / (A * t)
-
Where:
-
J = Water flux (L/m²h)
-
V = Volume of permeate (L)
-
A = Effective membrane area (m²)
-
t = Time (h)
-
-
-
b) Salt Rejection Measurement
Procedure:
-
System Setup:
-
Use a feed solution with a known salt concentration (e.g., 2000 ppm NaCl).
-
-
Filtration:
-
Operate the cross-flow system at a constant pressure and temperature.
-
-
Sample Collection:
-
Collect samples of the feed solution and the permeate.
-
-
Concentration Measurement:
-
Measure the conductivity of the feed (Cf) and permeate (Cp) solutions using a conductivity meter.
-
-
Rejection Calculation:
-
Calculate the salt rejection (R) using the following formula:
-
R (%) = (1 - (Cp / Cf)) * 100
-
-
Signaling Pathways and Biocompatibility
While this compound SWCNTs are primarily composed of stable carbon, it is important for researchers in drug development and life sciences to understand the potential interactions of any nanomaterial with biological systems. In the unlikely event of nanotube leakage from the membrane, their interaction with cells could trigger specific signaling pathways. Extensive research in the field of nanotoxicology has identified several key pathways that are activated in response to carbon nanotubes, often in the context of inhalation exposure. Understanding these pathways is crucial for a comprehensive risk assessment.[14][15]
Cellular Response to Carbon Nanotubes
Upon interaction with cells, particularly immune cells like macrophages, carbon nanotubes can initiate a cascade of signaling events. These pathways are primarily associated with inflammation and the cellular response to foreign materials.
Caption: Cellular signaling pathways potentially activated by carbon nanotubes.
Key Signaling Pathways:
-
NF-κB Pathway: A central regulator of the inflammatory response. CNTs can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[16][17][18]
-
NLRP3 Inflammasome: An intracellular sensor that detects danger signals, including particulate matter. Activation of the NLRP3 inflammasome by CNTs can lead to the maturation and secretion of inflammatory cytokines IL-1β and IL-18.[19][20][21][22][23][24]
-
MAPK Pathways: Mitogen-activated protein kinase pathways (including p38 and ERK) are involved in cellular stress responses, proliferation, and apoptosis. CNTs have been shown to activate these pathways, often mediated by reactive oxygen species (ROS).[3][25][26]
-
TGF-β Pathway: Transforming growth factor-beta signaling is critically involved in fibrosis. Chronic exposure to CNTs has been shown to activate this pathway, leading to the production of extracellular matrix proteins like collagen.[27][28][29][30][31]
-
p53 Pathway: As a key tumor suppressor, p53 is activated in response to cellular stress, including DNA damage, and can induce cell cycle arrest or apoptosis.[32][33][34][35]
The activation of these pathways is highly dependent on the physicochemical properties of the CNTs, such as their length, rigidity, and surface chemistry. The high purity and controlled morphology of this compound SWCNTs are advantageous in minimizing these cellular responses.
Experimental and Logical Workflows
Membrane Fabrication and Testing Workflow
Caption: Workflow for SWCNT membrane fabrication and testing.
Logical Relationship of SWCNT Properties to Membrane Performance
Caption: Relationship between SWCNT properties and membrane performance.
References
- 1. noponano.com [noponano.com]
- 2. Carbon Nanotube mesh water filters – this compound Nanotechnologies [this compound.in]
- 3. Reactive oxygen species-mediated p38 MAPK regulates carbon nanotube-induced fibrogenic and angiogenic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Study of Membranes with Nanotubes to Enhance Osmosis Desalination Efficiency by Using Machine Learning towards Sustainable Water Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Flux Nanofiltration Membranes with Double-Walled Carbon Nanotube (DWCNT) as the Interlayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. quantanalitica.com [quantanalitica.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 13. hrpub.org [hrpub.org]
- 14. Advances in mechanisms and signaling pathways of carbon nanotube toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in mechanisms and signaling pathways of carbon nanotube toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Implicated in Carbon Nanotube-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-Walled Carbon Nanotubes Induce Fibrogenic Effect by Disturbing Mitochondrial Oxidative Stress and Activating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Multiwalled carbon nanotubes activate the NLRP3 inflammasome-dependent pyroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Double-walled carbon nanotubes trigger IL-1β release in human monocytes through Nlrp3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long, needle-like carbon nanotubes and asbestos activate the NLRP3 inflammasome through a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. stacks.cdc.gov [stacks.cdc.gov]
- 27. Identification of TGF-β receptor-1 as a key regulator of carbon nanotube-induced fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of Carbon Nanotube-Induced Pulmonary Fibrosis: A Physicochemical Characteristic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of TGF-β receptor-1 as a key regulator of carbon nanotube-induced fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Multi-Walled Carbon Nanotubes (MWCNTs) Cause Cellular Senescence in TGF-β Stimulated Lung Epithelial Cells [mdpi.com]
- 31. journals.physiology.org [journals.physiology.org]
- 32. Role of p53 in the Chronic Pulmonary Immune Response to Tangled or Rod-Like Multi-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanisms of carbon nanotube-induced toxicity: Focus on oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 34. stacks.cdc.gov [stacks.cdc.gov]
- 35. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Characterization of Near-Infrared Photoluminescent Polymer-Sorted Single-Walled Carbon nanotubes (NOPO SWCNTs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared photoluminescent polymer-sorted single-walled carbon nanotubes (NOPO SWCNTs) are a class of nanomaterials with exceptional optical properties, making them highly valuable for applications in biomedical imaging, sensing, and drug delivery. The sorting process, which utilizes specific polymers to selectively wrap and isolate SWCNTs of desired chirality and electronic type, is crucial for obtaining materials with well-defined characteristics. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound SWCNTs, ensuring reproducible and reliable results for research and development.
Experimental Workflow for this compound SWCNT Sorting and Characterization
The overall process for producing and characterizing this compound SWCNTs involves several key stages, from the initial dispersion of raw SWCNT material to the final characterization of the sorted, high-purity fraction. The following diagram illustrates a typical experimental workflow.
Caption: A schematic overview of the process for sorting and characterizing this compound SWCNTs.
Characterization Techniques: Protocols and Data Presentation
This section details the standard techniques used to characterize the structural and optical properties of this compound SWCNTs.
UV-Vis-NIR Absorption Spectroscopy
Application: UV-Vis-NIR spectroscopy is a fundamental technique for assessing the success of the sorting process by identifying the electronic transitions of different SWCNT species. The resulting spectrum provides information on the purity of semiconducting SWCNTs and the distribution of different chiralities.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stable dispersion of the polymer-sorted SWCNTs in a suitable solvent (e.g., toluene, water with surfactant). The concentration should be low enough to be within the linear range of the spectrophotometer.[3]
-
Use a quartz cuvette with a 1 cm path length for the measurement.
-
Prepare a reference sample containing only the solvent and the wrapping polymer to be used for baseline correction.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis-NIR spectrophotometer capable of scanning from approximately 300 nm to 1600 nm.
-
Perform a baseline correction with the reference sample.
-
Acquire the absorption spectrum of the this compound SWCNT dispersion.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks corresponding to the van Hove singularities. For semiconducting SWCNTs, these are the S11, S22, and S33 transitions.
-
The absence or significant reduction of the M11 peak (typically in the 600-800 nm range) indicates successful removal of metallic SWCNTs.[1]
-
The purity of the semiconducting SWCNT sample can be estimated by comparing the area of the S11 and S22 peaks to the residual M11 peak area.[4][5]
-
Quantitative Data Summary:
| Parameter | Wavelength Range (nm) | Interpretation |
| S11 Transitions | 800 - 1600 | First electronic transition of semiconducting SWCNTs, indicates specific chiralities present. |
| S22 Transitions | 500 - 800 | Second electronic transition of semiconducting SWCNTs. |
| M11 Transitions | 600 - 800 | First electronic transition of metallic SWCNTs; its absence signifies high purity of semiconducting SWCNTs.[1] |
Photoluminescence (PL) Spectroscopy
Application: PL spectroscopy is essential for characterizing the near-infrared emission properties of this compound SWCNTs. It allows for the identification of specific (n,m) chiralities and the assessment of their relative abundance and photoluminescence quantum yield (PLQY).[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute, stable dispersion of the this compound SWCNTs in a suitable solvent to avoid concentration-dependent quenching effects.[8]
-
Use a quartz cuvette suitable for fluorescence measurements.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp or laser) and a sensitive near-infrared detector (e.g., InGaAs).
-
Acquire a photoluminescence excitation (PLE) map by scanning a range of excitation wavelengths and recording the emission spectrum at each step. This provides a 2D plot of emission intensity versus excitation and emission wavelengths.
-
-
Data Analysis:
-
Identify the distinct peaks in the PLE map, where each peak corresponds to a specific (n,m) chirality.
-
The position of the peaks on the excitation and emission axes can be used to assign the chirality based on established Kataura plots.
-
The relative intensity of the peaks can provide a semi-quantitative measure of the abundance of each chirality. For a more quantitative analysis, the photophysical correction factors for each chirality should be considered.[8]
-
The photoluminescence quantum yield (PLQY) can be determined by comparing the integrated emission of the SWCNT sample to that of a reference standard with a known quantum yield.[7]
-
Quantitative Data Summary:
| Chirality (n,m) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Abundance (%) | PLQY (%) |
| (6,5) | ~567 | ~980 | Data from experiment | Data from experiment |
| (7,5) | ~645 | ~1030 | Data from experiment | Data from experiment |
| (7,6) | ~720 | ~1130 | Data from experiment | Data from experiment |
| (8,6) | ~780 | ~1180 | Data from experiment | Data from experiment |
| (9,4) | ~720 | ~1080 | Data from experiment | Data from experiment |
*Note: The exact excitation and emission wavelengths can vary slightly depending on the local dielectric environment.
Raman Spectroscopy
Application: Raman spectroscopy is a powerful non-destructive technique used to confirm the presence of SWCNTs, determine their diameter distribution, and assess their structural quality (defects).[9][10]
Experimental Protocol:
-
Sample Preparation:
-
The sample can be in either liquid dispersion or as a dried film on a suitable substrate (e.g., silicon wafer, glass slide).
-
For dispersions, a small drop can be placed on a slide and allowed to dry.
-
-
Instrumentation and Measurement:
-
Use a Raman spectrometer with multiple laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm) to resonantly probe different SWCNT chiralities.
-
Acquire spectra over a range that includes the Radial Breathing Modes (RBMs), the D-band, and the G-band.
-
-
Data Analysis:
-
Radial Breathing Modes (RBMs): These low-frequency modes (typically 100-300 cm-1) are unique to SWCNTs, and their frequency (ωRBM) is inversely proportional to the nanotube diameter (dt) according to the formula: ωRBM = A/dt + B, where A and B are constants.[11][12] The presence and position of RBM peaks provide information on the diameter distribution of the SWCNTs in the sample.[13]
-
D-band and G-band: The G-band (~1590 cm-1) is characteristic of the graphitic nature of SWCNTs, while the D-band (~1350 cm-1) is associated with defects in the nanotube structure. The ratio of the intensities of the G-band to the D-band (IG/ID) is a common metric for the structural quality of the SWCNTs, with a higher ratio indicating fewer defects.[14][15][16]
-
Quantitative Data Summary:
| Raman Feature | Wavenumber (cm-1) | Interpretation |
| RBMs | 100 - 300 | Indicates the presence of SWCNTs and their diameter distribution. |
| D-band | ~1350 | Presence of structural defects. |
| G-band | ~1590 | Tangential vibration of carbon atoms in the graphene lattice. |
| IG/ID Ratio | - | A measure of the structural quality and defect density of the SWCNTs. |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)
Application: AFM and TEM are imaging techniques used to directly visualize the morphology of the sorted SWCNTs, providing information on their length, diameter, and degree of bundling.[17]
Experimental Protocol for AFM:
-
Sample Preparation:
-
Imaging:
-
Use an AFM operating in tapping mode to minimize damage to the SWCNTs.
-
Acquire high-resolution images of the deposited nanotubes.
-
-
Data Analysis:
-
Measure the height of individual nanotubes to determine their diameter.
-
Measure the length of the nanotubes.
-
Assess the degree of bundling by observing the number of individual tubes in close proximity.
-
Experimental Protocol for TEM:
-
Sample Preparation:
-
Deposit a very dilute dispersion of the this compound SWCNTs onto a TEM grid (e.g., lacey carbon).
-
Allow the solvent to evaporate.
-
-
Imaging:
-
Use a TEM operating at a suitable accelerating voltage.
-
Acquire high-resolution images of individual SWCNTs and bundles.
-
-
Data Analysis:
-
Measure the diameter and length of the nanotubes.
-
Observe the structure of the nanotube walls to confirm they are single-walled.
-
Assess the cleanliness of the sample by looking for amorphous carbon or catalyst particle impurities.
-
Quantitative Data Summary:
| Parameter | Technique | Typical Values | Interpretation |
| Diameter | AFM, TEM | 0.8 - 1.6 nm | Confirms the presence of individual SWCNTs. |
| Length | AFM, TEM | 100 nm - several µm | Characterizes the aspect ratio of the nanotubes. |
| Bundling | AFM, TEM | Qualitative assessment | Indicates the effectiveness of the dispersion and sorting process. |
Application in Drug Development: Cellular Uptake of Functionalized SWCNTs
For drug development professionals, understanding how functionalized this compound SWCNTs interact with cells is critical. The surface of SWCNTs can be functionalized with various molecules, such as targeting ligands and therapeutic agents, to facilitate their uptake into specific cells and the subsequent release of their payload. The following diagram illustrates the primary pathways for cellular internalization of functionalized SWCNTs.
Caption: Major pathways for the cellular internalization of functionalized SWCNTs in drug delivery applications.[20][21][22][23]
Functionalized SWCNTs can enter cells through various mechanisms, primarily endocytosis (an energy-dependent process) and direct penetration of the cell membrane.[22] The specific pathway is influenced by factors such as the size of the SWCNT-drug conjugate, its surface charge, and the type of functionalization.[21][23] Characterizing the physical and chemical properties of the this compound SWCNTs using the techniques described in this document is therefore a critical first step in designing effective drug delivery systems.
References
- 1. azonano.com [azonano.com]
- 2. azonano.com [azonano.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purity assessment of single-wall carbon nanotubes, using optical absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
- 8. Applied NanoFluorescence - ANF Application Notes [appliednano.com]
- 9. materialsscience.pwr.edu.pl [materialsscience.pwr.edu.pl]
- 10. Raman spectroscopy of strained single-walled carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. liugroup.pku.edu.cn [liugroup.pku.edu.cn]
- 12. Radial breathing mode of carbon nanotubes subjected to axial pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Resolution Raman Imaging of Carbon Nanotubes – Nanophoton [nanophoton.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Measuring the Diameter of Single-Wall Carbon Nanotubes Using AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Functionalized single-walled carbon nanotubes: cellular uptake, biodistribution and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dispersion of NOPO-SWCNTs in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oxide-promoted single-walled carbon nanotubes (NOPO-SWCNTs) in polymer matrices. Our goal is to help you overcome common challenges related to aggregation and achieve uniform dispersion for high-performance composites.
Troubleshooting Guide: Preventing Aggregation of this compound-SWCNTs
This guide addresses specific issues you may encounter during the dispersion of this compound-SWCNTs in polymers.
| Problem | Potential Cause | Suggested Solution |
| Visible clumps or aggregates in the polymer-SWCNT mixture. | 1. Insufficient energy input to break apart van der Waals forces. 2. Poor solvent choice for this compound-SWCNTs. 3. Incompatibility between the this compound-SWCNT surface and the polymer matrix. | 1. Increase sonication time or power. Employ a multi-stage dispersion approach with alternating sonication and high-shear mixing.[1] 2. Select a solvent that is known to disperse SWCNTs effectively and is also a good solvent for the polymer. 3. Consider using a co-solvent or a surfactant to improve interfacial adhesion. |
| Re-aggregation of this compound-SWCNTs after initial dispersion. | 1. Insufficient stabilization of dispersed nanotubes. 2. Removal of solvent leads to nanotubes coming into close proximity. | 1. Use a polymer wrapping technique or a dispersing agent that provides steric or electrostatic stabilization.[2] 2. For solvent-based methods, consider in-situ polymerization where the polymer forms around the dispersed nanotubes. |
| Poor mechanical or electrical properties of the final composite. | 1. Non-uniform dispersion of this compound-SWCNTs, leading to stress concentration points or disrupted conductive pathways. 2. Damage to SWCNTs during dispersion (e.g., shortening due to excessive sonication). | 1. Characterize the dispersion quality using techniques like SEM, TEM, or Raman spectroscopy to identify and address aggregation. 2. Optimize sonication parameters (power and time) to achieve good dispersion without significant damage to the nanotubes.[3] Consider alternative dispersion methods like three-roll milling or hydrodynamic cavitation.[4] |
| Inconsistent results between batches. | 1. Variation in sonication parameters (e.g., probe depth, temperature). 2. Differences in the initial concentration of this compound-SWCNTs. 3. Aging of the this compound-SWCNT dispersion. | 1. Standardize the dispersion protocol, including equipment settings and environmental conditions. 2. Ensure accurate weighing and consistent concentrations for each batch. 3. Use freshly prepared dispersions whenever possible, as stability can decrease over time. |
Frequently Asked Questions (FAQs)
1. What is the best method to disperse this compound-SWCNTs in a polymer matrix?
The optimal dispersion method depends on the specific polymer, solvent, and the desired properties of the composite. Common techniques include:
-
Solution Mixing: Dispersing this compound-SWCNTs in a suitable solvent using sonication or high-shear mixing, followed by mixing with the polymer solution.
-
Melt Mixing: Directly incorporating this compound-SWCNTs into a molten thermoplastic polymer using an extruder or internal mixer.
-
In-Situ Polymerization: Dispersing this compound-SWCNTs in a monomer solution, followed by polymerization to form the composite.[5] This method can lead to excellent dispersion as the polymer chains grow around the nanotubes.
2. How do I choose the right solvent for dispersing this compound-SWCNTs?
A good solvent for this compound-SWCNTs should have a surface tension that is compatible with the nanotubes, allowing for effective wetting and separation of bundles. While specific solvent compatibility for this compound-SWCNTs is not extensively documented, solvents commonly used for other functionalized SWCNTs, such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and various alcohols, are good starting points.[1] It is also crucial that the chosen solvent is compatible with the polymer matrix.
3. What role does sonication play, and can it damage the this compound-SWCNTs?
Sonication provides the necessary energy to overcome the van der Waals forces holding the SWCNT bundles together. However, excessive or high-power sonication can shorten the nanotubes and introduce defects, which may negatively impact the mechanical and electrical properties of the composite.[3][6] It is essential to optimize sonication parameters (time, power, and temperature) to achieve a balance between good dispersion and minimal damage.
4. How can I tell if my this compound-SWCNTs are well-dispersed?
Several characterization techniques can be used to assess the quality of dispersion:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanotube distribution within the polymer matrix.
-
Spectroscopy: Raman spectroscopy can be used to probe the bundling state of SWCNTs. Changes in the radial breathing mode (RBM) and G-band can indicate the degree of exfoliation.
-
Rheological Measurements: The viscosity of the polymer-nanotube suspension can indicate the level of dispersion. A well-dispersed system will typically exhibit a higher viscosity.
5. Do I need to further functionalize my this compound-SWCNTs?
N-oxide promotion is a type of functionalization. Whether additional functionalization is needed depends on the specific polymer matrix and the desired interfacial adhesion. In some cases, the N-oxide groups may provide sufficient interaction with the polymer. In other cases, further covalent or non-covalent functionalization might be beneficial to improve load transfer and overall composite performance.[7]
Experimental Protocols
Protocol 1: Solution-Based Dispersion of this compound-SWCNTs in an Epoxy Resin
This protocol is a general guideline and may require optimization.
-
Preparation of this compound-SWCNT Suspension:
-
Weigh the desired amount of this compound-SWCNTs.
-
Add the this compound-SWCNTs to a suitable solvent (e.g., THF) at a concentration of 0.1-1.0 mg/mL.
-
Disperse the mixture using a probe sonicator in an ice bath to prevent overheating. A multi-stage approach is recommended: sonicate for 10 minutes, followed by 30 minutes of mechanical stirring, and repeat.[1]
-
-
Mixing with Epoxy Resin:
-
Slowly add the this compound-SWCNT suspension to the epoxy resin while mechanically stirring.
-
Continue stirring for at least 2 hours at a slightly elevated temperature (e.g., 60°C) to ensure thorough mixing.
-
-
Solvent Removal:
-
Place the mixture in a vacuum oven to remove the solvent completely. This step is critical to avoid voids in the final composite.
-
-
Curing:
-
Add the curing agent to the this compound-SWCNT/epoxy mixture and mix thoroughly.
-
Degas the mixture to remove any trapped air bubbles.
-
Pour the mixture into a mold and cure according to the epoxy manufacturer's instructions.
-
Protocol 2: Melt Blending of this compound-SWCNTs with a Thermoplastic Polymer
This protocol is a general guideline and may require optimization.
-
Masterbatch Preparation:
-
If possible, prepare a masterbatch with a higher concentration of this compound-SWCNTs in the desired polymer. This can improve the final dispersion in the bulk material.
-
Dry blend the this compound-SWCNT powder with the polymer powder or pellets.
-
-
Melt Extrusion:
-
Feed the dry blend or masterbatch into a twin-screw extruder.
-
Optimize the extruder screw speed, temperature profile, and residence time to ensure adequate shear forces for dispersion without causing significant degradation of the polymer or nanotubes.
-
-
Characterization:
-
Collect the extruded composite and characterize the dispersion using SEM or TEM on cryo-fractured surfaces.
-
Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: A logical workflow for troubleshooting this compound-SWCNT aggregation in polymer composites.
Experimental Workflow for Solution-Based Dispersion
Caption: Experimental workflow for solution-based dispersion of this compound-SWCNTs in a polymer matrix.
References
- 1. Improving the dispersion of SWNT in epoxy resin through a simple Multi-Stage method - Journal of King Saud University - Science [jksus.org]
- 2. Preparation and characterization of polyurethane-carbon nanotube composites. | Semantic Scholar [semanticscholar.org]
- 3. Comparative dispersion studies of single-walled carbon nanotubes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dispersion of Long and Isolated Single-Wall Carbon Nanotubes by Using a Hydrodynamic Cavitation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. A review of the interfacial characteristics of polymer nanocomposites containing carbon nanotubes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04205E [pubs.rsc.org]
Technical Support Center: Improving the Solubility of Single-Walled Carbon nanotubes
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the solubility of single-walled carbon nanotubes (SWCNTs).
Frequently Asked Questions (FAQs)
1. Why is it so difficult to dissolve pristine single-walled carbon nanotubes (SWCNTs)?
Pristine SWCNTs are inherently hydrophobic and tend to aggregate into bundles or ropes due to strong van der Waals forces and π-π stacking interactions between the individual tubes.[1][2] This strong attraction between nanotubes makes it difficult for solvent molecules to individually wet and solvate them, leading to poor solubility in most aqueous and organic solvents.[1][2]
2. What is the difference between covalent and non-covalent functionalization for improving SWCNT solubility?
-
Covalent functionalization involves creating chemical bonds between functional groups (e.g., -COOH, -OH) and the carbon atoms of the nanotube sidewalls or ends.[3] This process can significantly enhance solubility but may alter the intrinsic electronic and mechanical properties of the SWCNTs by changing the sp² hybridization of the carbon atoms to sp³.[4]
-
Non-covalent functionalization relies on weaker, non-destructive interactions, such as π-π stacking or hydrophobic interactions, to adsorb molecules like surfactants or polymers onto the SWCNT surface.[4][5] This method preserves the inherent properties of the SWCNTs while improving their dispersion in a solvent.[5]
3. How do I choose the right surfactant for non-covalent functionalization?
The choice of surfactant depends on the solvent and the specific type of SWCNTs being used. Generally, surfactants with an aromatic group, like sodium dodecylbenzene (B1670861) sulfonate (SDBS), can interact strongly with the SWCNT surface via π-π stacking.[6] For aqueous dispersions, both ionic surfactants (e.g., SDBS, sodium dodecyl sulfate (B86663) - SDS) and non-ionic surfactants (e.g., Triton X-100, Pluronics) have been used effectively.[7][8] The optimal concentration of the surfactant is also a critical factor; using too little will not provide adequate stabilization, while too much can lead to the formation of excess micelles that can cause the SWCNTs to re-aggregate through depletion interactions.[7][9]
4. What is the purpose of sonication in SWCNT dispersion?
Sonication, using either a bath or a probe sonicator, provides the necessary energy to overcome the strong van der Waals forces holding the SWCNT bundles together.[10] The acoustic cavitation generated by ultrasound creates high-shear forces that exfoliate the bundles into individual nanotubes or smaller bundles, allowing surfactant molecules or functional groups to stabilize them in the solvent.[10][11]
5. How can I determine the quality of my SWCNT dispersion?
Several techniques can be used to assess the quality of an SWCNT dispersion:
-
Visual Inspection: A well-dispersed solution will appear homogeneous and dark, with no visible aggregates or sediment after a period of standing.
-
UV-Vis-NIR Spectroscopy: This is a common and effective method. The presence of sharp, distinct peaks in the spectrum indicates the presence of individual, debundled SWCNTs. A high background and lack of defined peaks suggest poor dispersion and the presence of aggregates.
-
Microscopy (TEM, AFM): Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visual evidence of individual nanotubes versus bundles.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the dispersion, helping to distinguish between individual nanotubes and larger agglomerates.
Troubleshooting Guides
Issue 1: My SWCNTs are not dispersing and are settling out of solution quickly.
| Possible Cause | Troubleshooting Step |
| Insufficient Sonication Energy | Increase the sonication time or power. For probe sonicators, ensure the tip is properly immersed in the solution. For bath sonicators, ensure the sample vial is in a region of optimal energy transfer. Be aware that over-sonication can shorten the nanotubes.[4] |
| Incorrect Surfactant Concentration | The surfactant concentration is critical. Try varying the surfactant-to-SWCNT ratio. An optimal ratio exists for each surfactant, above which dispersion quality can decrease.[7] |
| Incompatible Surfactant or Solvent | Ensure the chosen surfactant is effective for your specific type of SWCNTs and solvent system. For non-aqueous solvents, surfactants may be less effective, and direct dispersion in a suitable organic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) might be a better approach.[12][13] |
| Poor Quality Starting Material | The presence of significant impurities, such as amorphous carbon or residual metal catalysts, can hinder dispersion. Consider purifying your raw SWCNT material before attempting dispersion.[14] |
Issue 2: My SWCNT dispersion appears stable initially but precipitates after a few hours or days.
| Possible Cause | Troubleshooting Step |
| Re-agglomeration of SWCNTs | The stabilization provided by the surfactant or functional groups may not be sufficient for long-term stability. Consider using a polymer with a high affinity for the SWCNT surface for steric stabilization.[6] For covalently functionalized SWCNTs, ensure a sufficient density of functional groups. |
| Depletion Flocculation | An excess of free surfactant molecules in the solution can lead to depletion-induced aggregation of the SWCNTs. Try reducing the surfactant concentration or removing excess surfactant by centrifugation and redispersion in fresh solvent.[9] |
| Changes in Solution Conditions | Changes in pH or ionic strength can affect the stability of dispersions stabilized by ionic surfactants. Ensure the storage conditions of your dispersion are stable. |
Issue 3: My UV-Vis-NIR spectrum shows a high background and no sharp peaks.
| Possible Cause | Troubleshooting Step |
| Poor Debundling of SWCNTs | This is a clear indication that the SWCNTs are still largely in bundled form. The troubleshooting steps for "Issue 1" are applicable here. Increase sonication energy or optimize the surfactant concentration. |
| Presence of Impurities | Amorphous carbon and other impurities can contribute to a high background in the spectrum. Purifying the SWCNTs prior to dispersion is recommended.[14] |
| Incorrect Measurement Parameters | Ensure the concentration of your sample for UV-Vis-NIR analysis is appropriate. Highly concentrated samples can lead to signal saturation. Dilute a small aliquot of your dispersion for measurement. |
Quantitative Data on SWCNT Dispersion
The following tables summarize typical quantitative data for the dispersion of SWCNTs using different methods. Note that results can vary depending on the specific type of SWCNT, sonication equipment, and other experimental conditions.
Table 1: Comparison of Common Surfactants for Aqueous Dispersion of SWCNTs
| Surfactant | Type | Typical Optimal Concentration (wt%) | Achievable SWCNT Concentration (mg/mL) | Stability |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 1.0 - 2.0 | 0.1 - 0.5 | Days to weeks[7] |
| Sodium Dodecylbenzene Sulfonate (SDBS) | Anionic | 0.5 - 1.5 | 0.2 - 1.0 | Weeks to months[9] |
| Triton X-100 | Non-ionic | 1.0 - 2.0 | 0.1 - 0.8 | Weeks[7] |
| Pluronic F108 | Non-ionic | ~1.0 | Up to 10 (with probe sonication) | Stable for extended periods[8] |
| Sodium Cholate | Anionic | 1.0 - 2.0 | 0.1 - 0.5 | Weeks[9] |
Table 2: Comparison of Solvents for SWCNT Dispersion
| Solvent | Hansen Solubility Parameters (δD, δP, δH) MPa1/2 | Typical Dispersible SWCNT Concentration (mg/mL) |
| N-Methyl-2-pyrrolidone (NMP) | 18.0, 12.3, 7.2 | ~0.5 - 3.5[12] |
| Dimethylformamide (DMF) | 17.4, 13.7, 11.3 | ~0.1 - 1.0[12] |
| Dichloroethane (DCE) | 18.0, 7.4, 4.1 | ~0.1 - 0.5 |
| Acetone | 15.5, 10.4, 7.0 | Moderate, often requires functionalization[2] |
| Water | 15.5, 16.0, 42.3 | Very poor without surfactants or functionalization |
Hansen solubility parameters are a guide; optimal dispersion occurs when the solvent's parameters closely match those of the SWCNTs.[12]
Experimental Protocols
Protocol 1: Non-Covalent Functionalization of SWCNTs using a Surfactant and Probe Sonication
This protocol describes a general method for dispersing SWCNTs in an aqueous solution using a surfactant and a probe sonicator.
Materials:
-
Single-walled carbon nanotubes (SWCNTs)
-
Surfactant (e.g., Sodium Dodecylbenzene Sulfonate - SDBS)
-
Deionized (DI) water
-
Probe sonicator
-
Centrifuge (capable of >20,000 x g)
-
Beaker or vial
-
Ice bath
Procedure:
-
Prepare Surfactant Solution: Prepare a 1 wt% SDBS solution in DI water.
-
Add SWCNTs: Add SWCNTs to the surfactant solution at a concentration of approximately 1 mg/mL.
-
Sonication:
-
Place the beaker/vial containing the SWCNT-surfactant mixture in an ice bath to prevent overheating during sonication.
-
Immerse the tip of the probe sonicator into the solution, ensuring it is not touching the walls or bottom of the container.
-
Sonicate the mixture. A typical starting point is 30-60 minutes at a moderate power setting. The optimal time and power will depend on your specific equipment and SWCNT material.[8]
-
-
Centrifugation:
-
Transfer the sonicated dispersion to centrifuge tubes.
-
Centrifuge at a high speed (e.g., 25,000 x g) for 30-60 minutes. This will pellet any large, undispersed bundles, amorphous carbon, and metallic catalysts.[4]
-
-
Collection:
-
Carefully decant the supernatant, which contains the well-dispersed SWCNTs. This is your final product.
-
-
Characterization:
-
Analyze the supernatant using UV-Vis-NIR spectroscopy to confirm the presence of individualized SWCNTs.
-
Protocol 2: Covalent Functionalization of SWCNTs with Carboxylic Acid Groups
This protocol describes a common method for introducing carboxylic acid groups onto the surface of SWCNTs through acid treatment. Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Single-walled carbon nanotubes (SWCNTs)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized (DI) water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Filtration apparatus (e.g., with a PTFE membrane)
-
pH meter or pH paper
-
Drying oven
Procedure:
-
Acid Mixture Preparation: In a fume hood, carefully prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ in a round bottom flask.
-
Add SWCNTs: Add the pristine SWCNTs to the acid mixture (e.g., 100 mg of SWCNTs in 40 mL of the acid mixture).
-
Reflux:
-
Attach the reflux condenser and place the flask in a heating mantle on a magnetic stir plate.
-
Heat the mixture to a specific temperature (e.g., 60-120°C) and stir for a set duration (e.g., 2-12 hours). The reaction time and temperature will influence the degree of functionalization and potential damage to the SWCNTs.[15]
-
-
Cooling and Dilution:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully dilute the acid mixture by adding it to a large volume of ice-cold DI water.
-
-
Washing and Neutralization:
-
Filter the diluted mixture to collect the functionalized SWCNTs.
-
Wash the collected SWCNTs repeatedly with DI water until the pH of the filtrate is neutral (~pH 7). This step is crucial to remove all residual acid.
-
-
Drying:
-
Dry the functionalized SWCNTs in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
-
Characterization:
-
The presence of carboxylic acid groups can be confirmed using Fourier-transform infrared spectroscopy (FTIR), which will show characteristic C=O and O-H stretching vibrations.
-
Visualizations
Caption: Troubleshooting workflow for poor SWCNT dispersion.
Caption: Workflow for non-covalent SWCNT functionalization.
Caption: Workflow for covalent SWCNT functionalization.
References
- 1. Purification, functionalization, and bioconjugation of carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-covalent polymer wrapping of carbon nanotubes and the role of wrapped polymers as functional dispersants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of carbon nanotube dispersion using surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hielscher.com [hielscher.com]
- 11. hielscher.com [hielscher.com]
- 12. Multicomponent solubility parameters for single-walled carbon nanotube-solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 15. youtube.com [youtube.com]
SWCNT Functionalization Technical Support Center
Welcome to the technical support center for Single-Walled Carbon Nanotube (SWCNT) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the functionalization and characterization of SWCNTs.
Issue 1: Poor dispersion of functionalized SWCNTs in aqueous or organic solvents.
Question: I have functionalized my SWCNTs, but they are not dispersing well in my chosen solvent. What could be the problem and how can I fix it?
Answer: Poor dispersion is a common issue and can stem from several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Inadequate Functionalization: The degree of functionalization may be insufficient to overcome the strong van der Waals forces between the nanotubes.
-
Solution: Increase the reaction time or the concentration of the functionalizing agent. For acid treatments, refluxing for longer durations (e.g., up to 5 hours) can increase the density of functional groups.[1] However, be aware that harsh conditions can damage the SWCNT structure.[1][2]
-
Verification: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of functional groups (e.g., -COOH).[1] Raman spectroscopy can also be used to assess the degree of functionalization by analyzing the D/G band intensity ratio.
-
-
Agglomeration after Functionalization: Even with successful functionalization, SWCNTs can re-agglomerate if not properly handled.
-
Solvent Incompatibility: The functional groups introduced may not be compatible with the chosen solvent.
-
Solution: Ensure the polarity of your solvent matches the functional groups. For example, carboxylated or hydroxylated SWCNTs are more readily dispersed in polar solvents like water, DMF, or ethanol.
-
Issue 2: Suspected damage to SWCNT structure after covalent functionalization.
Question: I am concerned that my covalent functionalization protocol (e.g., strong acid treatment) has damaged the structure of my SWCNTs. How can I verify this and what can I do to minimize damage?
Answer: Covalent functionalization, particularly methods involving strong acids or oxidation, can indeed introduce defects or even shorten the nanotubes.[1]
-
Verification of Damage:
-
Raman Spectroscopy: An increase in the intensity of the D-band relative to the G-band (ID/IG ratio) indicates an increase in sp3-hybridized carbon atoms, which corresponds to defects in the nanotube lattice.
-
Transmission Electron Microscopy (TEM): TEM imaging can directly visualize shortening of the nanotubes or visible damage to the sidewalls.[5]
-
Atomic Force Microscopy (AFM): AFM can be used to measure the length distribution of your SWCNT sample before and after functionalization.
-
-
Minimizing Damage:
-
Optimize Reaction Conditions: Reduce the temperature, reaction time, or concentration of the oxidizing agent. For acid treatment, temperatures around 70°C for shorter durations (e.g., 1-2 hours) can be effective while minimizing damage.[2][6]
-
Alternative Covalent Methods: Consider milder covalent functionalization techniques like 1,3-dipolar cycloaddition or diazonium salt reactions, which can offer more control over the degree of functionalization.[5][7]
-
Non-Covalent Functionalization: If preserving the intrinsic electronic and structural properties of the SWCNTs is critical, non-covalent functionalization using surfactants, polymers, or aromatic molecules is a preferable approach as it does not disrupt the sp2 carbon lattice.[8]
-
Frequently Asked Questions (FAQs)
Covalent Functionalization
Q1: How can I quantitatively determine the degree of functionalization on my SWCNTs?
A1: A simple and effective method is to use Raman spectroscopy. A linear relationship has been established between the area ratio of the disorder mode (D peak) to the tangential mode (G peak) and the number of functional groups per carbon atom.[9] Thermogravimetric analysis (TGA) can also be used to quantify the amount of functional groups by measuring the mass loss at temperatures corresponding to the decomposition of the attached moieties.
Q2: My diazonium functionalization reaction has a low yield. What can I do to improve it?
A2: Low yields in diazonium reactions can be due to the rapid decomposition and self-polymerization of the diazonium salt.[10] To improve the yield, you can try an in-situ generation of the diazonium salt from the corresponding aniline (B41778) derivative.[11] Additionally, it has been shown that optical excitation of the SWCNTs with light that resonates with their specific excitonic transitions can significantly accelerate the functionalization reaction with diazonium salts.[10]
Non-Covalent Functionalization
Q3: What are the main advantages of non-covalent functionalization over covalent methods?
A3: The primary advantage is the preservation of the SWCNTs' intrinsic electronic and mechanical properties.[8][12] Covalent methods introduce sp3 defects in the sp2 lattice, which can alter these properties. Non-covalent functionalization relies on weaker interactions like π-π stacking or hydrophobic interactions, leaving the nanotube structure intact.[8]
Q4: How do I choose the right surfactant or polymer for non-covalent functionalization?
A4: The choice depends on your application and the desired solvent. For aqueous dispersions, common surfactants include sodium dodecylbenzenesulfonate (SDBS) and sodium deoxycholate (DOC).[4] For enhanced biocompatibility in drug delivery applications, polymers like polyethylene (B3416737) glycol (PEG) and its derivatives are often used.[1][13] The key is to find a molecule that can effectively wrap around or adsorb onto the SWCNT surface and present a solvent-philic interface.
Characterization
Q5: I am having trouble preparing my functionalized SWCNT sample for AFM/TEM imaging due to aggregation and residual chemicals. What is the best practice?
A5: For both AFM and TEM, achieving a well-dispersed, clean sample is crucial.
-
Dispersion: Disperse your functionalized SWCNTs in a suitable solvent at a very low concentration using brief ultrasonication.[3]
-
Substrate Preparation: For AFM, deposit a small drop of the dilute dispersion onto a clean, flat substrate like mica or a silicon wafer and allow it to dry.[14][15] For TEM, drop the dilute dispersion onto a carbon-coated TEM grid and let the solvent evaporate.[3]
-
Washing: To remove residual surfactants or salts, you can try rinsing the substrate/grid with deionized water after the initial deposition and drying.[14]
Drug Delivery Applications
Q6: What are the key challenges of using functionalized SWCNTs in drug delivery?
A6: The main challenges include ensuring biocompatibility, minimizing cytotoxicity, and controlling the in-vivo behavior of the nanotubes.[16] The type of functionalization can significantly impact toxicity; for instance, carboxylated SWCNTs have been shown to induce higher toxicity than hydroxylated ones in some studies.[17] Long-term fate, biodistribution, and potential immunogenicity are also critical aspects that require thorough investigation.
Q7: Can functionalized SWCNTs interact with cellular signaling pathways?
A7: Yes. For example, carboxyl-functionalized SWCNTs (COOH-SWCNTs) have been shown to induce autophagic cell death in human lung cells through the Akt-TSC2-mTOR signaling pathway.[18] Other studies have indicated that SWCNT-drug conjugates can inhibit the PI3K/Akt signaling pathway in breast cancer cells.[19] Understanding these interactions is crucial for designing effective and safe nanomedicines.
Quantitative Data Summary
Table 1: Comparison of Functionalization Methods and Their Effects
| Functionalization Method | Typical Reagents | Effect on Solubility | Impact on SWCNT Structure | Reference(s) |
| Covalent | ||||
| Acid Treatment (Carboxylation) | H₂SO₄/HNO₃ | High in polar solvents | Can cause defects and shortening | [1][2][6] |
| Diazonium Salt Reaction | Aryl Diazonium Salts | Good in organic solvents | Introduces sp³ defects | [7][20] |
| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Good in various solvents | Introduces sp³ defects | [7] |
| Non-Covalent | ||||
| Surfactant Wrapping | SDBS, DOC, Triton X-100 | Good in aqueous solutions | Preserves sp² structure | [4][8] |
| Polymer Wrapping | Polyethylene Glycol (PEG) | High in aqueous solutions | Preserves sp² structure | [1][13] |
| π-π Stacking | Pyrene derivatives | Good in various solvents | Preserves sp² structure | [8][21] |
Experimental Protocols
Protocol 1: Covalent Functionalization of SWCNTs by Acid Treatment
This protocol describes the creation of carboxyl groups on the surface of SWCNTs.
-
Materials:
-
Pristine SWCNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized (DI) water
-
PTFE membrane filter (0.22 µm pore size)
-
-
Procedure:
-
Add a desired amount of pristine SWCNTs (e.g., 10 mg) to a round-bottom flask.
-
Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃. Carefully add the acid mixture to the flask containing the SWCNTs (e.g., 30 mL for 10 mg of SWCNTs).[1]
-
Place the flask in an oil bath on a hot plate with magnetic stirring.
-
Heat the mixture to 70-120°C and reflux for 1-6 hours.[1][2][6] The duration and temperature should be optimized based on the desired degree of functionalization and tolerance for structural defects.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with a large volume of DI water.
-
Collect the acid-treated SWCNTs by vacuum filtration through a PTFE membrane.
-
Wash the SWCNTs on the filter extensively with DI water until the pH of the filtrate is neutral (pH ~7).[1][2]
-
Dry the functionalized SWCNT sample in a vacuum oven.
-
Protocol 2: Sample Preparation for TEM Analysis of Functionalized SWCNTs
This protocol outlines the steps to prepare a well-dispersed sample for TEM imaging.
-
Materials:
-
Functionalized SWCNT sample
-
Suitable solvent (e.g., ethanol, isopropanol, or DI water depending on the functionalization)
-
Carbon-coated TEM grid
-
Micropipette
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
Weigh a very small amount of the functionalized SWCNT powder and place it in a vial.
-
Add the appropriate solvent to create a very dilute dispersion (e.g., ~0.005 mg/mL).[3]
-
Briefly sonicate the dispersion (e.g., 15-20 seconds in an ultrasonic bath) to break up any aggregates.[3] Avoid prolonged sonication, which can shorten the nanotubes.
-
Using a micropipette, take a small drop (e.g., 10-15 µL) of the dispersion and carefully place it onto the carbon-coated side of the TEM grid.[3]
-
Allow the solvent to completely evaporate at room temperature. This can be done in a dust-free environment or under reduced pressure.[3]
-
The grid is now ready for TEM analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor SWCNT dispersion.
References
- 1. Functionalization of single-walled carbon nanotubes and their binding to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonitric Treatment of Multiwalled Carbon Nanotubes and Their Dispersibility in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A simple quantitative estimate of the number of functional groups on the surfaces of single-walled carbon nanotubes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Non-covalent Methods of Engineering Optical Sensors Based on Single-Walled Carbon Nanotubes [frontiersin.org]
- 13. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. Toxicity of Single-Walled Carbon Nanotubes (SWCNTs): Effect of Lengths, Functional Groups and Electronic Structures Revealed by a Quantitative Toxicogenomics Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A functionalized single-walled carbon nanotube-induced autophagic cell death in human lung cells through Akt–TSC2-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carboxyl-Functionalized Carbon Nanotubes Loaded with Cisplatin Promote the Inhibition of PI3K/Akt Pathway and Suppress the Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NOPO Nanotube Concentration in Composites
Disclaimer: As "NOPO nanotubes" are a theoretical material, this guide is based on the well-documented properties and experimental protocols of Carbon Nanotubes (CNTs). The principles and troubleshooting steps provided are directly analogous to the challenges and solutions encountered in CNT-based composite research and should serve as a robust guide for your experimental design.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of this compound nanotubes in composite materials.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control when incorporating this compound nanotubes into a composite matrix?
A1: The most critical factor is achieving a uniform dispersion of the nanotubes within the matrix.[1][2][3][4][5] this compound nanotubes, much like carbon nanotubes, have strong van der Waals forces that cause them to agglomerate or bundle together.[1][2][3] These agglomerates can act as stress concentration points, negatively impacting the mechanical and electrical properties of the final composite.[6][7]
Q2: What is the "percolation threshold" and why is it important for conductive composites?
A2: The percolation threshold is the minimum concentration of a conductive filler, such as this compound nanotubes, required to form a continuous, interconnected network within an insulating matrix.[8][9] Once this threshold is reached, the composite's electrical conductivity can increase by several orders of magnitude, transforming it from an insulator to a conductor.[8][9] This is a critical parameter for applications requiring electrical conductivity, such as flexible electronics and EMI shielding.[9]
Q3: Can adding more this compound nanotubes always improve the composite's properties?
A3: No, increasing the concentration of this compound nanotubes does not always lead to improved properties. While initial additions typically enhance mechanical strength and electrical conductivity, there is an optimal concentration.[7][10] Exceeding this concentration often leads to increased agglomeration, which can be difficult to disperse, creating defects that weaken the composite.[4][6][7][10] For many polymer systems, this optimal loading is typically below 5 wt%.[7][10]
Q4: What are the common methods for dispersing this compound nanotubes?
A4: The most common methods for dispersing nanotubes include solution mixing, melt mixing, and in-situ polymerization.[11][12][13] These are often assisted by physical dispersion techniques like ultrasonication and high-shear mixing.[1][2][11] Chemical functionalization of the nanotube surface can also be employed to improve compatibility with the matrix material and enhance dispersion.[1]
Q5: How can I verify the dispersion quality of this compound nanotubes in my composite?
A5: The quality of dispersion can be assessed using various microscopic techniques. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the distribution of nanotubes in the composite matrix and identify agglomerates.[14] Raman spectroscopy is another powerful tool for characterizing the state of nanotubes within the composite.[14][15]
Troubleshooting Guides
Issue 1: Poor Mechanical Performance (Low Strength, Brittleness)
Symptoms:
-
The composite's tensile strength and modulus are lower than expected.
-
The material fails at low strain (brittle fracture).
-
Fracture surface analysis (e.g., via SEM) shows large agglomerates and voids.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Dispersion / Agglomeration | 1. Optimize Dispersion Energy: Increase ultrasonication time or power, but be cautious of damaging the nanotubes.[1] Over-sonication can shorten the nanotubes, reducing their effectiveness as reinforcement.[1][2] 2. Improve Mixing: For melt mixing, increase shear rate or mixing time.[11] For solution mixing, ensure the solvent is appropriate for both the polymer and the nanotubes.[11] 3. Use a Surfactant/Dispersing Agent: Non-covalent functionalization with a surfactant can help stabilize the dispersion and prevent re-agglomeration.[2] |
| Poor Interfacial Adhesion | 1. Surface Functionalization: Introduce functional groups onto the this compound nanotube surface (e.g., via acid treatment) to create stronger covalent or hydrogen bonds with the polymer matrix.[1][11] This improves load transfer from the matrix to the nanotubes.[11] 2. Use a Coupling Agent: Select a coupling agent that is compatible with both the nanotubes and the matrix to enhance interfacial bonding. |
| High Nanotube Concentration | 1. Reduce Loading: Systematically decrease the weight percentage (wt%) of this compound nanotubes. Higher concentrations increase the likelihood of agglomeration.[4] Create samples with a range of concentrations (e.g., 0.1, 0.5, 1.0, 3.0 wt%) to find the optimal loading.[7][10] |
| Void Formation During Fabrication | 1. Degas the Mixture: Before curing, use a vacuum oven or desiccator to remove trapped air bubbles and solvent from the nanotube-polymer mixture. 2. Optimize Curing Cycle: Adjust the temperature and pressure during the curing process to minimize void formation. |
Issue 2: Inconsistent or Low Electrical Conductivity
Symptoms:
-
Measured electrical conductivity is significantly lower than theoretical predictions.
-
High variability in conductivity measurements between different samples of the same batch.
-
The material does not reach the percolation threshold at the expected concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration Below Percolation Threshold | 1. Increase Nanotube Concentration: Gradually increase the wt% of this compound nanotubes. The transition from insulating to conductive behavior can be very sharp at the percolation threshold.[8][9] 2. Use High Aspect Ratio Nanotubes: Longer nanotubes can form a conductive network at a lower concentration.[8][16] |
| Poor Dispersion | 1. Improve Dispersion Uniformity: Non-uniform distribution creates insulating regions within the composite, disrupting the conductive network.[8] Implement the dispersion optimization techniques described in Issue 1. A homogenous dispersion is crucial for consistent electrical properties.[16] |
| Nanotube Damage | 1. Moderate Dispersion Energy: Excessive ultrasonication or shear mixing can break the nanotubes, increasing the number of tube-to-tube junctions and thus the overall resistance of the network.[1] Monitor nanotube integrity with TEM or Raman spectroscopy.[15] |
| Presence of Insulating Surfactant Layer | 1. Select Appropriate Surfactant: Some surfactants can create a thick insulating layer around the nanotubes, hindering electron tunneling between them.[17] Select a surfactant known to have minimal impact on conductivity or use a concentration just sufficient for dispersion. 2. Consider Functionalization: Covalent functionalization might be an alternative, but be aware that it can disrupt the nanotube's sp2 structure and potentially lower its intrinsic conductivity.[1] |
Data Presentation: Effect of Concentration on Composite Properties
The following tables summarize typical effects of nanotube concentration on the mechanical and electrical properties of polymer composites. Actual values will vary depending on the specific matrix, nanotube type, and processing conditions.
Table 1: Effect of this compound Nanotube Concentration on Mechanical Properties
| Concentration (wt%) | Tensile Modulus (% Increase) | Tensile Strength (% Increase) | Notes |
| 0.5 | 15 - 30% | 10 - 25% | Significant improvement with low loading. |
| 1.0 | 30 - 50% | 25 - 40% | Often near the optimal range for strength.[7] |
| 3.0 | 40 - 60% | 30 - 50% | May represent the optimal concentration for overall mechanical enhancement.[7][10] |
| 5.0 | 35 - 55% | 20 - 35% | Properties may begin to decrease due to agglomeration.[4][10] |
Table 2: Effect of this compound Nanotube Concentration on Electrical Conductivity
| Concentration (wt%) | Electrical Conductivity (S/m) | State |
| < 0.1 | 10⁻¹² - 10⁻¹⁰ | Insulating |
| 0.1 - 0.5 | 10⁻¹⁰ - 10⁻⁴ | Percolation Threshold Region |
| 1.0 - 3.0 | 10⁻³ - 10¹ | Conductive[10] |
| > 3.0 | 10¹ - 10³ | Highly Conductive |
Experimental Protocols
Protocol 1: General Procedure for Solution Mixing and Composite Fabrication
-
Nanotube Dispersion:
-
Weigh the desired amount of this compound nanotubes and add them to a suitable solvent (e.g., acetone, THF, or DMF).
-
Disperse the mixture using a bath or probe sonicator. Start with a 30-60 minute sonication period. An ice bath should be used to prevent overheating.[18]
-
-
Polymer Dissolution:
-
In a separate container, dissolve the polymer matrix material in the same solvent. Stir until a homogenous solution is formed.
-
-
Mixing:
-
Slowly add the this compound nanotube dispersion to the polymer solution while stirring continuously.
-
Subject the combined mixture to further sonication or high-shear mixing for 15-30 minutes to ensure thorough integration.
-
-
Solvent Removal & Casting:
-
Pour the mixture into a mold or onto a flat surface.
-
Remove the solvent in a vacuum oven at a temperature below the solvent's boiling point until the composite is fully dried.
-
-
Curing:
-
If using a thermosetting polymer, cure the composite according to the manufacturer's recommended temperature and time schedule.
-
Protocol 2: Characterization of Nanotube Dispersion via SEM
-
Sample Preparation:
-
Obtain a representative sample of the cured composite.
-
Create a fresh fracture surface by cryo-fracturing the sample (chilling in liquid nitrogen and then breaking it). This provides a clearer view of the internal morphology than cutting.
-
-
Coating:
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Imaging:
-
Load the sample into the SEM chamber.
-
Begin imaging at low magnification to get an overview of the fracture surface and identify representative areas.
-
Increase magnification to observe the distribution of this compound nanotubes. Look for individual tubes protruding from the matrix and identify the size and frequency of any agglomerates.
-
Visualizations
Caption: Experimental workflow for optimizing this compound nanotube concentration.
Caption: Logic diagram for troubleshooting common composite issues.
Caption: Hypothetical signaling pathway for this compound nanotube-mediated drug delivery.
References
- 1. Challenges and Solutions in Carbon Nanotube Dispersion: Stability Optimization in Solutions, Resins, and Coatings - info@graphenerich.com [graphenerich.com]
- 2. Dispersion of Carbon Nanotubes – Challenges and Solutions - info@graphenerich.com [graphenerich.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer/carbon nanotube composites: A comprehensive review on fabrication techniques and their consequences [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.ru.lv [journals.ru.lv]
- 9. youtube.com [youtube.com]
- 10. kjmr.com.pk [kjmr.com.pk]
- 11. Fabrication, Functionalization, and Application of Carbon Nanotube-Reinforced Polymer Composite: An Overview | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pages.jh.edu [pages.jh.edu]
- 16. Electrical and Thermal Properties of Carbon Nanotube Polymer Composites with Various Aspect Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dispersion of Carbon Nanotubes: Mixing, Sonication, Stabilization, and Composite Properties [mdpi.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: HiPCO® Synthesized SWCNTs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HiPCO® synthesized Single-Walled Carbon Nanotubes (SWCNTs). The focus is on methods to reduce defects and impurities, which is critical for many high-performance applications, including drug delivery.
Troubleshooting Guides
This section addresses common issues encountered during the purification and handling of HiPCO® SWCNTs.
Issue 1: High Residual Iron Catalyst Content After Purification
-
Question: My purified HiPCO® SWCNTs still show a high iron content according to TGA or ICP-MS analysis. What could be the cause and how can I improve the removal of the iron catalyst?
-
Answer: High residual iron content is a common issue and can be attributed to several factors. The iron catalyst particles are often encapsulated in graphitic or amorphous carbon shells, which prevents them from being accessed by acids.[1] Here are some troubleshooting steps:
-
Inadequate Oxidation: The carbon shells protecting the iron nanoparticles may not have been sufficiently removed. Before acid washing, an oxidative step is crucial.
-
Solution: Implement a mild gas-phase oxidation or a controlled acid reflux to etch away the protective carbon layers. Wet air treatment at temperatures between 225-425°C can oxidize the iron, causing it to swell and break the carbon shell, making it accessible for subsequent acid treatment.[1]
-
-
Ineffective Acid Treatment: The choice of acid, its concentration, and the treatment duration might not be optimal.
-
Solution: While nitric acid is a common choice, hydrochloric acid (HCl) is often effective at dissolving iron oxides without severely damaging the SWCNT structure.[1] A multi-stage approach involving repeated cycles of mild oxidation followed by acid washing can significantly improve iron removal.[2]
-
-
Insufficient Washing: Residual acid and dissolved salts can remain in the sample.
-
Solution: Ensure thorough washing with deionized water until the pH of the filtrate is neutral. This prevents the re-deposition of impurities.
-
-
Issue 2: Increased Defect Density (Higher D/G Ratio) After Purification
-
Question: After purifying my HiPCO® SWCNTs with strong acids, the D/G ratio in the Raman spectrum has increased, suggesting more defects. How can I remove impurities without damaging the nanotubes?
-
Answer: An increase in the D/G ratio is a known side effect of harsh purification methods, as they can create vacancies, holes, and functional groups on the nanotube sidewalls. To mitigate this:
-
Use Milder Oxidation Conditions: Strong oxidizing agents like a piranha solution (a mix of sulfuric acid and hydrogen peroxide) or prolonged reflux in concentrated nitric acid can damage the SWCNTs.
-
Solution: Opt for milder conditions. This could involve using a more dilute acid, shortening the reflux time, or lowering the reaction temperature. Alternatively, gas-phase oxidation with air or oxygen at controlled temperatures can be less damaging.
-
-
Incorporate a Thermal Annealing Step: High-temperature annealing can repair defects in the carbon lattice.
-
Solution: After purification, anneal the SWCNTs at a high temperature (typically >1000°C) under vacuum or in an inert atmosphere. This process provides the energy for carbon atoms to rearrange and heal structural defects, leading to a decrease in the D/G ratio.[3]
-
-
Issue 3: Poor Dispersion of Purified SWCNTs in Aqueous Solutions
-
Question: I've purified my HiPCO® SWCNTs, but now they are difficult to disperse in water for my drug delivery experiments. What can I do?
-
Answer: Pristine and even purified SWCNTs are inherently hydrophobic and tend to bundle together in aqueous solutions due to strong van der Waals forces.
-
Insufficient Functionalization: The purification process might not have introduced enough hydrophilic functional groups.
-
Solution: Controlled acid treatment (e.g., with a mixture of sulfuric and nitric acid) can introduce carboxylic acid groups (-COOH) on the surface of the SWCNTs, which improves their dispersibility in water.
-
-
Lack of Surfactants or Polymers: For non-covalent functionalization, appropriate dispersing agents are necessary.
-
Solution: Use surfactants like sodium dodecyl sulfate (B86663) (SDS) or polymers like polyethylene (B3416737) glycol (PEG) to wrap around the SWCNTs and stabilize them in aqueous solutions. Sonication is typically required to exfoliate the nanotube bundles and allow the surfactant or polymer to adsorb.
-
-
Frequently Asked Questions (FAQs)
1. What are the main types of defects and impurities in as-produced HiPCO® SWCNTs?
As-produced HiPCO® SWCNTs contain two main types of unwanted materials:
-
Impurities: These are non-nanotube materials, primarily residual iron catalyst nanoparticles from the synthesis process and other forms of carbon like amorphous carbon and graphitic nanoparticles.
-
Structural Defects: These are imperfections in the hexagonal lattice of the SWCNT sidewalls. Common structural defects include point defects (vacancies), Stone-Wales defects (pentagon-heptagon pairs), and sp³-hybridized carbon atoms due to partial functionalization.
2. How can I quantify the defect density in my SWCNT samples?
Raman spectroscopy is the most common technique for assessing the structural quality of SWCNTs. The ratio of the intensity of the D-band (disorder-induced, ~1350 cm⁻¹) to the G-band (graphitic, ~1590 cm⁻¹) is a widely used metric for defect density. A lower D/G ratio generally indicates a higher structural quality with fewer defects.
3. What is the purpose of thermal annealing in SWCNT processing?
Thermal annealing, typically performed at high temperatures (e.g., 1200°C) in a vacuum or inert atmosphere, serves two primary purposes:
-
Defect Repair: It provides the necessary energy to allow carbon atoms in the nanotube lattice to rearrange, thereby healing structural defects created during synthesis or harsh purification steps.
-
Impurity Removal: It can help remove amorphous carbon and other volatile impurities.
4. For drug delivery applications, are defects in SWCNTs always undesirable?
Not necessarily. While a high density of defects can compromise the mechanical and electronic properties of SWCNTs, a controlled level of functionalization at defect sites is often necessary for drug delivery applications. These functional groups (e.g., carboxylic acids) serve as anchor points for attaching drug molecules, targeting ligands, and solubility-enhancing polymers.
5. What is a typical purification yield for HiPCO® SWCNTs?
The purification yield can vary significantly depending on the method's aggressiveness and the initial purity of the raw material. It is a trade-off between purity and yield. Aggressive methods that achieve high purity often result in a lower yield due to the partial destruction of SWCNTs. Yields can range from as low as 20% to over 70%.
Quantitative Data Tables
Table 1: Effect of Purification Methods on HiPCO® SWCNT Purity
| Purification Method | Initial Iron Content (wt%) | Final Iron Content (wt%) | Key Parameters | Reference |
| Multi-stage Oxidation & HCl Wash | ~25% | < 2% | Wet air oxidation at 225-425°C followed by concentrated HCl treatment. | [1] |
| Liquid Bromine Treatment | 26.8% | 2.8-3.6% (1 cycle), 1.6-1.8% (2 cycles) | Stirring in liquid bromine at room temperature followed by washing. | [4] |
| Two-step Purification | High (not specified) | ~0.4% | Details not specified. | [5] |
| Nitric Acid Reflux | High (not specified) | Significantly Reduced | Refluxing in 3M nitric acid. | [6] |
Table 2: Representative Raman D/G Ratios for SWCNTs After Various Treatments
| SWCNT Sample/Treatment | Excitation Wavelength (nm) | D/G Ratio | Implication | Reference |
| As-received Elicarb SWCNTs | 633 | 0.06 ± 0.037 | Baseline defect level. | [7] |
| Purified Elicarb SWCNTs | 633 | 0.047 ± 0.015 | Purification removed highly defective material. | [7] |
| Raw HiPCO® SWCNTs | Not specified | ~0.03 | High quality as-produced material. | [5] |
| Purified HiPCO® SWCNTs | Not specified | ~0.03 | Purification did not introduce significant defects. | [5] |
| Thermal Reduction & Annealing | Not specified | < 0.01 | Significant defect healing. | [3] |
Experimental Protocols
Protocol 1: Multi-Step Purification of HiPCO® SWCNTs
This protocol is a combination of mild oxidation and acid treatment to remove metallic catalysts and amorphous carbon.
-
Mild Oxidation:
-
Place the as-produced HiPCO® SWCNTs in a tube furnace.
-
Flow wet air (air bubbled through water) over the sample.
-
Slowly ramp the temperature to 225°C and hold for a specified time (e.g., 1-2 hours) to crack the carbonaceous shells around the metal particles.
-
-
Acid Leaching (1st cycle):
-
Cool the sample to room temperature.
-
Suspend the oxidized SWCNTs in concentrated hydrochloric acid (HCl).
-
Stir the suspension for several hours at room temperature or slightly elevated temperature (e.g., 60°C).
-
Filter the mixture through a corrosion-resistant membrane (e.g., PTFE).
-
Wash the filtered SWCNTs extensively with deionized water until the filtrate is pH neutral.
-
Dry the purified SWCNTs in a vacuum oven.
-
-
Second Oxidation and Acid Leaching:
-
Repeat the mild oxidation step at a slightly higher temperature (e.g., 325°C) to target more resistant impurities.
-
Follow with another cycle of HCl leaching, washing, and drying as described above.
-
-
Final Bake-out (Optional):
-
A final oxidation step at a higher temperature (e.g., 425°C) can be performed to remove remaining amorphous carbon.
-
Protocol 2: Thermal Annealing for Defect Reduction
This protocol is intended to heal structural defects in purified SWCNTs.
-
Sample Preparation:
-
Place the purified and dried SWCNTs in a quartz boat.
-
Insert the boat into the center of a high-temperature tube furnace.
-
-
Inert Atmosphere/Vacuum:
-
Evacuate the furnace tube to a high vacuum (<10⁻⁵ Torr).
-
Alternatively, purge the tube with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen. Maintain a slow flow of the inert gas during the annealing process.
-
-
Heating and Annealing:
-
Ramp the temperature to the target annealing temperature (e.g., 1200°C) at a controlled rate (e.g., 10°C/min).
-
Hold the temperature for 2-4 hours.
-
-
Cooling:
-
Turn off the furnace and allow the sample to cool down slowly to room temperature under vacuum or inert gas flow.
-
Mandatory Visualizations
Caption: Workflow for purification and defect reduction of HiPCO® SWCNTs.
Caption: Targeted delivery of Doxorubicin (DOX) to cancer cells via SWCNTs.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of Single-Wall Carbon Nanotubes (SWNTs) Obtained from the Gas-Phase Decomposition of CO (HiPco Process) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting NOPO SWCNT-based sensor interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOPO SWCNT-based sensors. The following information is designed to help you identify and resolve common sources of interference and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My sensor shows no response or a weak signal.
Q1: Why is my SWCNT-based sensor not responding to the target analyte?
A: A lack of response can stem from several factors, from improper sensor preparation to experimental conditions. Here's a step-by-step troubleshooting guide:
-
Verify SWCNT Dispersion: Aggregated or bundled SWCNTs can lead to fluorescence quenching and a lack of response.[1] Ensure your SWCNTs are properly dispersed.
-
Protocol: Use bath or probe sonication to disperse SWCNTs in a solution containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) or sodium dodecyl benzene (B151609) sulfonate (SDBS).[2][3]
-
-
Check Functionalization: The bio-recognition element (e.g., antibody, DNA) may not be correctly attached to the SWCNT surface.
-
Analyte Concentration: The analyte concentration might be below the sensor's limit of detection (LOD).
-
Action: Prepare a dilution series of your analyte to determine the sensor's linear range and LOD.
-
-
Environmental Factors: pH and ionic strength of the buffer can significantly impact sensor performance.[2][4]
-
Action: Optimize the pH and ionic strength of your experimental buffer. Measure the pH of your solutions before and after the experiment.
-
Q2: My sensor's fluorescence signal is very low or appears quenched from the start.
A: Pre-existing fluorescence quenching can be caused by several factors related to the SWCNT environment and preparation.
-
Presence of Quenchers: Contaminants in your sample or buffer, such as nitroaromatic compounds or dissolved oxygen, can quench SWCNT photoluminescence.[5][6][7]
-
Action: Use high-purity water and reagents. Deoxygenate your buffers if you suspect oxygen-related quenching.
-
-
Metallic SWCNTs: The presence of metallic SWCNTs in your sample can quench the fluorescence of semiconducting SWCNTs.[1]
-
Action: Use SWCNT preparations that have been enriched for semiconducting species if high fluorescence is critical.
-
-
Aggregation: As mentioned previously, SWCNT bundling is a major cause of fluorescence quenching.[1]
-
Action: Re-disperse your SWCNT solution or prepare a fresh batch.
-
Issue 2: My sensor signal is unstable or drifting.
Q3: What causes signal drift in my SWCNT-based sensor measurements?
A: Signal drift can be attributed to physical or chemical changes in the sensing environment over time.
-
Temperature Fluctuations: Changes in temperature can affect the binding kinetics of the analyte and the fluorescence properties of the SWCNTs.
-
Action: Perform experiments in a temperature-controlled environment.
-
-
Photobleaching of Functionalization Molecules: While SWCNTs themselves are highly photostable, the organic molecules used for functionalization can photobleach under prolonged light exposure.[8]
-
Action: Minimize the light exposure time and intensity on your sensor.
-
-
Physical Rearrangement: Small changes in the position of the nanotubes or the sensing layer can lead to signal drift.[9]
-
Action: Ensure your sensor is properly immobilized and allow it to stabilize in the measurement buffer before adding the analyte.
-
Issue 3: I am observing non-specific binding or interference from the sample matrix.
Q4: How can I reduce non-specific binding of proteins from my biological samples (e.g., serum)?
A: Non-specific binding of proteins is a common challenge when working with complex biological fluids. Several strategies can be employed to mitigate this issue.
-
Passivation of the Sensor Surface: Blocking unoccupied sites on the SWCNT and the substrate is crucial.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering proteins.
-
Action: Determine the optimal sample dilution that minimizes interference without compromising the detection of your target analyte.
-
Q5: My sensor response seems to be affected by changes in pH. How can I troubleshoot this?
A: The fluorescence of SWCNTs is known to be sensitive to the surrounding pH.[2][13][14]
-
Mechanism: Protonation and deprotonation of the SWCNT surface or the functionalization molecules can alter the electronic properties and lead to fluorescence quenching or enhancement.[2] Acidic pH often causes fluorescence quenching, while basic pH can enhance it.[2]
-
Troubleshooting Steps:
-
Buffer your samples: Ensure all your samples and buffers are maintained at a constant pH throughout the experiment.
-
Characterize pH dependence: Test your sensor's response to different pH values in the absence of your analyte to understand its intrinsic pH sensitivity.
-
Use a pH-insensitive functionalization: If possible, choose a surface chemistry that is less susceptible to pH changes within your experimental range.
-
Quantitative Data Summary: pH Effects on SWCNT Fluorescence
| pH | Fluorescence Intensity Change (%) |
| 2 | +97% (enhancement) |
| 3 | +70% (enhancement) |
| 4 | +60% (enhancement) |
| 5 | +11% (enhancement) |
| 6 | +1.9% (enhancement) |
| 8 | -27% (quenching) |
| 9 | -40% (quenching) |
| Data adapted from a study on SDBS-wrapped SWCNTs with PDADMAC, showing an enhanced emission in acidic pH and quenching in basic pH.[2] |
Experimental Protocols & Methodologies
Protocol 1: General Preparation of a Dispersed SWCNT Solution
-
Weigh out the desired amount of this compound SWCNTs.
-
Prepare a surfactant solution (e.g., 1% w/v SDS in deionized water).
-
Add the SWCNTs to the surfactant solution.
-
Bath sonicate the mixture for at least 30 minutes.
-
For a more thorough dispersion, use a probe sonicator. Use short pulses (e.g., 10 seconds on, 10 seconds off) for a total sonication time of 30 minutes to avoid overheating.[3]
-
Centrifuge the solution at high speed (e.g., 16,000 g) for 30-60 minutes to pellet bundles and impurities.
-
Carefully collect the supernatant, which contains the dispersed individual SWCNTs.
-
Characterize the dispersion using UV-Vis-NIR absorption spectroscopy.[6]
Protocol 2: Non-Covalent Functionalization and Passivation for Protein Sensing
-
Take the dispersed SWCNT solution from Protocol 1.
-
Add the bio-recognition molecule (e.g., a specific DNA aptamer or antibody) and incubate to allow for wrapping or adsorption onto the SWCNT surface.
-
To block non-specific binding sites, add a passivation agent such as Tween 20 or BSA to the solution and incubate.[10]
-
The functionalized and passivated SWCNT sensors are now ready for introduction to the sample.
Visualizations
Caption: Workflow for SWCNT sensor preparation and use.
Caption: Troubleshooting flowchart for a weak or absent sensor signal.
Caption: Pathways of common interferences affecting SWCNT sensors.
References
- 1. Frontiers | Non-covalent Methods of Engineering Optical Sensors Based on Single-Walled Carbon Nanotubes [frontiersin.org]
- 2. Optical detection of pH changes in artificial sweat using near-infrared fluorescent nanomaterials - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00110A [pubs.rsc.org]
- 3. noponano.com [noponano.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient quenching of photoluminescence from functionalized single-walled carbon nanotubes by nitroaromatic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Recent advances on applications of single-walled carbon nanotubes as cutting-edge optical nanosensors for biosensing technologies - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01892C [pubs.rsc.org]
- 9. Carbon Nanotube Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosensors based on carbon nanotube-network field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon Nanotube-Based Field-Effect Transistor Biosensors for Biomedical Applications: Decadal Developments and Advancements (2016–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interaction of serum proteins with carbon nanotubes depend on the physicochemical properties of nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
Technical Support Center: Post-Synthesis Purification of NOPO Carbon Nanotubes
This technical support center provides researchers, scientists, and drug development professionals with guidance on the post-synthesis purification of NOPO carbon nanotubes (CNTs). The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in as-produced this compound HiPCO® single-walled carbon nanotubes (SWCNTs)?
As-produced this compound HiPCO® SWCNTs primarily contain two types of impurities:
-
Metallic Impurities: Residual iron (Fe) catalyst particles used during the High-Pressure Carbon Monoxide (HiPCO) synthesis process. The raw material contains approximately 15% non-carbonaceous impurities.[1]
-
Carbonaceous Impurities: These include amorphous carbon, fullerenes, and graphitic nanoparticles.[2][3][4]
Q2: What is the recommended purification method for this compound SWCNTs?
This compound Nanotechnologies utilizes a patented halogen purification technique to remove catalyst particles, achieving a purity of over 99% for SWCNTs suitable for applications like EV batteries.[5][6] While the specifics of this proprietary method are not publicly detailed, it is highlighted as an effective way to remove the iron catalyst.[1] For researchers developing their own protocols, a multi-step approach combining oxidation and acid treatment is common for HiPCO CNTs.[7][8]
Q3: How can I assess the purity of my this compound SWCNTs after purification?
Several analytical techniques can be used to evaluate the purity of your CNTs:
-
Thermogravimetric Analysis (TGA): This is a common method to determine the percentage of residual metal catalyst. By heating the sample in air, the carbon nanotubes and other carbonaceous materials burn off, leaving behind the metal oxide residue.[9] Purified this compound HiPCO SWCNTs are expected to have a residue of less than 5 wt%.[10]
-
Raman Spectroscopy: The ratio of the G-band (related to the graphitic structure of CNTs) to the D-band (related to defects and amorphous carbon) is a good indicator of carbon purity and structural integrity. A higher G/D ratio generally signifies higher purity and fewer defects.[11][12]
-
Optical Absorption Spectroscopy (UV-Vis-NIR): This technique can be used to assess the purity of SWCNTs by analyzing the characteristic absorption peaks corresponding to the electronic transitions of different nanotube species.[13][14][15]
-
Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visual confirmation of the removal of impurities and the integrity of the nanotubes.[16]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound SWCNTs.
Issue 1: Incomplete removal of metallic catalyst (iron particles).
-
Possible Cause: The carbonaceous coating on the catalyst particles may prevent the acid from reaching and dissolving the metal.
-
Troubleshooting Steps:
-
Oxidation Pre-treatment: Perform a controlled oxidation step (e.g., in air or with a mild oxidizing agent) before acid washing. This can help to remove the protective carbon layer.[17] Microwave treatment in air has also been shown to be effective in exposing the metallic catalyst.[18]
-
Increase Acid Reflux Time/Temperature: Extend the duration or moderately increase the temperature of the acid reflux step to ensure complete dissolution of the metal particles.
-
Use a Stronger Acid or a Mixture: While nitric acid is common, a mixture of sulfuric and nitric acid can be more effective at removing stubborn catalyst particles.[19] However, be aware that harsher conditions can increase defects in the CNTs.
-
Consider Halogen Treatment: Although the specifics of this compound's process are proprietary, literature suggests that treatments with agents like chlorine or bromine can be effective for removing metal impurities.[18][20]
-
Issue 2: Significant damage to the SWCNT structure (high D-band in Raman).
-
Possible Cause: Overly aggressive purification conditions, such as high temperatures, strong acids, or prolonged sonication.
-
Troubleshooting Steps:
-
Milder Oxidation Conditions: Reduce the temperature or duration of the oxidation step. Gas-phase oxidation is generally considered milder than liquid-phase oxidation.[2]
-
Use Dilute Acids: Employ lower concentrations of acids for a longer period rather than high concentrations for a short time. Studies have shown that increasing acid concentration leads to more defects.[17]
-
Control Sonication: Use a bath sonicator instead of a probe sonicator, and limit the sonication time. Extended sonication can cut and damage the nanotubes.[2]
-
Annealing: After purification, annealing the CNTs at high temperatures in an inert atmosphere can help to repair some of the structural defects.
-
Issue 3: Poor dispersion of SWCNTs after purification.
-
Possible Cause: Removal of functional groups introduced during acid treatment, leading to re-aggregation.
-
Troubleshooting Steps:
-
Surfactant-Assisted Dispersion: Use a surfactant such as sodium dodecyl sulfate (B86663) (SDS) or sodium cholate (B1235396) to aid in dispersing the purified CNTs in an aqueous solution.[10]
-
Functionalization: If compatible with the final application, intentional functionalization of the CNTs can improve their dispersibility in various solvents.
-
Solvent Selection: Test different solvents for dispersion. This compound has mentioned developing methods to disperse their nanotubes in most common solvents.[1]
-
Quantitative Data Summary
The following table summarizes typical characterization data for this compound HiPCO® SWCNTs before and after their proprietary purification process.
| Parameter | Raw this compound HiPCO® SWCNTs | Purified this compound HiPCO® SWCNTs |
| Carbon Purity | ~85 wt%[1] | >95 wt%[10] (>99% for battery grade[5]) |
| Catalyst Content (Fe) | ~15 wt%[1] | <5 wt%[10] |
| Average Diameter | 0.86 ± 0.1 nm[11] | 0.8 - 1.2 nm[10] |
| Raman G/D Ratio (532 nm) | ~25 - 30[16] | Up to 95[12] |
| Morphology | Dry fibrous powder[12] | Dry powder of nanotubes bundled in ropes[10] |
Experimental Protocols
While the specific protocol for this compound's patented halogen purification is not public, the following are detailed methodologies for common purification techniques that can be adapted for HiPCO SWCNTs.
1. Three-Step Acid and Oxidation Purification
This method is a common starting point for purifying HiPCO SWCNTs.
-
Step 1: Nitric Acid Reflux
-
Disperse the as-produced this compound SWCNTs in 3M nitric acid (HNO₃).
-
Reflux the mixture at 120-130°C for 4-6 hours with constant stirring.[7] This step aims to dissolve the iron catalyst particles.
-
Allow the solution to cool to room temperature.
-
Filter the mixture through a PTFE membrane (0.22 µm pore size) and wash thoroughly with deionized water until the filtrate reaches a neutral pH.
-
Dry the purified CNTs in a vacuum oven.
-
-
Step 2: Air Oxidation
-
Place the acid-treated CNTs in a ceramic boat inside a tube furnace.
-
Heat the sample in a controlled flow of air to a temperature between 225°C and 400°C for a defined period (e.g., 1-2 hours). The optimal temperature and time will need to be determined experimentally to selectively oxidize amorphous carbon without significantly damaging the SWCNTs.[7]
-
Allow the furnace to cool to room temperature under an inert atmosphere (e.g., Argon).
-
-
Step 3: Hydrochloric Acid Wash
-
Disperse the oxidized CNTs in 6M hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-4 hours to remove any remaining metal oxides formed during the oxidation step.
-
Filter and wash the CNTs with deionized water until the pH is neutral.
-
Dry the final purified SWCNTs under vacuum.
-
2. Characterization Protocol: Thermogravimetric Analysis (TGA)
-
Place a small, known mass (e.g., 1-5 mg) of the purified SWCNT sample into a TGA crucible.
-
Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) in a continuous flow of air or oxygen.
-
The weight loss between approximately 200°C and 800°C corresponds to the combustion of carbonaceous materials.
-
The remaining weight at the end of the analysis represents the incombustible metal oxide residue.
Visualizations
Caption: A generalized workflow for the purification of this compound SWCNTs.
Caption: Decision tree for troubleshooting incomplete catalyst removal.
References
- 1. noponano.com [noponano.com]
- 2. azonano.com [azonano.com]
- 3. Carbon nanotubes: properties, synthesis, purification, and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. noponano.com [noponano.com]
- 6. noponano.com [noponano.com]
- 7. nanoient.org [nanoient.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. noponano.com [noponano.com]
- 11. mdpi.com [mdpi.com]
- 12. HiPco Small Diameter SWCNTs - NanoIntegris [nanointegris.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 17. publications.drdo.gov.in [publications.drdo.gov.in]
- 18. Enhanced purification of carbon nanotubes by microwave and chlorine cleaning procedures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Carbon Nanotube Toxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered when working with carbon nanotubes (CNTs) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of carbon nanotube toxicity in cell cultures?
A1: The primary mechanisms of CNT-induced toxicity are multifaceted and include:
-
Induction of Oxidative Stress: CNTs can lead to an overproduction of reactive oxygen species (ROS) within cells, depleting natural antioxidants like glutathione.[1][2][3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[1][2][3]
-
Inflammasome Activation: Certain types of CNTs can activate the NLRP3 inflammasome, particularly in immune cells like macrophages.[5][6][7] This leads to the release of pro-inflammatory cytokines such as IL-1β, triggering an inflammatory response and a form of inflammatory cell death called pyroptosis.[6][8]
-
Physical Puncture and Membrane Damage: Due to their needle-like structure, CNTs can physically pierce cell membranes, leading to loss of membrane integrity and cytotoxicity.[9] This effect is often dependent on the diameter and rigidity of the nanotubes.[9]
-
Frustrated Phagocytosis: Long, rigid CNTs can be too large for macrophages to engulf completely, leading to a state of "frustrated phagocytosis."[10] This can trigger a sustained inflammatory response and cell stress.
Q2: How do the physical properties of CNTs (length, diameter, type) influence their toxicity?
A2: The physicochemical properties of CNTs are critical determinants of their biological reactivity:
-
Length: Longer CNTs (e.g., >10-20 µm) are often associated with greater toxicity, particularly in phagocytic cells, as they can lead to frustrated phagocytosis.[10][11] Shorter nanotubes may be more readily taken up by a wider range of cells.[10]
-
Diameter: Thin, rigid CNTs (e.g., ~50 nm diameter) have been shown to pierce mesothelial cell membranes, leading to greater cytotoxicity compared to thicker (~150 nm) or tangled CNTs.[9]
-
Structure (SWCNTs vs. MWCNTs): Both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) can induce toxic responses.[12][13] The specific toxic outcomes can depend more on other factors like length, rigidity, and purity than on the number of walls alone.[13]
-
Purity: The presence of metallic catalyst impurities (e.g., iron, nickel) from the synthesis process can significantly contribute to ROS generation and overall cytotoxicity.[14]
Q3: What is the "protein corona" and how does it affect CNT toxicity?
A3: When CNTs are introduced into biological media containing proteins, such as cell culture medium with fetal bovine serum (FBS), proteins rapidly adsorb to the nanotube surface, forming a "protein corona".[15][16] This corona alters the surface identity of the CNTs. The formation of a protein corona generally reduces the cytotoxicity of CNTs by masking the reactive nanotube surface and preventing direct interaction with the cell membrane.[15][17] The composition of the corona and its effect depends on the CNT's surface properties and the specific proteins present in the medium.[16][18]
Q4: How can I sterilize my CNTs for cell culture experiments?
A4: Proper sterilization is crucial. Steam autoclaving is generally not recommended as it can damage the nanotube structures.[19] Recommended methods include:
-
UV Irradiation: Treatment with UV light is effective for sterilization and can help reduce hydrocarbon contamination without altering the surface morphology.[19]
-
Baking (Dry Heat): Heating at high temperatures (e.g., 200-250°C) in an oven for several hours.
-
Filtration: For well-dispersed CNT solutions, filtering through a 0.22 µm filter can be used, although this may not be suitable for all CNT types or concentrations due to potential clogging.
Troubleshooting Guides
Problem 1: High levels of acute cytotoxicity observed shortly after introducing CNTs to the culture.
This is a common issue that can stem from several factors, from the CNTs themselves to the experimental setup.
Caption: Workflow for troubleshooting acute CNT cytotoxicity.
Q: My cells are dying rapidly after CNT exposure. What should I check first?
A:
-
Check for Agglomeration: Visually inspect your culture under a microscope. Large, dark agglomerates of CNTs suggest poor dispersion. CNTs that are not properly dispersed can cause localized high concentrations, leading to mechanical stress and cell death.[20]
-
Solution: Improve your dispersion protocol. Use bath or probe sonication and consider using a non-toxic dispersing agent like Pluronic F-127 or serum proteins (by pre-incubating CNTs in serum-containing media).[21]
-
-
Verify CNT Concentration: An excessively high concentration is a common cause of toxicity.
-
Solution: Perform a dose-response experiment, starting with much lower concentrations (e.g., 0.1-10 µg/mL) to find a non-toxic working range for your specific cell type.[10]
-
-
Assess Purity: Metallic impurities from CNT synthesis are a major source of cytotoxicity.
-
Solution: If you suspect impurities, consider purifying your CNTs using established methods like acid treatment or refer to the manufacturer's purity analysis.[22] Techniques like Thermogravimetric Analysis (TGA) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can quantify metallic content.
-
Problem 2: My cytotoxicity assay results are inconsistent or don't correlate with visual observations.
Many standard colorimetric and fluorescence-based cytotoxicity assays can be unreliable in the presence of CNTs due to direct interference.
Q: My MTT/MTS/WST-1 assay shows high toxicity, but my cells look healthy under the microscope. Why?
A: CNTs can interfere with tetrazolium-based assays (like MTT, MTS, WST-1, XTT) and lactate (B86563) dehydrogenase (LDH) assays.[12][23]
-
Mechanism of Interference: CNTs can adsorb the formazan (B1609692) product in MTT-type assays, leading to a falsely low absorbance reading that is misinterpreted as low cell viability.[12][23] They can also directly interact with assay reagents.
-
Troubleshooting Steps:
-
Run Abiotic Controls: Always run parallel experiments with your CNTs in cell-free media containing the assay reagents. This will quantify the level of interference.
-
Modify the Protocol: For LDH assays, a simple modification can help. After incubating the cells with CNTs, centrifuge the plate to pellet the cells and CNTs, then transfer the supernatant to a new plate to perform the LDH measurement. This reduces the interaction between CNTs and the assay reagents.[24]
-
Use an Alternative Assay: If interference is significant, switch to an assay with a different detection mechanism.
-
Clonogenic Assay: Measures the ability of single cells to form colonies, providing a robust measure of long-term survival.[24]
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize with fluorescence microscopy.
-
Trypan Blue Exclusion: A simple method to count viable cells that have intact membranes.
-
-
Quantitative Data Summary
Table 1: Influence of MWCNT Physicochemical Properties on Cell Viability
| MWCNT Property | Specification | Cell Type | Exposure (24h) | Resulting Cell Viability (%) | Reference |
| Length | Short (0.6 µm) | Human Alveolar Macrophages (AM) | 10 µg/mL | ~90% | [10] |
| Long (20 µm) | Human Alveolar Macrophages (AM) | 5 µg/mL | ~80% | [10] | |
| Long (20 µm) | Human Alveolar Macrophages (AM) | 50 µg/mL | ~65% | [10] | |
| Diameter | Thin (~50 nm) | Human Mesothelial Cells | 12 µg/cm² | ~50% | [9] |
| Thick (~150 nm) | Human Mesothelial Cells | 12 µg/cm² | >90% | [9] | |
| Functionalization | Pristine MWCNT | Human Dermal Fibroblasts | 50 µg/mL | ~60% | [17] |
| COOH-MWCNT | Human Dermal Fibroblasts | 50 µg/mL | >90% | [17] | |
| Taurine-MWCNT | A549 Lung Cells | 100 µg/mL | >80% | [17] |
Table 2: Interference of CNTs with Common Cell Viability Assays
| Assay Type | CNT Type | CNT Concentration | Apparent Viability (%) (Due to Interference) | Reference |
| MTT | SWCNT | 5 mg/mL | <70% | [12] |
| MWCNT | 5 mg/mL | <70% | [12] | |
| MTS | SWCNT | 0.5 mg/mL | ~84% | [12] |
| WST-1 | MWCNT | 0.5 mg/mL | ~84% | [12] |
Note: Data is compiled from different studies and experimental conditions may vary. These tables are for comparative purposes.
Key Experimental Protocols
Protocol 1: Preparation of a Dispersed CNT Stock Solution
-
Weighing: Accurately weigh the desired amount of dry CNT powder in a sterile, conical tube. Perform this in a ventilated hood with appropriate personal protective equipment (PPE) to avoid inhalation.
-
Wetting & Dispersion: Add a small volume of sterile dispersion medium (e.g., 1% Pluronic F-127 in PBS, or cell culture medium containing 10% FBS). Vortex briefly to wet the powder.
-
Sonication: Place the tube in a bath sonicator filled with water. Sonicate for 30-60 minutes. For more robust dispersion, a probe sonicator can be used, but care must be taken to avoid overheating (use pulses and keep the sample on ice).
-
Sterilization: If the initial powder was not sterile, the dispersion can be sterilized via UV irradiation.
-
Characterization (Optional but Recommended): Characterize the dispersion quality using Dynamic Light Scattering (DLS) to assess the size distribution of CNT agglomerates or view a diluted sample under a light microscope.
-
Storage: Store the stock solution at 4°C. Re-sonicate briefly before each use to ensure homogeneity.
Protocol 2: Covalent Functionalization of CNTs with Carboxyl Groups (COOH)
Caution: This procedure involves strong acids and should be performed in a fume hood with appropriate PPE.
-
Acid Mixture: Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
-
Reaction: Add pristine CNT powder to the acid mixture in a round-bottom flask (e.g., 1 mg CNTs per 4 mL of acid).
-
Heating & Reflux: Heat the mixture to 60-80°C and stir for 2-4 hours under reflux. This process creates defects in the CNT sidewalls and caps, to which carboxyl groups attach.
-
Cooling & Dilution: Allow the mixture to cool to room temperature. Slowly and carefully dilute the mixture by adding it to a large volume of deionized water.
-
Washing: Repeatedly wash the functionalized CNTs (f-CNTs) to remove residual acid. This is typically done by vacuum filtration through a PTFE membrane (e.g., 0.22 µm pore size), washing with deionized water until the pH of the filtrate is neutral (~7.0).
-
Drying: Dry the washed f-CNTs in a vacuum oven at ~60°C overnight. The resulting product is COOH-functionalized CNTs, which are more easily dispersed in aqueous solutions.[25][26]
Protocol 3: Modified Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
CNT Exposure: Prepare serial dilutions of your CNT stock solution in complete culture medium. Remove the old medium from the cells and add the CNT-containing medium. Include untreated (negative) controls and a lysis (positive) control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Pellet CNTs and Debris: After incubation, centrifuge the entire 96-well plate at a low speed (e.g., 500 x g for 10 minutes). This will pellet the CNTs, cells, and any large debris.
-
Supernatant Transfer: Carefully aspirate a portion of the supernatant (e.g., 50 µL) from each well without disturbing the pellet and transfer it to a new, clean 96-well plate.
-
LDH Measurement: Proceed with the LDH measurement on the supernatant in the new plate according to the manufacturer's instructions. This spatial separation of CNTs from the assay reagents minimizes interference.[24]
Visualizing Toxicity Pathways and Workflows
Caption: CNT-induced oxidative stress pathway.
Caption: CNT-induced NLRP3 inflammasome activation.
References
- 1. Role of oxidative stress in carbon nanotube-generated health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. aminer.org [aminer.org]
- 4. mdpi.com [mdpi.com]
- 5. Double-walled carbon nanotubes trigger IL-1β release in human monocytes through Nlrp3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiwalled carbon nanotubes activate the NLRP3 inflammasome-dependent pyroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Inflammasome activation in airway epithelial cells after multi-walled carbon nanotube exposure mediates a profibrotic response in lung fibroblasts | Semantic Scholar [semanticscholar.org]
- 8. Inflammasome activation in airway epithelial cells after multi-walled carbon nanotube exposure mediates a profibrotic response in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diameter and rigidity of multiwalled carbon nanotubes are critical factors in mesothelial injury and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-walled carbon nanotube length as a critical determinant of bioreactivity with primary human pulmonary alveolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of length on cytotoxicity of multi-walled carbon nanotubes against human acute monocytic leukemia cell line THP-1 in vitro and subcutaneous tissue of rats in vivo - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Save Your Tears for the Toxicity Assays—Carbon Nanotubes Still Fooling Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Binding of blood proteins to carbon nanotubes reduces cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Nanotube–Protein Corona Composition in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Toxicity and Immunological Effects of Carbon-based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The interaction of serum proteins with carbon nanotubes depend on the physicochemical properties of nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 22. Enhanced purification of carbon nanotubes by microwave and chlorine cleaning procedures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cytotoxic Assessment of Carbon Nanotube Interaction with Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 25. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nanotube Functionalization: Investigation, Methods and Demonstrated Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NOPO SWCNT-Matrix Interface Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the interface between NOPO Single-Walled Carbon Nanotubes (SWCNTs) and matrix materials.
Frequently Asked Questions (FAQs)
Q1: What are this compound SWCNTs and what makes them unique? A1: this compound SWCNTs are high-quality single-walled carbon nanotubes produced via the High-Pressure Carbon Monoxide (HiPCO) process. This method yields SWCNTs with small, controlled diameters, typically ranging from 0.6 to 1.2 nm, and a high G/D ratio of approximately 25 to 30, indicating a low level of defects.[1][2] Their small diameter and high purity make them easier to disperse compared to larger nanotubes, which is a significant advantage in composite fabrication.[2]
Q2: Why is enhancing the SWCNT-matrix interface so critical? A2: The performance of an SWCNT-reinforced composite material is critically dependent on the quality of the interface between the nanotubes and the matrix.[3] A strong interface is essential for efficient load transfer from the matrix to the high-strength SWCNTs.[4][5] Without proper interfacial bonding, the exceptional mechanical properties of the individual nanotubes cannot be effectively utilized in the bulk composite material.[6]
Q3: What are the main strategies for improving the SWCNT-matrix interface? A3: The two primary strategies are covalent and non-covalent functionalization of the SWCNTs.
-
Covalent functionalization involves creating chemical bonds between the SWCNTs and functional groups, which can then bond with the matrix. This method typically leads to strong interfacial adhesion but can introduce defects into the nanotube structure.[7][8]
-
Non-covalent functionalization uses molecules like surfactants or polymers that wrap around the nanotubes via van der Waals or π-stacking interactions.[7][9] This approach preserves the intrinsic properties of the SWCNTs but may result in a weaker interfacial bond compared to covalent methods.[8]
Q4: How do I choose between covalent and non-covalent functionalization? A4: The choice depends on your application's primary requirements. If maximizing load transfer and mechanical strength is the goal, and a slight alteration in the SWCNTs' electrical properties is acceptable, covalent functionalization is often preferred. If preserving the pristine electronic and optical properties of the SWCNTs is paramount, non-covalent functionalization is the better choice.[7][8]
Troubleshooting Guide
Problem 1: Poor dispersion of this compound SWCNTs in the solvent or matrix.
-
Symptom: Visible aggregates or clumps of SWCNTs in the solution after mixing; inconsistent properties in the final composite.
-
Cause: SWCNTs have strong van der Waals forces that cause them to aggregate into bundles, which are difficult to separate.[7][10]
-
Solution:
-
Optimize Sonication: Use a high-power horn sonicator. However, be aware that over-sonication can shorten the nanotubes and damage their properties.[11][12] Start with a short duration (e.g., 30-60 minutes) at a moderate power and gradually increase as needed. Ensure the solution is cooled in an ice bath during sonication to prevent overheating.[12]
-
Select an Appropriate Surfactant/Solvent: For aqueous dispersions, surfactants like sodium cholate (B1235396) or sodium dodecyl sulfate (B86663) (SDS) are effective.[12][13] For organic matrices, polymers with aromatic groups can aid dispersion through π-stacking.[7]
-
Functionalization: Covalently attaching functional groups (e.g., -COOH via acid treatment) can significantly improve hydrophilicity and dispersibility in polar solvents.[14]
-
Problem 2: Weak interfacial adhesion and poor mechanical performance of the composite.
-
Symptom: The composite's mechanical properties (e.g., tensile strength, Young's modulus) are not significantly better than the pure matrix material. SEM images may show nanotubes pulled out from the matrix fracture surface.
-
Cause: Ineffective stress transfer between the matrix and the SWCNTs due to a weak bond at the interface.[3][6]
-
Solution:
-
Covalent Functionalization: Introduce functional groups on the SWCNT surface that can chemically bond with the polymer matrix. For example, amine-functionalized SWCNTs can form strong covalent bonds with epoxy matrices.[15]
-
Use a Coupling Agent: Silane (B1218182) coupling agents can be used to form a chemical bridge between the SWCNTs and an inorganic or polymer matrix.[16]
-
Interface Substitution: For metal matrices like aluminum, an intermediate ceramic layer (e.g., SiO₂) can be deposited on the CNT surface to improve wettability and interfacial strength.[17]
-
Problem 3: Degradation of SWCNT properties after functionalization.
-
Symptom: Raman spectroscopy shows a significant increase in the D-band (defect peak) relative to the G-band. The composite exhibits lower-than-expected electrical or thermal conductivity.
-
Cause: Harsh chemical treatments, such as strong acid reflux, can create defects in the sp² carbon lattice of the SWCNTs, disrupting their structure.[7]
-
Solution:
-
Optimize Reaction Conditions: Reduce the duration and temperature of the acid treatment. Studies have shown that refluxing in a 1:3 HNO₃:H₂SO₄ solution at 120°C for 120 minutes is effective for creating carboxylic acid groups while managing damage.[14]
-
Consider Milder Covalent Methods: Explore alternative reactions like 1,3-dipolar cycloaddition (Prato reaction) which are known to be less destructive to the nanotube sidewall.[7]
-
Switch to Non-Covalent Functionalization: If preserving the SWCNT's pristine structure is critical, use non-covalent methods with surfactants or wrapping polymers, which do not damage the nanotube framework.[9]
-
Data on Functionalization Effects
The following table summarizes the impact of SWCNT functionalization on the mechanical properties of polymer composites, as reported in the literature.
| Matrix Material | SWCNT Type & Loading | Functionalization Method | Improvement in Young's Modulus | Improvement in Tensile Strength | Reference |
| Epoxy | 1 wt.% SWCNT | Grafting with polyamidoamine (PAMAM-0) | +31% | +24% | [13] |
| Epoxy | 0.55 wt.% MWCNT | Not specified | - | +20.2% (compressive) | [15] |
| Poly(vinyl alcohol) (PVA) | Not specified | Hydroxylation and silane reactions | Significant Improvement | Significant Improvement | [13] |
Experimental Protocols & Workflows
Diagram: General Workflow for SWCNT Composite Fabrication
Caption: Workflow from raw SWCNTs to final composite characterization.
Protocol 1: Covalent Functionalization of SWCNTs with Carboxylic Acid Groups
This protocol is adapted from methodologies designed to introduce -COOH groups onto the surface of SWCNTs for enhanced dispersion and further chemical modification.[14]
Materials:
-
This compound SWCNTs (10 mg)
-
Sulfuric acid (H₂SO₄, 95-98%) (22.5 mL)
-
Nitric acid (HNO₃, 70%) (7.5 mL)
-
Deionized water
-
Round bottom flask, condenser, heating mantle
-
Centrifuge
Procedure:
-
Carefully add 10 mg of SWCNTs to a round bottom flask.
-
In a separate beaker, prepare a 3:1 mixture of H₂SO₄ and HNO₃ by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.
-
Add 30 mL of the acid mixture to the flask containing the SWCNTs.
-
Set up the flask for reflux with a condenser and place it in a heating mantle.
-
Heat the mixture to 120°C and maintain it under reflux with stirring for 120 minutes.[14]
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with a large volume of deionized water.
-
Centrifuge the diluted mixture for 30 minutes at 2400 x g to pellet the functionalized SWCNTs.[14]
-
Decant the supernatant and resuspend the pellet in deionized water.
-
Repeat the washing (centrifugation and resuspension) process until the pH of the supernatant is neutral (pH 5-6).[14]
-
Dry the resulting functionalized SWCNTs in an oven. The product is carboxylated SWCNTs (SWCNT-COOH).
Diagram: Decision-Making for SWCNT Dispersion Strategy
Caption: Decision tree for selecting a suitable SWCNT functionalization method.
Protocol 2: Non-Covalent Dispersion using a Surfactant
This protocol describes a general method for dispersing SWCNTs in an aqueous solution using a surfactant and sonication, which is a crucial first step for many applications.[12]
Materials:
-
This compound SWCNTs (1-2 mg)
-
Sodium cholate hydrate (B1144303) (or other suitable surfactant)
-
Deionized water
-
Horn sonicator with a microtip
-
High-speed centrifuge
Procedure:
-
Prepare Surfactant Stock Solution: Prepare a solution of sodium cholate in deionized water (e.g., 2% w/v).
-
Initial Mixing: Add 1-2 mg of SWCNTs to approximately 7 mL of the surfactant stock solution in a vial suitable for sonication.[12]
-
Sonication:
-
Insert the sonicator microtip into the solution, ensuring it is submerged but not touching the bottom or sides of the vial.
-
Sonicate the mixture for 1 hour at a power density of approximately 1 Watt/mL.[12]
-
Crucially, keep the vial in an ice bath throughout the sonication process to dissipate heat and prevent damage to the nanotubes.
-
-
Centrifugation:
-
Transfer the sonicated dispersion to a centrifuge tube.
-
Centrifuge the mixture for 30 minutes at a relative centrifugal force (RCF) of 25,000-32,000 x g.[12] This step will pellet large, un-dispersed bundles and other impurities.
-
-
Collection: Carefully collect the supernatant, which contains the well-dispersed, individual SWCNTs. The resulting dispersion should be stable for an extended period.
References
- 1. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 2. noponano.com [noponano.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 6. medium.com [medium.com]
- 7. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Polymer/Carbon Nanotube Based Nanocomposites for Photovoltaic Application: Functionalization, Structural, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hielscher.com [hielscher.com]
- 12. Single-walled Carbon Nanotubes: Exfoliation and Debundling Procedure [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Functionalization of single-walled carbon nanotubes and their binding to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Nanotube/Matrix Interface on Multi-Walled Carbon Nanotube Reinforced Polymer Mechanical Properties [macs.semnan.ac.ir]
- 16. Functionalization of single-walled carbon nanotubes with N-[3-(trimethoxysilyl)propyl]ethylenediamine and its cobalt complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Technical Support Center: Calibration and Characterization of NOPO Nanotubes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOPO single-walled carbon nanotubes (SWCNTs). The following sections detail instrument calibration, experimental protocols, and troubleshooting for common characterization techniques, including Raman Spectroscopy, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM).
Frequently Asked Questions (FAQs)
Q1: What are the key characterization techniques for this compound nanotubes?
A1: The primary techniques for characterizing this compound nanotubes are Raman Spectroscopy, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM).[1] Raman spectroscopy provides insights into the structural quality and diameter distribution. AFM is used to determine the morphology and precise diameter of individual nanotubes. TEM offers high-resolution imaging to visualize the structure, purity, and dimensions of the nanotubes.[1][2]
Q2: What are the typical specifications for as-produced this compound HiPCO® SWCNTs?
A2: As-produced this compound HiPCO® SWCNTs typically have a high G/D ratio, indicating low defect density, and characteristic Radial Breathing Mode (RBM) peaks corresponding to their small diameter. Key specifications are summarized in the table below.
Q3: How can I ensure my Raman spectrometer is properly calibrated for nanotube analysis?
A3: To ensure proper calibration of your Raman spectrometer, it is crucial to use a standard reference material with known Raman shifts. For nanotube analysis, this ensures accurate determination of the G and D bands, as well as the RBM peaks, which are critical for assessing quality and diameter. Wavenumber calibration should be performed using the 520.7 cm⁻¹ line of a silicon wafer.
Q4: What are common issues encountered during AFM imaging of this compound nanotubes?
A4: Common issues include tip convolution effects, which can lead to an overestimation of the nanotube diameter, and sample compression by the AFM tip, which can cause an underestimation of the height.[3][4] Using sharp, high-aspect-ratio tips and optimizing imaging forces are crucial to minimize these artifacts.[3][5]
Q5: How should I prepare this compound nanotube samples for TEM analysis?
A5: A common method for preparing this compound nanotube samples for TEM is to disperse a small amount of the nanotube powder in a suitable solvent, such as ethanol (B145695) or isopropanol, using ultrasonication. A drop of this dispersion is then deposited onto a carbon-coated TEM grid and allowed to dry.[2]
Troubleshooting Guides
Raman Spectroscopy
| Issue | Possible Cause | Solution |
| Weak or no Raman signal | - Low laser power- Poor focus on the sample- Sample is not Raman active at the chosen laser wavelength | - Increase laser power incrementally, avoiding sample damage.- Carefully focus the laser spot on the nanotube sample.- Try a different laser excitation wavelength that is in resonance with the nanotubes. |
| High fluorescence background | - Contaminants in the sample- Amorphous carbon impurities | - Purify the nanotube sample.- Use a laser wavelength that minimizes fluorescence (e.g., 785 nm). |
| Inconsistent G/D ratios across the sample | - Sample heterogeneity- Presence of defects or functional groups | - Acquire spectra from multiple spots and average the results.- Use Raman mapping to visualize the distribution of defects. |
| Shifting of G-band position | - Laser-induced heating of the sample- Strain in the nanotubes | - Reduce laser power.- Ensure the sample is properly dispersed to avoid strain. |
Atomic Force Microscopy (AFM)
| Issue | Possible Cause | Solution |
| Broadened nanotube images (overestimated diameter) | - Tip convolution effect (tip is not sharp enough) | - Use a sharper, high-resolution AFM tip.- Deconvolute the image using software to estimate the true diameter. |
| Underestimated nanotube height | - Sample compression by the AFM tip | - Reduce the imaging force (setpoint).- Use tapping mode or non-contact mode instead of contact mode.[3] |
| Image artifacts (streaks, noise) | - Tip contamination or damage- Inappropriate feedback gains | - Replace the AFM tip.- Optimize the feedback loop parameters (proportional and integral gains). |
| Difficulty locating nanotubes on the substrate | - Poor sample dispersion- Low nanotube concentration | - Improve the dispersion protocol (e.g., sonication time, solvent).- Increase the concentration of nanotubes deposited on the substrate. |
Transmission Electron Microscopy (TEM)
| Issue | Possible Cause | Solution |
| Poor contrast of nanotubes | - Amorphous carbon coating on nanotubes- Incorrect focus | - Use a higher accelerating voltage.- Optimize the focus (underfocus can enhance phase contrast). |
| Agglomerated nanotubes in the image | - Incomplete dispersion of the sample | - Improve the sonication step during sample preparation.- Use a surfactant to aid dispersion. |
| Damage to nanotubes (breaking, amorphization) | - High electron beam intensity | - Use a lower beam current or a cryo-TEM holder to reduce beam damage. |
| Presence of impurities (e.g., catalyst particles) | - Incomplete purification of the nanotube sample | - Further purify the sample using acid treatment or annealing. |
Quantitative Data Summary
Table 1: Specifications of this compound HiPCO® Single-Walled Carbon Nanotubes
| Property | As-Produced | Purified | Analysis Method |
| Morphology | Dry powder of bundled nanotubes | Dry powder of bundled nanotubes | Visual, SEM, TEM |
| Average SWNT Diameter | ~0.8 - 1.2 nm | ~0.8 - 1.2 nm | Raman (RBM), TEM, AFM[6][7][8] |
| G/D Ratio | >24 | >24 | Raman Spectroscopy[6][9] |
| TGA Residue (as Fe) | <35 wt% | <5 wt% | Thermogravimetric Analysis[8][9] |
| Moisture Content | <0.5 wt% | <0.5 wt% | Thermogravimetric Analysis[8] |
| RBM Peaks | ~272 cm⁻¹, ~228 cm⁻¹ | ~272 cm⁻¹, ~228 cm⁻¹ | Raman Spectroscopy[6][9] |
Experimental Protocols
Raman Spectroscopy of this compound Nanotubes
Objective: To assess the quality (G/D ratio) and diameter distribution (RBM) of this compound SWCNTs.
Methodology:
-
Calibration: Calibrate the Raman spectrometer using a silicon wafer, ensuring the Si peak is at 520.7 cm⁻¹.
-
Sample Preparation: Place a small amount of the this compound nanotube powder on a clean glass slide.
-
Instrument Setup:
-
Laser Wavelength: 532 nm or 633 nm are commonly used for SWCNTs.
-
Laser Power: Use low laser power (e.g., <1 mW on the sample) to avoid heating and damaging the nanotubes.
-
Objective: Use a 50x or 100x objective to focus on the sample.
-
Acquisition Time: Typically 10-30 seconds per spectrum.
-
-
Data Acquisition: Acquire spectra from at least 5-10 different spots on the sample to ensure representative data.
-
Data Analysis:
-
Baseline correct the spectra to remove any fluorescence background.
-
Fit the G and D bands with Lorentzian or Voigt functions to determine their intensities and calculate the G/D ratio.
-
Identify the positions of the RBM peaks and use the formula ω_RBM = A/d + B (where A and B are constants) to estimate the nanotube diameters.
-
Atomic Force Microscopy (AFM) Imaging of this compound Nanotubes
Objective: To determine the morphology and measure the diameter of individual this compound SWCNTs.
Methodology:
-
Calibration: Calibrate the AFM scanner using a calibration grating with a known step height and pitch.
-
Sample Preparation:
-
Disperse the this compound nanotubes in a suitable solvent (e.g., isopropanol) via sonication.
-
Deposit a drop of the dispersion onto a clean, flat substrate (e.g., mica or silicon wafer).
-
Allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Imaging Mode: Use tapping mode or non-contact mode to minimize sample damage.
-
AFM Tip: Use a sharp, high-aspect-ratio tip (e.g., a dedicated carbon nanotube tip).
-
Scan Parameters: Start with a larger scan size (e.g., 5x5 µm) to locate nanotubes, then zoom in to a smaller scan size (e.g., 500x500 nm) for high-resolution imaging. Set the scan rate to a low value (e.g., 1 Hz) for better image quality.
-
-
Image Acquisition: Engage the tip on the surface and begin scanning. Optimize the feedback gains and setpoint to obtain a clear and stable image.
-
Image Analysis:
-
Flatten the image to remove any background slope or curvature.
-
Use a cross-section tool to measure the height of individual nanotubes. The height measurement provides a more accurate value for the diameter than the lateral width, which is affected by tip convolution.[3]
-
Transmission Electron Microscopy (TEM) of this compound Nanotubes
Objective: To visualize the structure, purity, and dimensions of this compound SWCNTs at high resolution.
Methodology:
-
Calibration: Calibrate the TEM magnification using a standard calibration sample (e.g., a diffraction grating replica).
-
Sample Preparation:
-
Disperse a small amount of this compound nanotube powder in a volatile solvent (e.g., ethanol) using an ultrasonic bath.
-
Place a drop of the dispersion onto a TEM grid with a carbon support film.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
-
Instrument Setup:
-
Accelerating Voltage: Typically 100-200 kV.
-
Imaging Mode: Use bright-field imaging for general morphology and high-resolution TEM (HRTEM) for visualizing the nanotube walls.
-
-
Image Acquisition:
-
Load the TEM grid into the microscope.
-
Locate an area with well-dispersed nanotubes at low magnification.
-
Increase the magnification to observe individual nanotubes and bundles.
-
Acquire images at different magnifications to capture both overview and high-resolution details.
-
-
Image Analysis:
-
Use image analysis software to measure the diameter and length of the nanotubes.
-
Examine the images for the presence of impurities, such as amorphous carbon or catalyst particles.
-
In HRTEM images, count the number of walls to confirm they are single-walled nanotubes.
-
Visualizations
Caption: Experimental workflow for this compound nanotube-based drug delivery.
Caption: Signaling pathways affected by this compound nanotube-based drug delivery.
References
- 1. cnanotube.com [cnanotube.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring the Diameter of Single-Wall Carbon Nanotubes Using AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon nanotube atomic force microscopy tips: Direct growth by chemical vapor deposition and application to high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. noponano.com [noponano.com]
- 9. noponano.com [noponano.com]
Technical Support Center: Minimizing Sample Contamination in SWCNT Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample contamination during single-walled carbon nanotube (SWCNT) experiments.
Troubleshooting Guides
Issue 1: Presence of Amorphous Carbon and Carbonaceous Impurities
Q: My SWCNT sample analysis (e.g., Raman, TGA) indicates a high level of amorphous carbon and other carbonaceous impurities. How can I remove them?
A: Amorphous carbon and other carbonaceous byproducts are common impurities from SWCNT synthesis.[1][2] Several methods can be employed for their removal, often in combination for higher purity.
Recommended Protocols:
-
Gas Phase Oxidation: This method selectively removes amorphous carbon due to its higher reactivity compared to the graphitic structure of SWCNTs.[3]
-
Protocol:
-
Place the raw SWCNT sample in a quartz tube within a tube furnace.
-
Heat the sample in air or a mixture of an inert gas and oxygen. Common temperatures range from 250°C to 400°C.[4] The optimal temperature and time depend on the nature of the impurities and the SWCNTs.
-
Careful control of temperature and oxidation time is crucial to avoid damaging the SWCNTs.[5]
-
-
-
Liquid Phase Oxidation: Mild oxidation using acids can effectively remove amorphous carbon.[3]
-
Ultrasonically-Assisted Filtration: This physical method can separate SWCNTs from larger carbonaceous particles.[7]
-
Protocol:
-
Disperse the raw SWCNT material in a suitable solvent (e.g., deionized water with a surfactant).
-
Sonify the dispersion while simultaneously passing it through a microfiltration membrane. The sonication helps to prevent the filter from clogging.[7]
-
Collect the purified SWCNTs from the filtrate. This method can achieve a purity of over 90%.[7]
-
-
Issue 2: Residual Metal Catalyst Particles
Q: My sample analysis (e.g., TGA, EDX) shows significant residual metal catalyst. What is the best way to remove it?
A: Metal catalysts (e.g., iron, nickel, cobalt) are essential for SWCNT synthesis but must be removed for most applications.[8][9] Acid treatment is the most common and effective method.
Recommended Protocols:
-
Hydrochloric Acid (HCl) Reflux:
-
Nitric Acid (HNO₃) Treatment: Nitric acid can both remove metal catalysts and amorphous carbon.[3]
-
Combined Acid Treatment: A mixture of acids can be more effective for certain types of catalyst residues.
-
Protocol: A sonication-mediated treatment in a 1:1 mixture of aqueous hydrofluoric (HF) and nitric acids has been shown to completely eliminate metallic impurities.[1] Caution: HF is extremely hazardous and requires special handling procedures.
-
-
High-Temperature Chlorine Gas Treatment: This method is highly selective for removing metal impurities without damaging the SWCNTs.[8]
-
Protocol: Heat the SWCNT powder under a high partial pressure of chlorine gas at high temperatures (e.g., 950°C).[8] The metal impurities form volatile chlorides that are removed.
-
Issue 3: Surfactant Residue from Dispersion
Q: After dispersing my SWCNTs with a surfactant, I'm having trouble removing the residual surfactant, which is interfering with my downstream applications. How can I effectively remove it?
A: Surfactants are crucial for debundling and dispersing SWCNTs in solvents, but their removal is essential for many applications.[10][11]
Recommended Protocols:
-
Solvent Washing/Filtration: This is a straightforward method for reducing surfactant concentration.
-
Protocol:
-
After dispersion, repeatedly wash the SWCNT sample by filtration. Use a solvent in which the surfactant is highly soluble but the SWCNTs are not (e.g., deionized water for many common surfactants).
-
Treatment with organic solvents like acetone (B3395972) or acetonitrile (B52724) can effectively interrupt the surfactant-SWCNT interaction, allowing for easier removal by vacuum filtration.[11][12]
-
-
-
Thermal Annealing: Heating the sample can decompose and remove the surfactant.
-
Protocol: A two-step annealing process can be effective. The temperature and duration will depend on the specific surfactant used. For example, a thermally removable surfactant like ammonium (B1175870) deoxycholate (ADC) can be removed at a relatively low temperature.[10]
-
-
Acidification: For some surfactants like sodium dodecyl sulfate (B86663) (SDS), acidification can aid in removal.
-
Protocol: Acidification of the surfactant salt with HCl can create a byproduct that is more easily washed away with a solvent like ethanol.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in as-produced SWCNT samples?
A1: The primary contaminants in raw SWCNT materials are typically:
-
Amorphous carbon: Non-crystalline carbonaceous material.[1][2]
-
Carbonaceous nanoparticles: Including fullerenes and graphitic nanoparticles.[1]
-
Residual metal catalysts: Such as iron, cobalt, or nickel, often encapsulated in graphitic shells.[1][4]
Q2: How can I assess the purity of my SWCNT sample?
A2: A combination of characterization techniques is often necessary for a comprehensive purity assessment:
-
Thermogravimetric Analysis (TGA): Measures the amount of residual metal catalyst by heating the sample in air and measuring the weight of the remaining metal oxide.[13] However, it doesn't distinguish between SWCNTs and other carbonaceous impurities.[13]
-
Raman Spectroscopy: The ratio of the D-band (disorder-induced) to the G-band (graphitic) can provide a qualitative measure of the structural integrity and presence of defects, which can be related to purity.[14]
-
Optical Absorption Spectroscopy (UV-Vis-NIR): Can be used to quantify the mass fraction of SWCNTs in a sample by analyzing the characteristic absorption peaks.[15]
-
Electron Microscopy (TEM/SEM): Provides direct visualization of the sample morphology, allowing for a qualitative assessment of the presence of impurities. However, it is not suitable for quantitative analysis of bulk samples due to the small sample size imaged.[13][15]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the sample surface, including the presence of metallic impurities.[14]
Q3: What are the best practices for handling and storing SWCNT samples to avoid contamination?
A3: Proper handling and storage are critical to maintain sample purity.
-
Handling:
-
Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat.[16][17]
-
Work in a controlled environment such as a fume hood or glove box to prevent airborne contamination.[18]
-
Use clean, dedicated spatulas and glassware. Avoid plastic containers when possible to prevent plasticizer contamination.[19]
-
When cleaning up spills, use wet wiping or a HEPA-filtered vacuum. Avoid dry sweeping or using compressed air, which can aerosolize the nanotubes.[16]
-
-
Storage:
-
Store SWCNT powders in tightly sealed containers to prevent exposure to air and moisture.[16]
-
For SWCNT dispersions, store them in well-sealed vials, protected from light if the solvent or any functional groups are light-sensitive.
-
Q4: Can contaminants affect the properties and performance of SWCNTs in my application?
A4: Yes, absolutely. Contaminants can have a significant impact:
-
Metallic impurities can alter the electronic and magnetic properties of SWCNTs and can be toxic in biological applications.[8][20]
-
Amorphous carbon can interfere with the intrinsic optical and electronic properties of SWCNTs and can affect their performance in electronic devices.[2]
-
Surfactant residues can act as an insulating layer, degrading the electrical performance of SWCNT films and interfering with surface functionalization.[10][11]
-
The presence of impurities can also affect the toxicity of SWCNT materials.[21]
Data Presentation
Table 1: Comparison of Purification Methods for SWCNTs
| Purification Method | Target Contaminant(s) | Typical Purity Achieved | Advantages | Disadvantages |
| Gas Phase Oxidation | Amorphous Carbon | >95% (carbonaceous purity) | Selective removal of amorphous carbon.[3] | Can introduce defects in SWCNTs if not carefully controlled.[5] |
| Acid Reflux (HCl, HNO₃) | Metal Catalysts, Amorphous Carbon | Metal content < 1 wt%[3] | Effective for a wide range of metal catalysts.[1][4] | Can be aggressive and damage SWCNT structure.[8] |
| Ultrasonically-Assisted Filtration | Amorphous Carbon, Nanoparticles | >90% | Relatively gentle physical separation method.[7] | Can cause shortening of SWCNTs.[7] |
| High-Temp Chlorine Gas | Metal Catalysts | High purity | Highly selective for metals, preserves SWCNT structure.[8] | Requires specialized equipment and handling of corrosive gas. |
| Solvent Washing for Surfactants | Surfactants | >95% (carbonaceous purity)[12] | Simple and effective for many common surfactants.[11] | May require large volumes of solvent. |
Experimental Protocols & Visualizations
General Workflow for SWCNT Purification
The following diagram illustrates a general workflow for purifying as-produced SWCNTs to remove common contaminants.
Troubleshooting Decision Tree for Contamination Issues
This diagram provides a logical path to identify the source of contamination in your SWCNT sample.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanoient.org [nanoient.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of single-wall carbon nanotubes by ultrasonically assisted filtration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. scottschmucker.com [scottschmucker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Handling NoPo HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 17. Nanomaterial safety for everyone - researchers share their protocol for handling carbon nanotubes [www-2018.swansea.ac.uk]
- 18. dst.gov.in [dst.gov.in]
- 19. benchchem.com [benchchem.com]
- 20. [PDF] Toxic Effect of Single Walled Carbon Nanotubes Combined with Cadmium to the Crustacean Daphnia magna | Semantic Scholar [semanticscholar.org]
- 21. Toxicity of Single-Walled Carbon Nanotubes (SWCNTs): Effect of Lengths, Functional Groups and Electronic Structures Revealed by a Quantitative Toxicogenomics Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating SWCNT Purity: A Focus on NoPo HiPCO™ SWCNTs using Raman Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of single-walled carbon nanotubes (SWCNTs) is a critical first step in leveraging their unique properties for advanced applications. This guide provides an objective comparison of NoPo HiPCO™ SWCNTs with other commercially available alternatives, supported by experimental data from Raman spectroscopy.
Raman spectroscopy stands out as a rapid, non-destructive, and highly sensitive technique for the characterization of carbon nanotubes. It provides valuable insights into the structural integrity and purity of SWCNTs by analyzing their vibrational modes. Key spectral features, such as the G-band, D-band, and Radial Breathing Modes (RBMs), serve as fingerprints to assess quality. A high G/D ratio is generally indicative of a low defect density and higher purity, making it a crucial metric for comparing different SWCNT products.
Comparative Analysis of SWCNT Purity
The purity of SWCNTs is heavily influenced by the synthesis method. Commercially available SWCNTs are primarily produced via High-Pressure Carbon Monoxide (HiPCO®), CoMoCAT®, arc discharge, and laser ablation methods. This compound Nanotechnologies utilizes a proprietary HiPCO® process to manufacture their SWCNTs.
The following table summarizes the G/D ratios obtained from Raman spectroscopy for various SWCNT types, providing a quantitative comparison of their purity. A higher G/D ratio suggests a higher degree of graphitization and fewer structural defects, which is often correlated with higher purity.
| SWCNT Type | Synthesis Method | Reported G/D Ratio | Reference |
| This compound HiPCO™ | High-Pressure Carbon Monoxide (HiPCO®) | ~25 - 30 | [1] |
| Purified this compound HiPCO™ | High-Pressure Carbon Monoxide (HiPCO®) | 22 | [2] |
| Rice HiPCO® | High-Pressure Carbon Monoxide (HiPCO®) | 4.6 - 11.4 | [3] |
| CoMoCAT® | Catalytic Chemical Vapor Deposition (CVD) | 28 | [4] |
| Arc Discharge | Arc Discharge | 35 | [4] |
| Elicarb SWCNTs (as received) | Not Specified | 0.06 ± 0.037 | [5] |
| Elicarb SWCNTs (purified) | Not Specified | 0.047 ± 0.015 | [5] |
Note: G/D ratios can vary depending on the specific batch, purification methods, and the parameters of the Raman spectroscopy measurement (e.g., laser wavelength).
Understanding Raman Spectra of SWCNTs
The Raman spectrum of SWCNTs is characterized by several key features:
-
G-band (~1590 cm⁻¹): This is the most intense peak and arises from the tangential stretching mode of the C-C bonds in the graphitic lattice. Its shape and position can provide information about the electronic properties (metallic vs. semiconducting) of the nanotubes.[6][7]
-
D-band (~1350 cm⁻¹): Known as the "disorder" or "defect" band, this peak is indicative of structural imperfections, such as vacancies, amorphous carbon, and sp³-hybridized carbon atoms.[6][7] The intensity of the D-band is inversely related to the quality of the SWCNTs.[6]
-
G'-band or 2D-band (~2700 cm⁻¹): This is the second-order overtone of the D-band. A prominent G'-band can also suggest a lower presence of disordered carbon phases, indicating higher purity.
-
Radial Breathing Modes (RBMs) (100-400 cm⁻¹): These low-frequency peaks are unique to SWCNTs and correspond to the radial expansion and contraction of the nanotube. The frequency of the RBM is inversely proportional to the nanotube's diameter, making it a valuable tool for diameter characterization.[8]
Experimental Workflow for Purity Validation
The following diagram illustrates the typical workflow for validating the purity of SWCNT samples using Raman spectroscopy.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Raman spectroscopy analysis of SWCNT powders.
1. Materials and Equipment:
-
SWCNT powder sample (e.g., this compound HiPCO™ SWCNTs)
-
Solvent for dispersion (e.g., N,N-Dimethylformamide (DMF), or deionized water with a surfactant like sodium dodecyl sulfate (B86663) (SDS))
-
Substrate (e.g., silicon wafer with a thermal oxide layer (Si/SiO₂), glass microscope slide)
-
Bath sonicator
-
Micropipette
-
Raman spectrometer equipped with a microscope and multiple laser excitation sources (e.g., 514 nm, 633 nm, 785 nm)
2. Sample Preparation:
-
Weigh a small amount of the SWCNT powder (e.g., 0.1-1.0 mg).
-
Disperse the powder in a suitable solvent (e.g., 1 mL of DMF) in a small vial. The concentration may need to be optimized.
-
Sonicate the dispersion in a bath sonicator for a recommended duration (e.g., 10-30 minutes) to break up large agglomerates. Avoid excessive sonication which can damage the nanotubes.
-
Micropipette a small volume (e.g., 5-10 µL) of the dispersion onto a clean substrate.
-
Allow the solvent to evaporate completely in a dust-free environment. A hot plate at a low temperature (e.g., 60-80 °C) can be used to expedite drying. For dry powder analysis, a small amount of powder can be pressed onto a substrate.[7]
3. Raman Spectroscopy Measurement:
-
Place the substrate with the dried SWCNT sample on the microscope stage of the Raman spectrometer.
-
Select the desired laser excitation wavelength. A 514 nm or 633 nm laser is commonly used for general characterization.[1][9]
-
Focus the laser onto the SWCNT sample using the microscope objective. Start with a low magnification and move to a higher magnification (e.g., 50x or 100x) for analysis.
-
Set the laser power to a low level (e.g., <1 mW) to avoid laser-induced damage to the nanotubes.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100 cm⁻¹ to 3000 cm⁻¹). The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.
-
Collect spectra from multiple random points on the sample to ensure the data is representative of the bulk material.[6]
4. Data Analysis:
-
Perform baseline correction on the acquired spectra to remove background fluorescence.
-
Fit the G and D bands with appropriate peak functions (e.g., Lorentzian or Voigt) to determine their respective intensities (peak height or integrated area).
-
Calculate the G/D ratio by dividing the intensity of the G-band by the intensity of the D-band.
-
Analyze the RBM region to identify the peak positions and correlate them to the diameter distribution of the SWCNTs.
-
Compare the obtained G/D ratio and RBM data with reference values for known SWCNT materials to assess the purity and characteristics of the sample.
Alternative Purity Assessment Methods
While Raman spectroscopy is a powerful tool, a comprehensive purity analysis often involves complementary techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. It is effective for quantifying the amount of residual metal catalyst, but it may not distinguish between SWCNTs and other carbonaceous impurities.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide direct visualization of the nanotubes and any impurities. However, they only analyze a very small portion of the bulk sample and may not be representative of the overall purity.
-
UV-Vis-NIR Absorption Spectroscopy: This technique can be used to assess the electronic properties and the presence of different nanotube species (metallic vs. semiconducting) in a dispersed sample.
References
- 1. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 2. noponano.com [noponano.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scispace.com [scispace.com]
A Comparative Guide: NOPO® Single-Walled Carbon Nanotubes vs. Multi-Walled Carbon nanotubes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology has opened new frontiers in drug delivery, with carbon nanotubes (CNTs) emerging as promising carriers for targeted therapies. Their unique structural, mechanical, and physicochemical properties allow for the efficient transport of therapeutic agents to specific sites within the body. This guide provides an objective comparison between NOPO® single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs), supported by experimental data, to aid researchers in selecting the optimal nanocarrier for their drug development needs.
At a Glance: Key Differences and Performance Metrics
This compound® manufactures high-purity single-walled carbon nanotubes using the High-Pressure Carbon Monoxide (HiPco®) process, which results in smaller diameter nanotubes.[1] This characteristic, along with their unique structure, influences their performance in drug delivery applications when compared to the multi-layered structure of MWCNTs.[2]
| Property | This compound® SWCNTs (HiPco®) | Multi-Walled Carbon Nanotubes (MWCNTs) | References |
| Structure | A single layer of graphene rolled into a cylinder. | Multiple concentric layers of graphene. | [2] |
| Diameter | < 2 nm | > 2 nm | [2] |
| Surface Area | Exceptionally large surface area-to-volume ratio. | Large surface area, but the inner layers are not accessible. | [3] |
| Drug Loading Capacity | Generally higher due to the entire surface being accessible. | Can be high, with drugs loaded on the outer surface and potentially within the outer layers. | [4][5] |
| Purity | Can be produced with high purity. | Purity can be high, and they are generally easier to produce in bulk. | [2] |
| Biocompatibility | Generally considered more biocompatible after functionalization, with some studies suggesting lower toxicity than MWCNTs. | Biocompatibility is dependent on functionalization, size, and purity. Some studies report higher cytotoxicity compared to SWCNTs. | [6] |
| Cellular Uptake | Efficiently internalized by cells through various endocytosis pathways. | Cellular uptake is also efficient, but the larger size may influence the mechanism. | [7] |
| Cost & Scalability | More expensive and difficult to produce in large quantities. | Cheaper and easier to scale up production. | [2] |
In-Depth Analysis: Performance in Drug Delivery
Drug Loading and Release
The efficiency with which a nanocarrier can be loaded with a therapeutic agent and subsequently release it at the target site is a critical performance indicator.
Drug Loading Efficiency:
Studies have shown that the drug loading capacity of CNTs is influenced by their surface area and the nature of the interaction between the drug and the nanotube. SWCNTs, with their entire surface being accessible, are suggested to have a higher drug loading capacity compared to MWCNTs.[4] For instance, a study on doxorubicin (B1662922) (DOX) loading on PEGylated SWCNTs reported a loading capacity of up to 400% by weight.[4] Another study involving the covalent conjugation of methotrexate (B535133) (MTX) to HiPco-SWCNTs reported a coupling efficiency of 77-79%.[8] In contrast, studies with functionalized MWCNTs have also demonstrated high drug loading. For example, MWCNTs functionalized with folic acid and loaded with paclitaxel (B517696) (PTX) showed a drug loading efficacy of 91.4% ± 2.6%.[9] Another study reported that polyglycolic acid-conjugated MWCNTs had a significantly higher efficiency in encapsulating doxorubicin compared to other functionalized MWCNT systems.[5]
Drug Release Mechanisms:
The release of drugs from CNTs is often triggered by the acidic microenvironment of tumors or specific enzymes. The non-covalent π-π stacking interactions between aromatic drug molecules and the graphene sidewalls of CNTs are pH-sensitive, facilitating drug release in acidic conditions.[10]
Experimental Protocols
Doxorubicin (DOX) Loading on Carbon Nanotubes
This protocol describes a common method for loading the chemotherapeutic drug doxorubicin onto functionalized carbon nanotubes.
Materials:
-
Functionalized SWCNTs or MWCNTs
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse a known amount of functionalized CNTs (e.g., 20 mg) in the DOX solution (e.g., 100 mL of 100 ppm DOX).[11]
-
Stir the mixture in the dark at room temperature for 24 hours to allow for DOX adsorption onto the CNTs.[11]
-
Separate the DOX-loaded CNTs from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).[11]
-
Carefully collect the supernatant.
-
Wash the DOX-CNT pellet with PBS (pH 7.4) to remove any unbound DOX. Repeat the centrifugation and washing steps multiple times until the supernatant is clear.[11]
-
Lyophilize the final DOX-CNT product to obtain a dry powder.
-
To determine the drug loading efficiency, measure the concentration of DOX in the initial solution and the collected supernatants using a UV-Vis spectrophotometer at a wavelength of 488 nm.[11] The loading efficiency is calculated as: (Initial amount of DOX - Amount of DOX in supernatant) / Initial amount of DOX * 100%
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of nanomaterials. However, it's important to note that carbon nanotubes can interfere with the MTT assay, potentially leading to inaccurate results.[12] Therefore, appropriate controls are crucial.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
CNT-drug conjugates and control CNTs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the CNT-drug conjugates and control CNTs in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test substances. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100%.
Visualizing Cellular Interactions and Pathways
Cellular Uptake Workflow
The process by which carbon nanotubes are internalized by cells is a critical step in drug delivery. This workflow illustrates the general mechanisms involved.
Caption: General pathways for cellular uptake of carbon nanotubes.
Signaling Pathways in CNT-Mediated Cancer Cell Death
Carbon nanotubes, both as carriers and as therapeutic agents themselves, can influence various signaling pathways within cancer cells, leading to apoptosis or inflammation. The NF-κB and MAPK pathways are two such critical signaling cascades.
Caption: Simplified diagram of ROS-mediated signaling pathways.
Conclusion
Both this compound® SWCNTs and MWCNTs present viable options as nanocarriers for drug delivery, each with distinct advantages and disadvantages. This compound® SWCNTs, produced via the HiPco® method, offer a high surface area and potentially higher drug loading capacity, which can be advantageous for delivering potent therapeutics. Their smaller diameter may also influence cellular uptake and biodistribution. Conversely, MWCNTs are more cost-effective and easier to produce on a larger scale, making them an attractive option for broader applications.
The choice between SWCNTs and MWCNTs will ultimately depend on the specific requirements of the drug delivery system, including the properties of the drug, the desired release profile, and the target cells. Further direct comparative studies under standardized conditions are necessary to fully elucidate the performance differences between this compound® SWCNTs and various types of MWCNTs in drug delivery applications. Researchers are encouraged to consider the data presented in this guide and conduct their own application-specific investigations to make an informed decision.
References
- 1. noponano.com [noponano.com]
- 2. ossila.com [ossila.com]
- 3. Carbon Nanotubes in Cancer Therapy and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-loading capacity and nuclear targeting of multiwalled carbon nanotubes grafted with anionic amphiphilic copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and rapid uptake of magnetic carbon nanotubes into human monocytic cells: implications for cell-based cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon Nanotubes—Potent Carriers for Targeted Drug Delivery in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ligand-conjugated multiwalled carbon nanotubes for cancer targeted drug delivery [frontiersin.org]
- 10. Understanding Co-loading and Releasing of Doxorubicin and Paclitaxel using Chitosan Functionalized Single-Walled Carbon Nanotubes by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 12. Save Your Tears for the Toxicity Assays—Carbon Nanotubes Still Fooling Scientists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Conductive Fillers: NOPO SWCNTs vs. The Field
For researchers, scientists, and drug development professionals, the selection of an appropriate conductive filler is a critical decision that profoundly impacts the performance and efficacy of advanced materials and devices. This guide provides an objective comparison of NOPO Single-Walled Carbon Nanotubes (SWCNTs) against other prevalent conductive fillers, including carbon black, graphene, and metallic nanoparticles. The comparison is supported by a review of experimental data and standardized testing protocols.
Executive Summary
This compound SWCNTs, produced via the High-Pressure Carbon Monoxide (HiPCO®) process, are a high-purity filler known for their small diameter, high aspect ratio, and exceptional intrinsic properties.[1] When benchmarked against traditional and other nano-scale conductive fillers, this compound SWCNTs consistently demonstrate superior performance in enhancing electrical conductivity, mechanical strength, and thermal conductivity at significantly lower loading percentages. This translates to lighter, stronger, and more efficient composite materials.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of various conductive fillers when incorporated into polymer matrices. It is important to note that the properties of the final composite are highly dependent on the filler's dispersion quality, concentration, and the specific polymer matrix used.
| Conductive Filler | Polymer Matrix | Filler Loading (wt%) | Electrical Conductivity (S/m) | Reference |
| This compound SWCNTs (HiPCO®) | General (claimed) | - | Up to 10^6 - 10^7 | [2] |
| SWCNTs | Epoxy | 0.05 - 0.23 | Percolation Threshold | [3] |
| Multi-Walled CNTs (MWCNTs) | Polycarbonate | ~0.7 - 1.4 (vol%) | Percolation Threshold | [4] |
| Carbon Black | Polycarbonate | ~2.3 (vol%) | Percolation Threshold | [4] |
| Carbon Black | Styrene-Butadiene Rubber | >10 | - | [5] |
| Graphene | Epoxy | - | - | [6] |
| Metallic Nanoparticles (Silver) | - | - | High | - |
Table 1: Electrical Conductivity Comparison. SWCNTs, including those from this compound, generally exhibit a much lower percolation threshold, meaning a conductive network is formed at a much lower concentration compared to carbon black.[5][7]
| Conductive Filler | Polymer Matrix | Filler Loading (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Reference |
| This compound SWCNTs (HiPCO®) | General (claimed) | - | 50 - 100 GPa (intrinsic) | ~1 TPa (intrinsic) | [2] |
| SWCNTs | PVA/CS/GA | - | 43 to 62 | - | [6] |
| Graphene | Polymer Composite | - | ~8.7% higher than CNTs | ~18% higher than CNTs | [8][9] |
| Carbon Black | Natural Rubber | - | Increases with loading | Increases with loading | [10] |
| MWCNTs | Epoxy | 0.2 | - | Increased by 52% vs Graphene | [10] |
Table 2: Mechanical Reinforcement Comparison. Both SWCNTs and graphene significantly enhance the mechanical properties of polymers.[11] Graphene has been shown to provide slightly better reinforcement in some studies due to its 2D structure.[8][9] this compound highlights the high intrinsic tensile strength of their small diameter SWCNTs.[1]
| Conductive Filler | Polymer Matrix | Filler Loading (wt%) | Thermal Conductivity (W/m·K) | Reference |
| This compound SWCNTs (HiPCO®) | General (claimed) | - | > Diamond | [2] |
| SWCNTs | Epoxy | 1 | Lower than pristine epoxy | [3] |
| MWCNTs | Epoxy | 1 | ~70% improvement | [6] |
| Graphene | Epoxy | - | - | [6] |
| Metallic Nanoparticles (Copper) | - | - | ~400 (intrinsic) | - |
| Carbon Black | Polycarbonate | 8 | Increased vs. pure PC | [4] |
Table 3: Thermal Conductivity Comparison. While individual SWCNTs have exceptionally high thermal conductivity, achieving this in a composite can be challenging due to interfacial thermal resistance.[12] MWCNTs have shown significant improvements in the thermal conductivity of epoxy composites.[6]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. Below are summaries of key experimental protocols for evaluating the performance of conductive fillers in polymer composites.
Electrical Conductivity Measurement
The electrical conductivity of a polymer nanocomposite is typically determined by measuring its volume resistivity. A common method involves a four-point probe setup to minimize contact resistance.
Protocol:
-
Sample Preparation: Prepare composite samples of a defined geometry (e.g., rectangular bars or thin films).
-
Instrumentation: Use a four-point probe resistivity measurement system.
-
Measurement: Apply a known current through the two outer probes and measure the voltage across the two inner probes.
-
Calculation: The volume resistivity (ρ) is calculated using the formula ρ = (V/I) * k * t, where V is the measured voltage, I is the applied current, t is the sample thickness, and k is a geometric correction factor.
-
Conductivity: The electrical conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
Mechanical Properties (Tensile Strength) - ASTM D638
The tensile properties of plastics and polymer composites are determined using the ASTM D638 standard test method.[1][2][13][14]
Protocol:
-
Specimen Preparation: Mold or machine the composite material into a "dumbbell" or "dog-bone" shape as specified in ASTM D638.[14]
-
Conditioning: Condition the specimens at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 40 hours before testing.
-
Testing Machine: Use a universal testing machine (UTM) equipped with grips to securely hold the specimen.[13]
-
Procedure: Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement until it fractures.
-
Data Acquisition: Continuously record the applied load and the elongation of the specimen.
-
Calculations: From the load-elongation curve, calculate the tensile strength, Young's modulus, and elongation at break.
Thermal Conductivity Measurement - ASTM E1530
The guarded heat flow meter technique, as outlined in ASTM E1530, is a common method for measuring the thermal conductivity of solid materials.[15][16][17][18][19]
Protocol:
-
Sample Preparation: Prepare a flat, smooth-surfaced specimen of the composite material with a known thickness.
-
Apparatus: Use a guarded heat flow meter apparatus, which establishes a steady-state, one-dimensional heat flux through the specimen.
-
Procedure: The specimen is placed between a heated upper plate and a cooled lower plate. A heat flux transducer measures the rate of heat flow through the specimen.
-
Temperature Measurement: Thermocouples are used to measure the temperature difference across the specimen.
-
Calculation: The thermal conductivity (k) is calculated using the formula k = (Q * L) / (A * ΔT), where Q is the heat flow rate, L is the specimen thickness, A is the cross-sectional area, and ΔT is the temperature difference across the specimen.
Dispersion Quality Assessment
The quality of dispersion of the conductive filler within the polymer matrix is critical to the final properties of the composite. Transmission Electron Microscopy (TEM) is a powerful technique for visualizing and quantifying dispersion.[20][21][22][23][24]
Protocol:
-
Sample Preparation: Prepare ultrathin sections (50-100 nm) of the polymer nanocomposite using an ultramicrotome.
-
Imaging: Acquire high-resolution images of the sections using a TEM.
-
Qualitative Analysis: Visually inspect the TEM images for the presence of agglomerates and the overall distribution of the filler particles.
-
Quantitative Analysis: Use image analysis software to quantify dispersion by measuring parameters such as inter-particle distance, aggregate size distribution, and the area fraction of agglomerates.
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a biosensor application and a simplified signaling pathway relevant to the use of conductive fillers in biomedical applications.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. Electrical and thermal conductivity and tensile and flexural properties: Comparison of carbon black/polycarbonate and carbon nanotube/polycarbonate resins | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal conductivity of carbon nanotubes and graphene in epoxy nanofluids and nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. advanceseng.com [advanceseng.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. ASTM E1530-06, Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by Guarded Heat Flow Meter Technique. - References - Scientific Research Publishing [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 20. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 21. 2013.isiproceedings.org [2013.isiproceedings.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. composites.utk.edu [composites.utk.edu]
A Comparative Guide to Nanoporous (NOPO) Sensors for Nitric Oxide Detection
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of nitric oxide (NO) is a critical pursuit. Nitric oxide is a key signaling molecule in various physiological and pathological processes, making its precise measurement essential for advancing research and therapeutic strategies. This guide provides a comprehensive benchmark of nanoporous (NOPO)-based sensors, comparing their performance against other established and emerging nitric oxide detection technologies. We delve into the experimental data, detailed methodologies, and the underlying mechanisms of these sensors to offer a clear perspective on their capabilities and applications.
Performance Benchmarks: Nanoporous Sensors vs. Alternatives
The performance of nanoporous sensors for nitric oxide detection is marked by their high sensitivity, selectivity, and rapid response times, largely attributable to their high surface-area-to-volume ratio. This section presents a comparative analysis of nanoporous sensors with other common NO detection methods.
Table 1: Quantitative Performance Comparison of NO Sensors
| Sensor Type | Limit of Detection (LOD) | Sensitivity | Response Time | Recovery Time | Key Advantages | Key Disadvantages |
| Nanoporous P3HT OFET Sensor | ~0.5 ppm[1] | ~4.7% ppm⁻¹[1] | ~6.6 min[1] | ~8.0 min[1] | High sensitivity, room temperature operation, low power consumption. | Potential for baseline drift, susceptibility to humidity. |
| Pristine P3HT OFET Sensor | >0.5 ppm | ~3.1% ppm⁻¹[1] | ~7.9 min[1] | ~8.3 min[1] | Simpler fabrication than nanoporous version. | Lower sensitivity and slower response/recovery than nanoporous version. |
| Metal Oxide (MOX) Sensors (e.g., ZnO, SnO₂) | ppb to ppm range[2] | High | Seconds to minutes | Seconds to minutes | High sensitivity, robustness, low cost. | High operating temperatures, potential for cross-sensitivity. |
| Electrochemical Sensors | 0.08 µM - 0.22 µM[3] | 13.1 - 16.3 µA/µM[3] | Seconds to minutes | Minutes | High sensitivity and selectivity, real-time monitoring.[4] | Membrane fouling, limited lifetime of electrodes. |
| Fluorescence-based Probes (e.g., DAF-FM) | Nanomolar range | High | Seconds to minutes | N/A (often irreversible) | High sensitivity, suitable for cellular imaging.[5][6] | Photobleaching, potential for artifacts, limited aqueous solubility.[5] |
| Colorimetric Assays (e.g., Griess Assay) | Micromolar range[4][7] | Low | Minutes to hours | N/A | Simple, inexpensive, high-throughput. | Low sensitivity in complex media, indirect measurement.[4][7] |
| Chemiluminescence Detection | ~0.3 ppb[8] | Very High | ~2 seconds[8] | N/A | Extremely high sensitivity and specificity, considered a gold standard. | Bulky and expensive instrumentation, requires gas-phase samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of key experimental protocols for the fabrication and characterization of nanoporous nitric oxide sensors.
Fabrication of a Nanoporous Poly(3-hexylthiophene) (P3HT) Organic Field-Effect Transistor (OFET) Sensor
This protocol describes the creation of a nanoporous P3HT film for a chemiresistive NO sensor, a method that enhances gas diffusion and interaction.[1]
Materials:
-
Poly(3-hexylthiophene) (P3HT)
-
Polystyrene (PS)
-
Chloroform
-
Cyclohexane
-
Highly doped Si/SiO₂ wafer substrate
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Preparation: The Si/SiO₂ wafer is cleaned using a standard piranha solution and sonication in deionized water, acetone, and isopropyl alcohol.
-
Electrode Deposition: Gold source and drain electrodes are deposited onto the SiO₂ surface using thermal evaporation through a shadow mask.
-
Polymer Blend Solution: A blend of P3HT and PS is prepared by dissolving both polymers in chloroform.
-
Film Deposition: The P3HT/PS blend solution is deposited onto the substrate using a shear-coating-assisted phase separation method. This technique controls the film thickness and induces phase separation of the two polymers.
-
Selective Etching: The PS is selectively removed from the polymer blend film by immersing the substrate in cyclohexane, a solvent for PS but not for P3HT. This process leaves behind a nanoporous P3HT film.
-
Annealing: The substrate with the nanoporous P3HT film is annealed to improve the film's morphology and electrical properties.
Gas Sensing Performance Characterization
This protocol outlines the procedure for evaluating the performance of the fabricated nanoporous NO sensor.
Apparatus:
-
Gas sensing measurement chamber
-
Mass flow controllers
-
Multimeter or semiconductor parameter analyzer
-
Data acquisition system
Procedure:
-
Sensor Placement: The fabricated sensor is placed inside a sealed gas sensing chamber.
-
Baseline Stabilization: A carrier gas (e.g., dry air or nitrogen) is flowed through the chamber until the sensor's baseline resistance or current stabilizes.
-
Gas Exposure: A known concentration of nitric oxide gas, balanced with the carrier gas, is introduced into the chamber using mass flow controllers.
-
Response Measurement: The change in the sensor's electrical properties (e.g., resistance or current) is recorded over time until a steady state is reached. The response is calculated as the relative change from the baseline.
-
Recovery Measurement: The nitric oxide gas flow is stopped, and the carrier gas is reintroduced to purge the chamber. The time taken for the sensor to return to its original baseline is recorded as the recovery time.
-
Parameter Evaluation: Steps 3-5 are repeated for various concentrations of nitric oxide to determine the sensor's sensitivity, limit of detection, and linearity. Selectivity is tested by introducing other potentially interfering gases.
Visualizing Sensor Mechanisms and Workflows
Graphical representations of the sensing mechanisms and experimental workflows provide an intuitive understanding of the underlying principles and processes.
Sensing Mechanism of a Nanoporous Chemiresistive Sensor
The following diagram illustrates the process by which a nanoporous sensor detects nitric oxide molecules. The porous structure allows for enhanced gas diffusion and provides a larger surface area for interaction, leading to a more pronounced change in the material's conductivity.
References
- 1. High-Performance Nitric Oxide Gas Sensors Based on an Ultrathin Nanoporous Poly(3-hexylthiophene) Film | MDPI [mdpi.com]
- 2. Metal Oxide Nanostructures and Their Gas Sensing Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HiPCO® and Other SWCNT Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Single-walled carbon nanotubes (SWCNTs) have garnered significant attention across various scientific disciplines due to their exceptional mechanical, electrical, and thermal properties. Their application in fields ranging from materials science to medicine, particularly in drug delivery and bio-imaging, is contingent on the quality and specific characteristics of the nanotubes produced. The synthesis method employed plays a pivotal role in determining these properties. This guide provides an objective comparison of the High-Pressure Carbon Monoxide (HiPCO®) synthesis method with other prominent techniques, namely arc discharge, laser ablation, and floating catalyst chemical vapor deposition (CVD). The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable synthesis route for their specific applications.
Quantitative Performance Comparison
The choice of a synthesis method is often a trade-off between various parameters such as purity, diameter control, and production yield. The following table summarizes the key performance indicators for HiPCO®, arc discharge, laser ablation, and floating catalyst CVD.
| Parameter | HiPCO® | Arc Discharge | Laser Ablation | Floating Catalyst CVD |
| SWCNT Diameter | 0.8 - 1.2 nm (mean ~1.0 nm)[1] | 1.2 - 1.7 nm[2] | 1.0 - 1.6 nm (peaked at ~1.4 nm)[3] | 1.3 - 1.5 nm[4][5] |
| Purity (as-produced) | Up to 97% (carbonaceous)[6] | 30 - 70% | ~70%[3] | Varies (often requires significant purification) |
| Residual Catalyst | < 15% (Fe) in raw form; < 5-10% in purified forms[1] | High (requires extensive purification) | Lower than arc discharge | Varies with process |
| Yield/Production Rate | ~0.45 g/h[6] | Up to 12 g/h (for a specific setup)[7] | ~60 mg/h[3] | Scalable, can be high in continuous processes |
| SWCNT Length | 100 - 1000 nm[1] | Micrometers | Micrometers | Up to 13 µm[4][5] |
| Chirality Control | Limited, produces a mixture of chiralities[8] | Poor, broad distribution | Some control by process parameters | Some control possible |
| Byproducts | Amorphous carbon, iron nanoparticles[9] | Amorphous carbon, fullerenes, graphitic nanoparticles, catalyst particles[3] | Amorphous carbon, fullerenes, catalyst nanoparticles[3] | Amorphous carbon, other carbon nanostructures, catalyst particles |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the generalized experimental protocols for the four synthesis methods.
HiPCO® Synthesis
The HiPCO® process involves the high-pressure, high-temperature decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of a flowing stream of carbon monoxide (CO).
Experimental Procedure:
-
Catalyst and Carbon Source Preparation: A continuous flow of high-pressure carbon monoxide (30-50 atm) is established. Iron pentacarbonyl, the catalyst precursor, is introduced into this stream.[10]
-
Reaction: The mixture is rapidly heated to a high temperature (900-1100 °C) in a reactor.[10]
-
Nanotube Growth: The heat causes the thermal decomposition of Fe(CO)₅, forming iron nanoparticles that act as catalytic sites for the disproportionation of CO into carbon and carbon dioxide, leading to the growth of SWCNTs.
-
Collection: The newly formed SWCNTs are carried by the gas stream to a collection chamber where they are harvested.
Arc Discharge Synthesis
This method utilizes a high-temperature plasma arc to vaporize a carbon source, which then condenses to form SWCNTs.
Experimental Procedure:
-
Electrode Preparation: A graphite (B72142) anode is drilled to create a cavity which is then filled with a mixture of graphite powder and a metal catalyst (e.g., Ni, Y, Fe).[11][12] A pure graphite rod serves as the cathode.[12]
-
Chamber Setup: The electrodes are placed in a vacuum chamber which is then evacuated and backfilled with an inert gas (e.g., Helium or Argon) to a specific pressure.
-
Arc Generation: A high DC current (50-100 A) is applied across the electrodes, creating a high-temperature plasma arc (over 4000 °C) that vaporizes the anode material.[6]
-
SWCNT Formation and Collection: The vaporized carbon and catalyst atoms condense on the cooler parts of the chamber and the cathode, forming a soot that contains SWCNTs.
Laser Ablation Synthesis
In this technique, a high-power laser is used to ablate a graphite target containing a metal catalyst.
Experimental Procedure:
-
Target Preparation: A graphite target is prepared by mixing graphite powder with a metal catalyst (e.g., Co, Ni).[13]
-
Reaction Setup: The target is placed in a quartz tube furnace heated to a high temperature (~1200 °C).[13] An inert gas (e.g., Argon) is flowed through the tube.[3]
-
Ablation: A high-power pulsed laser (e.g., Nd:YAG) is focused onto the target, causing ablation and creating a plume of hot carbon and catalyst vapor.[3][14]
-
Nanotube Growth and Collection: The vaporized species are carried by the inert gas flow to a cooler region of the furnace where they condense and self-assemble into SWCNTs on a water-cooled collector.[13]
Floating Catalyst Chemical Vapor Deposition (CVD)
Floating catalyst CVD is a continuous process where both the catalyst precursor and the carbon source are introduced into a high-temperature furnace in the gas phase.
Experimental Procedure:
-
Precursor Delivery: A solution containing a catalyst precursor (e.g., ferrocene) and a carbon source (e.g., ethylene (B1197577), alcohol) is continuously injected into a pre-heated reactor.[15]
-
Catalyst Formation and Nanotube Growth: Inside the hot zone of the furnace (typically 800-1200 °C), the precursors decompose. The catalyst precursor forms metallic nanoparticles in-situ, which then serve as seeds for the catalytic decomposition of the carbon source and the subsequent growth of SWCNTs.[16]
-
Collection: The newly formed SWCNTs are carried by a carrier gas (e.g., Ar/H₂) to a collection system at the end of the reactor.
Visualizing the Synthesis Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.
Caption: HiPCO® Synthesis Workflow.
Caption: Arc Discharge Synthesis Workflow.
Caption: Laser Ablation Synthesis Workflow.
References
- 1. HiPCO Single Wall Carbon Nanotubes | Raymor – Nanotubes for Electronics [raymor.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Floating catalyst CVD synthesis of single walled carbon nanotubes from ethylene for high performance transparent electrodes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. physik.fu-berlin.de [physik.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis Methods of Carbon Nanotubes and Related Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Laser Ablation Method - Nanocarbon Electronics [ebrary.net]
- 14. fluid.ippt.gov.pl [fluid.ippt.gov.pl]
- 15. Continuous Synthesis of Double-Walled Carbon Nanotubes with Water-Assisted Floating Catalyst Chemical Vapor Deposition [mdpi.com]
- 16. azonano.com [azonano.com]
Assessing the In-Vivo Biocompatibility of NOPO SWCNTs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Single-walled carbon nanotubes (SWCNTs) hold immense promise for in-vivo applications, including drug delivery, bioimaging, and diagnostics. Among the various types of SWCNTs, those produced by the High-Pressure Carbon Monoxide (HiPco) process, such as NOPO SWCNTs, are of particular interest due to their high purity and specific characteristics. This guide provides an objective comparison of the in-vivo biocompatibility of HiPco SWCNTs with other common SWCNT alternatives, supported by experimental data.
The biocompatibility of SWCNTs in a biological system is not an intrinsic property but is significantly influenced by factors such as purity, length, surface functionalization, and aggregation state.[1][2] It is crucial to consider these parameters when evaluating and comparing different SWCNT products.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from various in-vivo studies, offering a comparative overview of the biocompatibility of different SWCNT types.
Disclaimer: The data presented below are compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, including animal models, dosage, and analytical methods.
Table 1: Comparative Biodistribution of Intravenously Administered SWCNTs in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| SWCNT Type | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Blood (%ID/g) | Time Point | Reference |
| Pristine HiPco SWCNTs (dispersed) | ~8.5 (wt%) iron content | - | - | - | - | - | [3] |
| ssDNA-SWCNT (single chirality) | >90% signal attenuation by 14 days | Low-level persistence | Low-level persistence | Low-level persistence | - | 24 hours / 14 days | [2] |
| PEG-PL/SWCNTs (2kDa PEG) | ~70 | - | - | - | - | - | [1] |
| PEG-PL/SWCNTs (5kDa PEG) | ~40 | - | - | - | ~5 hours half-life | - | [1] |
| Covalently PEGylated SWCNTs (1.5kDa PEG) | 19.1 | - | - | - | 15.3 hours half-life | - | [1] |
| Amino-functionalized SWCNTs | - | - | 1.3 | 20 | - | 3 hours | [1] |
Table 2: Comparative In-Vivo Inflammatory Response to SWCNTs
| SWCNT Type | Inflammatory Marker | Animal Model | Dosage | Observation | Reference |
| Pristine HiPco SWCNTs | IL-6, MCP-1 | Mice | 100 µg/mL (intratracheal) | Increased secretion in lungs | [4] |
| Pristine SWCNTs | TNF-α, IL-1β | Mice | - | Early elevation, leading to granuloma formation | [5] |
| MWCNTs | IL-6 | Mice | 1.0 mg/mouse (intraperitoneal) | Markedly increased at 3 months | [4] |
| Semi-conductive SWCNTs | IL-10 | Mice | - (intratracheal) | Predominant Th2-type cytokine secretion | [6] |
Table 3: Comparative Hemolysis Data
| Nanomaterial | Concentration | Hemolysis (%) | Observation | Reference |
| Carboxylated SWCNTs | - | Induces apoptosis marker on RBCs | More hemolytic than pristine SWCNTs | [7] |
| Aminated MWCNTs (short) | - | More damaging than carboxylated | More severe effects on RBC morphology | [7] |
| Graphene Oxide | up to 75 µg/mL | Negligible | - | [8] |
| Carbon Dots | 1 - 10 mg/mL | Increasing degree of hemolysis | Dose-dependent hemolysis | [8] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below.
In-Vivo Biodistribution Study
Objective: To determine the organ and tissue distribution of SWCNTs after systemic administration.
Protocol:
-
Radiolabeling of SWCNTs: Covalently or non-covalently label the SWCNTs with a gamma-emitting radionuclide (e.g., 99mTc, 111In, or 125I).
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), typically 6-8 weeks old.
-
Administration: Administer the radiolabeled SWCNT suspension intravenously (i.v.) via the tail vein at a specified dose.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 24h, 7 days, 30 days).
-
Organ Harvesting and Measurement: Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain) and blood samples. Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
In-Vivo Inflammatory Response Assessment
Objective: To evaluate the inflammatory potential of SWCNTs following in-vivo administration.
Protocol:
-
Animal Model and Administration: As described in the biodistribution study.
-
Sample Collection: At predetermined time points, collect blood samples via cardiac puncture for serum analysis and perform bronchoalveolar lavage (BAL) if respiratory exposure is being studied.
-
Cytokine Analysis: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the serum or BAL fluid.
-
Histological Analysis: Perfuse and fix the organs (especially liver, spleen, and lungs) in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of inflammation, such as immune cell infiltration and tissue damage.
Hemolysis Assay
Objective: To assess the potential of SWCNTs to damage red blood cells (hemocompatibility).
Protocol:
-
Blood Collection: Obtain fresh whole blood from healthy human donors in tubes containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Add different concentrations of the SWCNT suspension to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.[9]
Mandatory Visualizations
Signaling Pathway for SWCNT-Induced Inflammation
Caption: Simplified signaling pathway of SWCNT-induced inflammation.
Experimental Workflow for In-Vivo Biocompatibility Assessment
Caption: General workflow for in-vivo biocompatibility assessment.
Conclusion
The in-vivo biocompatibility of this compound SWCNTs, and HiPco SWCNTs in general, is a multifaceted issue that depends heavily on their physicochemical properties and how they are prepared for biological applications. Pristine, non-functionalized SWCNTs tend to aggregate and can elicit a more significant inflammatory response.[3] In contrast, appropriate surface functionalization, for example with polyethylene (B3416737) glycol (PEG), can significantly improve their biocompatibility by increasing their dispersibility, prolonging their circulation time, and reducing their uptake by the reticuloendothelial system.[1]
While this guide provides a comparative overview based on available literature, it is essential for researchers to conduct material- and application-specific biocompatibility studies. The provided experimental protocols can serve as a foundation for designing such investigations. The choice of SWCNT and its functionalization strategy should be carefully considered to ensure safety and efficacy for any in-vivo application. Further research focusing on direct, standardized comparisons of commercially available SWCNTs like this compound SWCNTs is warranted to provide the scientific community with more definitive comparative data.
References
- 1. Biodistribution of co-exposure to multi-walled carbon nanotubes and nanodiamonds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term in vivo biocompatibility of single-walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. In Vivo Compatibility of Graphene Oxide with Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanomedicinelab.com [nanomedicinelab.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using NOPO® Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NOPO® single-walled carbon nanotubes (SWCNTs) with other alternatives, supported by experimental data. It is designed to address the critical issue of experimental reproducibility in research and development, particularly in the fields of drug delivery and cancer therapy.
Ensuring Reproducibility: The this compound® HiPCO® Advantage
Reproducibility in nanotechnology is paramount, and the consistency of the nanomaterials used is a key factor. This compound Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPCO®) process to synthesize SWCNTs. This method is engineered to ensure uniformity and scalability, leading to a consistent product from batch to batch.[1]
A detailed comparative study has shown that this compound® HiPCO® SWCNTs are a high-quality replacement for the previous research standard from Rice University. The study highlights that this compound® SWCNTs have smaller diameters, fewer structural defects, and improved dispersibility, all of which are critical parameters for achieving reproducible experimental outcomes.[2]
Comparative Analysis of Physical Properties
To ensure the consistency and quality of their single-walled carbon nanotubes (SWCNTs), this compound Nanotechnologies provides detailed characterization data. The following table compares the physical properties of this compound® HiPCO® SWCNTs with the former standard from Rice University, demonstrating the high quality and consistency of this compound's product. This data is crucial for researchers as variations in these parameters can significantly impact experimental results.
| Property | This compound® HiPCO® SWCNTs | Rice University HiPCO® SWCNTs | Significance for Reproducibility |
| Average Diameter (nm) | 0.86 ± 0.1 | 0.97 ± 0.1 | Smaller and more uniform diameters lead to more predictable and consistent interactions in biological systems. |
| Bulk Density (g/cm³) | 0.11 | 0.09 | A more consistent bulk density simplifies handling and dispersion protocols. |
| Defect Ratio (IG/ID at 633 nm) | Higher | Lower | A higher IG/ID ratio indicates fewer defects, leading to more uniform electronic and optical properties.[2] |
| Catalyst Impurities | Lower | Higher | Reduced metallic impurities are critical for minimizing toxicity in biomedical applications. |
Application in Cancer Therapy and Drug Delivery
The unique properties of SWCNTs, such as their high surface area and ability to penetrate cell membranes, make them promising candidates for drug delivery and cancer therapy. While specific comparative studies on the therapeutic efficacy of drug-loaded this compound® SWCNTs are emerging, the consistent properties of these nanotubes suggest a strong potential for reproducible results in such applications.
Drug Loading and Release: A Case Study with Doxorubicin (B1662922)
Doxorubicin (DOX), a common chemotherapy drug, can be loaded onto SWCNTs through non-covalent π-π stacking interactions. This method allows for a high drug loading capacity. The release of the drug can be triggered by the acidic environment of tumor cells.
While specific data for this compound® SWCNTs is not yet widely published, studies on SWCNTs with similar properties have demonstrated significant drug loading capabilities. For instance, functionalized SWCNTs have been shown to achieve a drug loading efficiency of over 90% for doxorubicin.[3] The pH-responsive release of doxorubicin from SWCNTs is a key feature, with a significantly higher release rate at a lower pH (characteristic of the tumor microenvironment) compared to physiological pH.[3]
Photothermal Therapy
SWCNTs exhibit strong optical absorbance in the near-infrared (NIR) region, allowing them to be used as agents for photothermal therapy (PTT). When irradiated with an NIR laser, they generate heat, which can be used to destroy cancer cells.
In comparative studies, SWCNTs have demonstrated superior performance over other nanomaterials, such as gold nanorods (AuNRs). For effective tumor elimination, SWCNTs required a lower injected dose and a lower laser power compared to AuNRs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication of experiments. Below are generalized protocols for the characterization and functionalization of SWCNTs for drug delivery applications, which can be adapted for use with this compound® HiPCO® SWCNTs.
Protocol 1: Characterization of SWCNT Physical Properties
Objective: To determine the diameter, length, and purity of SWCNTs.
Methodology:
-
Atomic Force Microscopy (AFM):
-
Disperse SWCNTs in a suitable solvent (e.g., 1,2-dichlorobenzene) through sonication.
-
Deposit a small volume of the dispersion onto a clean silicon wafer.
-
Allow the solvent to evaporate completely.
-
Image the deposited nanotubes using an AFM in tapping mode.
-
Analyze the images to measure the diameter and length of individual nanotubes.[2]
-
-
Transmission Electron Microscopy (TEM):
-
Prepare a dilute dispersion of SWCNTs in a solvent like ethanol.
-
Drop-cast the dispersion onto a TEM grid.
-
Allow the solvent to evaporate.
-
Image the nanotubes using a TEM to visualize their structure and measure their dimensions.[2]
-
-
Raman Spectroscopy:
-
Place a small amount of the SWCNT sample on a glass slide.
-
Acquire the Raman spectrum using a laser with a specific excitation wavelength (e.g., 514 nm, 633 nm, or 785 nm).
-
Analyze the spectrum to determine the G-band to D-band intensity ratio (IG/ID), which indicates the degree of defects.[2]
-
Protocol 2: Functionalization of SWCNTs with PEG for Drug Delivery
Objective: To functionalize SWCNTs with polyethylene (B3416737) glycol (PEG) to improve their biocompatibility and circulation time for in vivo applications.
Methodology:
-
Dispersion of SWCNTs:
-
Disperse pristine SWCNTs in an aqueous solution of a phospholipid-PEG (PL-PEG) conjugate.
-
Sonicate the mixture using a probe sonicator in an ice bath to prevent overheating.
-
Centrifuge the dispersion to remove any large bundles or impurities.[4]
-
-
Characterization of PEGylated SWCNTs:
-
Confirm the successful PEGylation using techniques like UV-Vis-NIR spectroscopy and dynamic light scattering (DLS).
-
-
Drug Loading:
-
Add the drug (e.g., doxorubicin) to the aqueous dispersion of PEGylated SWCNTs.
-
Allow the mixture to stir for a specified period to facilitate non-covalent attachment of the drug to the nanotube surface.
-
Remove the unloaded drug through filtration or dialysis.[4]
-
Visualizing the Workflow: From Nanotube to Therapy
The following diagrams illustrate the key processes involved in preparing and utilizing SWCNTs for cancer therapy.
Caption: Experimental workflow for cancer therapy using SWCNTs.
References
- 1. Drug delivery with carbon nanotubes for in vivo cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance In Vivo Near-IR (>1 μm) Imaging and Photothermal Cancer Therapy with Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon Nanotubes as Carriers in Drug Delivery for Non-Small Cell Lung Cancer, Mechanistic Analysis of Their Carcinogenic Potential, Safety Profiling and Identification of Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
A Comparative Guide to the Performance of NOPO SWCNT-Enhanced Composites
This guide provides a comprehensive cross-validation of the results achievable with single-walled carbon nanotube (SWCNT)-enhanced composites, with a focus on the high-quality SWCNTs produced by NoPo Nanotechnologies using their proprietary HiPco® process. For researchers, scientists, and professionals in drug development, this document offers an objective comparison of the performance of these advanced materials against other alternatives, supported by experimental data and detailed methodologies.
This compound Nanotechnologies specializes in the production of high-purity, small-diameter HiPco® SWCNTs, which are known for their exceptional mechanical, electrical, and thermal properties.[1] When incorporated into polymer matrices, these nanotubes have the potential to create composites with significantly enhanced performance characteristics, making them suitable for a wide range of high-performance applications, including aerospace, automotive, electronics, and biomedical devices.[2]
Performance Comparison of SWCNT-Enhanced Composites
The addition of even a small fraction of SWCNTs can lead to remarkable improvements in the properties of a polymer composite. Below is a comparative summary of the performance of SWCNT-enhanced composites against composites reinforced with other common fillers, such as multi-walled carbon nanotubes (MWCNTs), graphene, and carbon black. The data presented is a synthesis of findings from various studies on polymer nanocomposites.
Table 1: Mechanical Properties Enhancement
| Filler Material | Typical Loading (wt%) | Tensile Strength Improvement | Young's Modulus Improvement | Key Considerations |
| SWCNTs (HiPco®) | 0.1 - 1.0 | Up to 82%[2] | Up to 78%[2] | Excellent performance at very low loading due to high aspect ratio and pristine structure. Dispersion is critical. |
| MWCNTs | 1.0 - 5.0 | 15 - 40% | 20 - 50% | Generally lower cost than SWCNTs and easier to disperse. Higher loading is often required for significant improvement.[3][4] |
| Graphene | 1.0 - 5.0 | 20 - 50% | 30 - 60% | 2D geometry can be very effective for reinforcement. Can be prone to agglomeration.[5] |
| Carbon Black | 5.0 - 20.0 | 5 - 20% | 10 - 30% | A traditional and cost-effective filler, but requires high loading for moderate reinforcement, which can negatively impact processing and other properties.[6][7] |
Table 2: Electrical Conductivity Enhancement
| Filler Material | Percolation Threshold (wt%) | Typical Conductivity (S/m) | Key Applications |
| SWCNTs (HiPco®) | < 0.1 | 10⁻² - 10⁴ | Transparent conductive films, EMI shielding, sensors, conductive coatings.[8] |
| MWCNTs | 0.5 - 2.0 | 10⁻⁴ - 10² | Conductive plastics, battery electrodes, EMI shielding.[3] |
| Graphene | 0.5 - 2.0 | 10⁻⁵ - 10³ | Antistatic coatings, conductive inks, transparent electrodes.[5] |
| Carbon Black | > 5.0 | 10⁻⁶ - 10¹ | Antistatic materials, conductive cables, tires.[6][7] |
Note: SWCNT-polymer composites with more than 20dB shielding efficiency can be readily achieved, and the EMI shielding effectiveness is correlated with the DC conductivity.[9]
Table 3: Thermal Conductivity Enhancement
| Filler Material | Typical Loading (wt%) | Thermal Conductivity (W/mK) | Key Applications |
| SWCNTs (HiPco®) | 1.0 - 5.0 | 1 - 5 | Thermal interface materials, heat sinks, de-icing systems.[5][10] |
| MWCNTs | 5.0 - 15.0 | 0.5 - 3 | Thermal management in electronics, heat exchangers. |
| Graphene | 5.0 - 15.0 | 1 - 10 | Thermal spreaders, heat dissipation in LEDs. |
| Carbon Black | > 10.0 | 0.3 - 1.5 | Conductive heating elements, thermally conductive plastics. |
Experimental Protocols
To ensure the reproducibility and cross-validation of results, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key experiments cited in the comparison of composite materials.
Mechanical Property Testing
1. Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the composite material.
-
Methodology:
-
Prepare dog-bone-shaped specimens of the composite material according to the dimensions specified in the standard.
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate tensile strength from the maximum load, Young's modulus from the initial linear portion of the curve, and elongation at break from the change in gauge length.
-
2. Flexural Testing (ASTM D790)
-
Objective: To measure the flexural strength and flexural modulus of the composite material.
-
Methodology:
-
Prepare rectangular bar specimens of the composite material.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Record the load and deflection data.
-
Calculate the flexural strength and modulus using the appropriate formulas based on the beam theory.
-
Electrical Property Testing
1. Four-Point Probe Method for Electrical Conductivity (ASTM F43)
-
Objective: To measure the bulk electrical conductivity of the composite material.
-
Methodology:
-
Prepare a thin, flat sample of the composite with a uniform thickness.
-
Place four equally spaced, co-linear probes on the surface of the sample.
-
Pass a known DC current through the two outer probes.
-
Measure the voltage drop across the two inner probes using a high-impedance voltmeter.
-
Calculate the sheet resistance and then the bulk conductivity using the measured current, voltage, and sample dimensions.
-
2. Electromagnetic Interference (EMI) Shielding Effectiveness Testing (ASTM D4935)
-
Objective: To determine the ability of the composite material to attenuate electromagnetic waves.
-
Methodology:
-
Prepare a circular or rectangular sample of the composite material that fits into a specific test fixture (e.g., a coaxial transmission line holder).
-
Place the sample in the test fixture, which is connected to a vector network analyzer (VNA).
-
Measure the scattering parameters (S11, S21, S12, S22) of the material over a specified frequency range.
-
Calculate the shielding effectiveness (SE) in decibels (dB) from the S-parameters, which represents the sum of reflection loss, absorption loss, and multiple internal reflections.
-
Thermal Property Testing
1. Laser Flash Method for Thermal Diffusivity and Conductivity (ASTM E1461)
-
Objective: To measure the thermal diffusivity and calculate the thermal conductivity of the composite material.
-
Methodology:
-
Prepare a small, thin, disc-shaped sample of the composite.
-
Coat the sample with a thin layer of graphite (B72142) to enhance energy absorption and emission.
-
Place the sample in a furnace to control its temperature.
-
Irradiate one face of the sample with a short pulse of laser energy.
-
Measure the temperature rise on the opposite face of the sample as a function of time using an infrared detector.
-
Determine the thermal diffusivity from the temperature rise versus time data.
-
Calculate the thermal conductivity using the measured thermal diffusivity, specific heat capacity (measured by Differential Scanning Calorimetry - DSC), and density of the material.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Mechanical Property Testing.
Caption: Workflow for Electrical Property Testing.
Caption: Workflow for Thermal Property Testing.
References
- 1. noponano.com [noponano.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Multifunctional Elastic Nanocomposites with Extremely Low Concentrations of Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon nanotube fibers with high specific electrical conductivity: Synergistic effect of heteroatom doping and densification | Semantic Scholar [semanticscholar.org]
- 7. Manufacturing Technology: The Effect of Single-Wall Carbon Nanotubes Content on the Properties of Polyurethane Nanocomposite [journalmt.com]
- 8. noponano.com [noponano.com]
- 9. researchgate.net [researchgate.net]
- 10. dpi-proceedings.com [dpi-proceedings.com]
A Researcher's Guide to the Long-Term Stability of Nanotube-Based Biosensors: A Comparative Overview
For researchers, scientists, and professionals in drug development, the long-term stability of biosensing components is a critical factor for reliable and reproducible results. This guide provides a comparative overview of the factors influencing the long-term stability of nanotube-based devices, with a focus on single-walled carbon nanotubes (SWCNTs) and their alternatives. While specific long-term performance data for individual manufacturers like NOPO Nanotechnologies is often proprietary, this document synthesizes available research to guide users in evaluating and implementing these advanced materials.
Carbon nanotubes (CNTs) are at the forefront of biosensor innovation due to their exceptional electrical and mechanical properties.[1][2] this compound Nanotechnologies is a notable manufacturer of high-purity, small-diameter SWCNTs produced via the proprietary HiPCO® (High-Pressure Carbon Monoxide) process.[3][4] The stability of devices incorporating these materials is paramount for their successful application.
Understanding Stability in Nanotube Devices
The long-term stability of a nanotube-based biosensor refers to its ability to maintain consistent performance characteristics over extended periods of operation and storage. Key parameters include a stable baseline signal, consistent sensitivity to the target analyte, and minimal degradation of the physical and chemical properties of the nanotubes. Instabilities can arise from various factors, including environmental exposure, operational stress, and the inherent properties of the nanotubes themselves.
Key Factors Influencing Long-Term Stability
Several factors critically impact the long-term stability of CNT-based devices:
-
Environmental Factors: Exposure to air, moisture, and temperature fluctuations can affect device performance. Passivation layers, such as Al2O3, have been shown to effectively shield contact electrodes from environmental effects, maintaining device stability for extended periods.[5]
-
Operational Stress: Continuous application of gate and drain voltages can lead to performance degradation over time. Studies on CNT field-effect transistors (CNTFETs) have shown that devices can exhibit slow decay in on-state performance under continuous bias stress.[6]
-
Nanotube Quality and Functionalization: The purity, diameter, and surface chemistry of the CNTs play a significant role in their stability. Functionalization, a process used to attach specific biomolecules to the nanotube surface, can in some cases reduce thermal stability.[7] However, appropriate surface modifications are crucial for creating stable dispersions and enhancing biocompatibility.[8][9]
-
Dispersion and Agglomeration: The tendency of CNTs to bundle together can affect device performance and stability. Achieving a stable dispersion of individual nanotubes is a critical prerequisite for fabricating reliable devices.[8][9]
Comparative Analysis of Nanotube Alternatives
While direct, long-term stability data comparing specific commercial products is scarce in publicly available literature, a general comparison between different types of carbon nanotubes can inform material selection.
| Feature | Single-Walled Carbon Nanotubes (SWCNTs) | Multi-Walled Carbon Nanotubes (MWCNTs) | Functionalized CNTs |
| Structure | A single layer of graphene rolled into a cylinder.[1] | Multiple concentric cylinders of graphene.[1] | CNTs with chemically modified surfaces. |
| Electrical Properties | Can be metallic or semiconducting depending on chirality.[8] | Primarily metallic. | Properties can be tuned by the functional group. |
| Mechanical Strength | Extremely high tensile strength.[10] | High tensile strength, but generally lower than SWCNTs. | Can be altered by the functionalization process. |
| Surface Area | Very high accessible surface area. | High surface area, but the inner tubes are not accessible. | Surface chemistry is modified for specific interactions. |
| Stability Considerations | High chemical and thermal stability in their pure form.[11] Susceptible to environmental effects without passivation.[5] | Generally more stable against coalescence at high temperatures compared to SWCNTs.[7] | Thermal stability can be lower than pristine CNTs.[7] Functionalization can improve colloidal stability.[12] |
| Ease of Production | More complex and expensive to produce with high purity. | Easier and less expensive to mass-produce.[13] | Requires additional processing steps. |
Experimental Protocols for Stability Assessment
Evaluating the long-term stability of nanotube devices requires rigorous experimental protocols. Below are outlines for key experiments.
Accelerated Aging Test
-
Objective: To simulate long-term storage and operational stress in a shorter timeframe.
-
Methodology:
-
Fabricate a statistically significant number of nanotube devices.
-
Measure the initial baseline performance parameters (e.g., resistance, capacitance, current-voltage characteristics).
-
Expose the devices to elevated temperature and humidity (e.g., 85°C and 85% relative humidity) for a predetermined duration (e.g., 100, 500, 1000 hours).
-
At each time point, remove a subset of devices and re-measure their performance parameters at room temperature.
-
Analyze the data for significant drifts in baseline, sensitivity, and other key metrics.
-
Continuous Electrical Bias Stress Test
-
Objective: To assess the stability of the device under continuous operation.
-
Methodology:
-
Mount the device in a controlled environment (e.g., inert atmosphere, specific temperature).
-
Apply a constant gate and drain voltage that is representative of the intended application.
-
Continuously monitor the source-drain current over an extended period (e.g., 24, 48, 100+ hours).
-
Periodically perform full current-voltage sweeps to characterize any changes in device parameters like threshold voltage and on-state current.[6]
-
Plot the change in key performance indicators as a function of time.
-
Repeated analyte sensing cycles
-
Objective: To evaluate the robustness and reproducibility of a biosensor over multiple sensing and regeneration cycles.
-
Methodology:
-
Establish a stable baseline signal for the biosensor in a buffer solution.
-
Introduce a known concentration of the target analyte and record the sensor response until it saturates.
-
Apply a regeneration step to remove the analyte and return the sensor to its baseline.
-
Repeat the sensing and regeneration cycle for a large number of iterations (e.g., 50, 100, or more).
-
Analyze the data for any degradation in sensitivity (the magnitude of the response to the analyte) and baseline drift.
-
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the processes involved in stability testing and device fabrication, the following diagrams are provided.
Caption: Workflow for assessing the long-term stability of nanotube devices.
Caption: Key factors influencing the long-term stability of nanotube devices.
Conclusion
The long-term stability of nanotube-based devices is a multifaceted issue that depends on the intrinsic properties of the nanotubes and the extrinsic factors of the operating environment and device design. While companies like this compound Nanotechnologies provide high-quality SWCNTs that form the basis for robust devices[14], it is imperative for researchers to conduct rigorous stability testing tailored to their specific application. By understanding the key factors that influence stability and implementing comprehensive experimental protocols, the scientific community can unlock the full potential of these promising nanomaterials for reliable and long-lasting biosensing applications.
References
- 1. Carbon Nanotube (CNT)-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon Nanotube and Its Derived Nanomaterials Based High Performance Biosensing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evreporter.com [evreporter.com]
- 4. brandessenceresearch.com [brandessenceresearch.com]
- 5. High-Performance Carbon Nanotube Electronic Devices: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. franklin.pratt.duke.edu [franklin.pratt.duke.edu]
- 7. Thermal stability of functionalized carbon nanotubes studied by in-situ transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. noponano.com [noponano.com]
- 11. mdpi.com [mdpi.com]
- 12. Long-term colloidal stability of 10 carbon nanotube types in the absence/presence of humic acid and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13 Nanotube Manufacturers in 2025 | Metoree [us.metoree.com]
- 14. youtube.com [youtube.com]
A Guide to the Independent Verification of NOPO Single-Walled Carbon Nanotube Specifications
For researchers, scientists, and professionals in drug development, the precise characterization of nanomaterials is paramount. This guide provides a framework for the independent verification of specifications for single-walled carbon nanotubes (SWCNTs) from NOPO Nanotechnologies. It outlines key performance metrics, presents data from this compound's technical documentation, and details standardized experimental protocols for comparative analysis against other commercially available SWCNTs.
Understanding Key Specifications of SWCNTs
The performance of SWCNTs in applications ranging from drug delivery to bio-imaging is dictated by their physical and chemical properties. Key specifications to consider for verification include purity, diameter, length, and the presence of residual catalyst.
Table 1: Reported Specifications of this compound HiPCO SWCNTs
| Specification | This compound HiPCO (As-Produced) | This compound HiPCO (Purified) |
| Individual SWCNT Diameter | ~0.6 – 1.2 nm[1][2] | 0.8 - 1.2 nm[3] |
| Individual SWCNT Length | ~400 – >2000 nm[1] | Not Specified |
| Carbonaceous Purity | ~75-80% SWCNT, ~10-15% amorphous carbon[1] | >95% Carbon[3] |
| Catalyst Residue (Fe) | ~5-10%[1] | < 5%[3] |
| G/D Ratio (Raman) | ~25 to 30[2] | Not Specified |
| Moisture Content | Very low to none[4][5] | < 0.5 wt%[3] |
Note: Data presented in this table is sourced from this compound Nanotechnologies' technical data sheets. Independent verification is recommended.
Experimental Protocols for Verification
To ensure objective and reproducible comparisons, standardized characterization protocols are essential. Below are detailed methodologies for key analytical techniques used to assess SWCNT quality.
Thermogravimetric Analysis (TGA) for Purity and Catalyst Residue
TGA is a fundamental technique for determining the purity of SWCNT samples by measuring weight loss as a function of temperature. It can distinguish between amorphous carbon, SWCNTs, and residual metal catalysts based on their different oxidation temperatures.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh between 2 and 4 mg of the SWCNT sample.[6][8]
-
Apparatus: Use a calibrated thermogravimetric analyzer.
-
Carrier Gas: Perform the analysis in a controlled atmosphere, typically a mixture of an inert gas (e.g., Argon) and an oxidizing gas (e.g., Oxygen).[6][8]
-
Heating Program:
-
Data Analysis:
-
The weight loss at lower temperatures (around 300-400°C) is often attributed to the oxidation of amorphous carbon.[6]
-
The primary weight loss at higher temperatures (typically 400-650°C) corresponds to the oxidation of SWCNTs.[1]
-
The remaining weight at the end of the analysis represents the metal oxide residue from the catalyst.[6]
-
-
Reproducibility: Conduct at least three separate TGA runs for each sample to ensure consistency and report the mean values.[6][8]
Workflow for TGA Analysis
Raman Spectroscopy for Structural Integrity and Diameter
Raman spectroscopy is a non-destructive technique that provides information about the structural quality and diameter distribution of SWCNTs.[9][10] Key features in the Raman spectrum include:
-
G-band (~1590 cm⁻¹): Corresponds to the tangential vibration of carbon atoms and is characteristic of graphitic materials.[9]
-
D-band (~1350 cm⁻¹): Indicates the presence of defects in the nanotube structure. The ratio of the G-band intensity to the D-band intensity (G/D ratio) is a common measure of SWCNT quality.[9]
-
Radial Breathing Mode (RBM) (100-300 cm⁻¹): This low-frequency mode is unique to SWCNTs and its frequency is inversely proportional to the nanotube diameter.[9][11]
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as dry powders or dispersed in a suitable solvent.[12]
-
Instrumentation: A Raman spectrometer equipped with multiple excitation laser wavelengths (e.g., 532 nm, 633 nm, 785 nm) is recommended to resonantly probe different SWCNT chiralities and diameters.[9]
-
Data Acquisition:
-
Acquire spectra at multiple locations on the sample to ensure representative data.
-
Record the G-band, D-band, and RBM regions.
-
-
Data Analysis:
-
Calculate the G/D ratio to assess structural integrity. A higher ratio generally indicates fewer defects.
-
Use the RBM peak positions to estimate the distribution of SWCNT diameters.
-
Logical Flow for Raman Analysis
UV-Vis-NIR Spectroscopy for Electronic Properties
UV-Vis-NIR absorption spectroscopy is used to characterize the electronic structure of SWCNTs and can be used to estimate the concentration of dispersed nanotubes.[13][14] The absorption spectrum of SWCNTs exhibits characteristic peaks corresponding to electronic transitions (van Hove singularities), which are dependent on the nanotube's chirality.[15]
Experimental Protocol:
-
Sample Preparation:
-
Measurement:
-
Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Scan a wavelength range from the UV to the NIR region (e.g., 300-1600 nm).
-
-
Data Analysis:
-
The positions of the absorption peaks can be used to identify the different electronic types (metallic vs. semiconducting) and chiralities of SWCNTs present in the sample.[15]
-
The absorbance intensity can be correlated with the concentration of individually dispersed SWCNTs. The wavelength range between 300 nm and 600 nm is often suitable for evaluating the total concentration of dispersed SWCNTs.[13]
-
Atomic Force Microscopy (AFM) for Length and Diameter Measurement
AFM is a high-resolution imaging technique capable of measuring the dimensions of individual nanotubes with sub-nanometer accuracy.[16] It is particularly useful for determining the length distribution and verifying the diameter of SWCNTs.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute dispersion of SWCNTs.
-
Deposit the dispersion onto a flat substrate (e.g., SiO₂ or mica).
-
Allow the solvent to evaporate, leaving behind isolated nanotubes on the surface.
-
-
Imaging:
-
Use an AFM operating in tapping mode to minimize damage to the nanotubes.[17]
-
Acquire high-resolution images of multiple areas of the substrate.
-
-
Data Analysis:
-
Measure the height of the nanotubes from the AFM images to determine their diameter. Note that tip-sample interactions can lead to underestimation of the true height.[16]
-
Trace the contour of individual nanotubes to measure their length. A statistical analysis of many nanotubes is required to determine the length distribution.[18]
-
Comparative Analysis and Reporting
When comparing this compound SWCNTs to other alternatives, it is crucial to perform the characterization experiments under identical conditions for all samples. The results should be summarized in comparative tables, and any significant differences in performance should be noted. This systematic approach will enable researchers to make informed decisions based on independently verified data, ensuring the selection of the most appropriate nanomaterials for their specific research and development needs. A collaboration between this compound Nanotechnologies, Rice University, and Swansea University has previously demonstrated that this compound's SWCNTs are a suitable replacement for the established standard of HiPco SWCNTs from Rice University, which are no longer produced.[19]
References
- 1. This compound.in [this compound.in]
- 2. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]
- 3. noponano.com [noponano.com]
- 4. noponano.com [noponano.com]
- 5. noponano.com [noponano.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Thermogravimetric Analysis of Single-Wall Carbon Nanotubes - Tech Briefs [techbriefs.com]
- 9. jasco-global.com [jasco-global.com]
- 10. Raman spectroscopy of strained single-walled carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. photon.t.u-tokyo.ac.jp [photon.t.u-tokyo.ac.jp]
- 12. Sample preparation protocols for realization of reproducible characterization of single-walled carbon nanotubes. | NPL Publications [eprintspublications.npl.co.uk]
- 13. The characterization of the concentration of the single-walled carbon nanotubes in aqueous dispersion by UV-Vis-NIR absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azonano.com [azonano.com]
- 16. Measuring the Diameter of Single-Wall Carbon Nanotubes Using AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Statistical length measurement method by direct imaging of carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound.in [this compound.in]
Safety Operating Guide
Navigating the Disposal of NOPO: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the disposal of NOPO, a term that may refer to novel nitric oxide-releasing pro-drugs or other specialized chemical compounds. In the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this document outlines the essential steps and principles for the safe handling and disposal of such potentially hazardous materials.
Immediate Safety and Logistical Information
The cornerstone of safe chemical disposal is the Safety Data Sheet (SDS). If you are working with a substance identified as this compound, it is imperative to obtain the specific SDS from the manufacturer or supplier. This document will provide detailed information on the chemical's properties, hazards, and the requisite disposal procedures.
In the absence of a specific SDS, the following general procedures for hazardous chemical waste disposal must be strictly adhered to. These steps are based on established laboratory safety protocols and hazardous waste management principles.
Step-by-Step Disposal Protocol
-
Waste Identification and Characterization:
-
Consult the SDS: The SDS is the primary source of information for classifying the waste. Look for sections on disposal considerations, ecological information, and transport information.
-
Hazard Assessment: Based on the SDS or your knowledge of the compound's chemistry, determine its potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity). Nitric oxide-releasing compounds may have specific reactivity and toxicity concerns.
-
Segregation: Never mix incompatible waste streams. This compound waste should be collected in a designated, compatible container separate from other chemical waste unless explicitly permitted by your institution's safety office.
-
-
Container Selection and Labeling:
-
Choose a Compatible Container: The container must be made of a material that is compatible with this compound. For instance, if the compound is corrosive, a glass or specific type of plastic container may be required. The container must have a secure, leak-proof lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and the full chemical name if known), the primary hazard(s) (e.g., "Toxic," "Reactive"), and the accumulation start date. Your institution may have specific labeling requirements.
-
-
Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Storage Limits: Be aware of the volume limits for satellite accumulation areas as defined by regulatory bodies such as the EPA in the United States.
-
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the waste label and any other relevant data from the SDS.
-
Quantitative Data Summary
Without a specific SDS for "this compound," quantitative data such as permissible exposure limits or specific concentration limits for disposal are not available. However, general guidelines for hazardous waste often include the following:
| Parameter | Guideline | Source |
| Satellite Accumulation Area Volume Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of liquid acute hazardous waste or ≤ 1 kg of solid acute hazardous waste | U.S. Environmental Protection Agency (EPA) |
| Container Size | Individual containers should not exceed 5 gallons or 50 pounds. | General institutional guidelines[1] |
| Transport Quantity Limit (Personal Vehicle) | Limited to 125 pounds or 15 gallons in some jurisdictions for household hazardous waste, which may inform institutional policies for small quantity transport. | Local government guidelines[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical agent like this compound, emphasizing the central role of the Safety Data Sheet.
By following these procedures and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
